molecular formula C44H81N4O10P B13713632 DOPE-PEG-Azide, MW 2000

DOPE-PEG-Azide, MW 2000

Cat. No.: B13713632
M. Wt: 857.1 g/mol
InChI Key: WXJIVFSQECIQMQ-NSUCVBPYSA-N
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Description

DOPE-PEG-Azide, MW 2000 is a useful research compound. Its molecular formula is C44H81N4O10P and its molecular weight is 857.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H81N4O10P

Molecular Weight

857.1 g/mol

IUPAC Name

[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C44H81N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)55-39-41(40-57-59(52,53)56-38-35-46-44(51)54-37-36-47-48-45)58-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41H,3-16,21-40H2,1-2H3,(H,46,51)(H,52,53)/b19-17-,20-18-/t41-/m1/s1

InChI Key

WXJIVFSQECIQMQ-NSUCVBPYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to DOPE-PEG-Azide MW 2000 for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly in the formulation of targeted nanoparticles and liposomes. This document outlines its chemical and physical characteristics, provides generalized experimental protocols for its characterization and use, and illustrates its application in creating targeted drug delivery vehicles.

Core Physicochemical Properties

DOPE-PEG-Azide MW 2000 is an amphiphilic molecule composed of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker of approximately 2000 Daltons, and a terminal azide (B81097) (-N₃) functional group. This structure allows for its incorporation into lipid bilayers, while the PEG chain provides a "stealth" characteristic to nanoparticles, reducing opsonization and increasing circulation time. The terminal azide group is a versatile chemical handle for the covalent attachment of targeting ligands or other molecules via "click chemistry."

Table 1: General Physicochemical Properties of DOPE-PEG-Azide MW 2000
PropertyValue
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000]
Average Molecular Weight ~2812.49 g/mol (This is an average value due to the polydispersity of the PEG chain)[1][2]
Molecular Formula C₁₃₂H₂₆₀N₅O₅₄P (average)[1]
Appearance White to off-white solid, wax, or chunk[3]
Purity Typically >95% or >99% as determined by HPLC[1][2]
Storage Conditions Recommended storage at -20°C in a dry and dark environment for long-term stability (months to years)[3]. Short-term storage at 0-4°C is also possible[3].
Table 2: Solubility Profile of DOPE-PEG-Azide MW 2000
SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO) Soluble[3]
Dichloromethane Soluble[3]
Chloroform (B151607) Soluble[3]
Acetone Soluble[3]
Dimethylformamide (DMF) Soluble[3]
Ethanol Soluble
Water Forms micelles or liposomes upon hydration

Experimental Protocols

The following sections provide generalized experimental protocols for the characterization and application of DOPE-PEG-Azide MW 2000. These protocols are based on standard methods for similar PEGylated lipids and may require optimization for specific experimental setups.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of PEGylated lipids is reverse-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as PEG itself lacks a strong UV chromophore.

Objective: To determine the purity of DOPE-PEG-Azide MW 2000 and identify any potential impurities or degradation products.

Materials:

  • DOPE-PEG-Azide MW 2000 sample

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (as mobile phase modifier)

  • Reverse-phase HPLC column (e.g., C18 or C8)

  • HPLC system with a gradient pump, autosampler, column oven, and ELSD or CAD detector

Methodology:

  • Sample Preparation: Prepare a stock solution of DOPE-PEG-Azide MW 2000 in a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40-50°C.

    • Detector (ELSD): Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 SLM.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of DOPE-PEG-Azide MW 2000.

Objective: To verify the presence of the DOPE lipid, the PEG chain, and the azide functionality.

Materials:

  • DOPE-PEG-Azide MW 2000 sample

  • Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key expected signals include:

    • ~5.3 ppm: Multiplet corresponding to the vinyl protons (-CH=CH-) of the oleoyl (B10858665) chains of DOPE.

    • ~3.6 ppm: A large, broad singlet characteristic of the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG chain.

    • ~0.9 ppm: Triplet corresponding to the terminal methyl groups (-CH₃) of the oleoyl chains.

    • Other signals corresponding to the glycerol (B35011) backbone and the phosphoethanolamine headgroup of DOPE.

  • Analysis: Integrate the characteristic peaks to confirm the relative proportions of the different structural components.

Liposome Formulation by Thin-Film Hydration

This is a standard method for preparing liposomes incorporating DOPE-PEG-Azide MW 2000.

Objective: To formulate liposomes with a defined lipid composition, including DOPE-PEG-Azide MW 2000.

Materials:

  • Primary lipid (e.g., DOPC, DSPC)

  • Cholesterol (optional, for membrane stability)

  • DOPE-PEG-Azide MW 2000

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DOPC, cholesterol, and DOPE-PEG-Azide MW 2000 in a desired molar ratio, for instance, 55:40:5) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done by passing the suspension through the extruder 11-21 times.

  • Characterization: The resulting liposomes can be characterized for size and zeta potential using dynamic light scattering (DLS).

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Liposome Formulation

The following diagram illustrates the thin-film hydration and extrusion method for preparing liposomes containing DOPE-PEG-Azide MW 2000.

G Liposome Formulation Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate Formation of MLVs extrude Extrusion hydrate->extrude final_product Azide-Functionalized Liposomes extrude->final_product Formation of LUVs

Caption: Workflow for preparing azide-functionalized liposomes.

Click Chemistry for Targeted Drug Delivery

This diagram illustrates the logical relationship of using DOPE-PEG-Azide functionalized liposomes for targeted drug delivery via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G Targeted Liposome Synthesis via Click Chemistry cluster_reaction CuAAC Click Reaction cluster_application Application liposome DOPE-PEG-Azide Liposome catalyst Cu(I) Catalyst liposome->catalyst reaction + ligand Alkyne-Modified Targeting Ligand (e.g., Peptide, Antibody) ligand->catalyst targeted_liposome Targeted Liposome catalyst->targeted_liposome Covalent Conjugation drug_loading Drug Loading targeted_liposome->drug_loading delivery Targeted Drug Delivery to Cells drug_loading->delivery

Caption: Conjugation of targeting ligands to liposomes via click chemistry.

References

Structure and chemical composition of DOPE-PEG-Azide MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical composition, and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000). This versatile bifunctional lipid is a cornerstone in the development of advanced drug delivery systems, offering a unique combination of a lipid anchor for nanoparticle formulation and a reactive azide (B81097) group for bioconjugation via "click chemistry."

Core Structure and Chemical Composition

DOPE-PEG-Azide MW 2000 is an amphiphilic molecule meticulously designed for seamless integration into lipid-based nanoparticles and subsequent surface functionalization.[1] Its structure comprises three key components:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid that serves as a hydrophobic anchor, enabling the molecule to stably incorporate into the lipid bilayer of liposomes and other lipid nanoparticles.

  • Polyethylene (B3416737) Glycol (PEG) Linker (MW ≈ 2000 Da): A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG linker provides a steric barrier, often referred to as a "stealth" coating, which can reduce recognition by the mononuclear phagocyte system and prolong the circulation half-life of nanoparticles in vivo.

  • Azide (N₃) Group: A terminal functional group that is highly reactive towards alkynes and cyclooctynes. This allows for the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, and therapeutic proteins, through highly efficient and specific click chemistry reactions.

The chemical name for this compound is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000].[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for DOPE-PEG-Azide MW 2000, compiled from various suppliers. Note that the molecular weight is an average due to the polydispersity of the PEG chain.

PropertyValue
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000]
Average Molecular Weight ~2812.49 g/mol
Molecular Formula C₁₃₂H₂₆₀N₅O₅₄P
Percent Composition C: 56.37%, H: 9.32%, N: 2.49%, O: 30.72%, P: 1.10%
Purity >95% (typically determined by HPLC)
Physical State White to off-white solid
Storage Temperature -20°C

Molecular Structure Visualization

The structure of DOPE-PEG-Azide MW 2000 can be represented as a modular assembly of its core components. The following diagram illustrates this molecular architecture.

G Molecular Structure of DOPE-PEG-Azide MW 2000 cluster_lipid DOPE Lipid Anchor cluster_peg PEG Linker cluster_azide Reactive Group DOPE DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) PEG PEG Linker (MW ≈ 2000 Da) DOPE->PEG Azide Azide Group (-N₃) PEG->Azide

A diagram of the DOPE-PEG-Azide MW 2000 molecular structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of DOPE-PEG-Azide MW 2000 are often proprietary. However, this section outlines representative methodologies based on the scientific literature for the synthesis of similar lipid-PEG conjugates and their subsequent analysis.

Synthesis of Lipid-PEG-Azide Conjugates

The synthesis of lipid-PEG-azide conjugates typically involves a multi-step process. A general approach is the reaction of a phospholipid, such as DOPE, with a pre-functionalized PEG linker that already contains an azide group.

A representative synthesis could involve the following steps:

  • Activation of the PEG-Azide linker: An azide-terminated PEG with a carboxylic acid group at the other end is activated using carbodiimide (B86325) chemistry, for example, with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Conjugation to the Lipid: The activated PEG-azide (NHS ester) is then reacted with the primary amine of the DOPE headgroup in an organic solvent, often with a non-nucleophilic base like triethylamine, to form a stable amide bond.

  • Purification: The final product is purified using techniques such as column chromatography or dialysis to remove unreacted starting materials and byproducts.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of DOPE-PEG-Azide.

  • Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. The lipid-PEG conjugate is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution.

  • Representative Protocol:

    • Column: C18 column.[3][4][5]

    • Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[3][5]

    • Detector: An Evaporative Light Scattering Detector (ELSD) is often used for lipids and polymers that lack a strong UV chromophore.[3][4][5] A Charged Aerosol Detector (CAD) can also be employed.

    • Expected Outcome: A major peak corresponding to the DOPE-PEG-Azide conjugate, with purity typically exceeding 95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are powerful tools for structural confirmation.

  • ¹H NMR: Confirms the presence of characteristic peaks for the different components of the molecule.

    • DOPE: Signals from the fatty acid chains (oleoyl groups) and the glycerol (B35011) backbone.

    • PEG: A large, characteristic peak for the repeating ethylene (B1197577) glycol units.[6][7]

    • Azide: The presence of the azide group can be inferred from the chemical shifts of the adjacent methylene (B1212753) protons.

  • ³¹P NMR: Confirms the presence of the phosphate (B84403) group in the phospholipid headgroup, typically showing a single peak.[8]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated solvents to ensure solubility.

Experimental Workflow: Liposome (B1194612) Formulation and Bioconjugation

A primary application of DOPE-PEG-Azide is the preparation of functionalized liposomes for targeted drug delivery. The following diagram outlines a typical experimental workflow.

G Experimental Workflow: Liposome Formulation and Click Chemistry cluster_prep Liposome Preparation cluster_click Bioconjugation via Click Chemistry cluster_purification Purification A 1. Lipid Film Hydration (Mix DOPE-PEG-Azide with other lipids) B 2. Extrusion (To form unilamellar vesicles of a defined size) A->B C Azide-Functionalized Liposome B->C E 3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E D Alkyne-Modified Ligand (e.g., targeting peptide, antibody fragment) D->E F Functionalized Liposome E->F G 4. Purification (e.g., size exclusion chromatography, dialysis) To remove unreacted ligand and catalyst F->G

A workflow for creating functionalized liposomes using DOPE-PEG-Azide.

This workflow demonstrates the seamless integration of DOPE-PEG-Azide into a liposomal formulation, followed by the specific and efficient attachment of a desired ligand via a copper-catalyzed click reaction.[9][10][11][12] This methodology is highly modular and can be adapted for a wide range of targeting moieties and therapeutic payloads. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for applications where the presence of copper may be a concern.[13]

References

The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Role of the Azide Group in DOPE-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics and advanced drug delivery systems has underscored the necessity for precise and efficient bioconjugation techniques. Among the plethora of chemical handles utilized for this purpose, the azide (B81097) group, particularly when incorporated into lipid-polyethylene glycol (PEG) conjugates like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DOPE-PEG-Azide), has emerged as a cornerstone of modern bioconjugation strategy. Its unique reactivity and stability profile enable the covalent attachment of a wide array of molecules to lipid bilayers, forming the basis for functionalized liposomes, nanoparticles, and other drug delivery vehicles. This technical guide delves into the core functionalities of the azide group in DOPE-PEG-Azide, providing a comprehensive overview of its role in key bioconjugation reactions, detailed experimental protocols, and quantitative data to inform experimental design.

The Azide Group: A Versatile Chemical Hub

The azide moiety (-N₃) is a compact, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions, thus preventing unwanted side reactions.[1] Its true power lies in its ability to participate in a select few, highly efficient and specific "click chemistry" reactions, as well as the classic Staudinger ligation. These reactions form the basis for attaching targeting ligands, imaging agents, and therapeutic payloads to DOPE-PEG-Azide-functionalized surfaces.

The DOPE component of the molecule serves as a lipid anchor, embedding into the lipid bilayer of liposomes or other lipid-based nanoparticles. The PEG linker provides a hydrophilic spacer, extending the azide group away from the surface, which enhances its accessibility for reaction and provides a "stealth" characteristic to the nanoparticle, reducing non-specific protein binding and prolonging circulation half-life.[2]

Key Bioconjugation Reactions of the Azide Group

The azide group in DOPE-PEG-Azide is primarily utilized in three main types of bioconjugation reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction. It involves the reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4][] The reaction is highly efficient, proceeds under mild aqueous conditions, and has a high thermodynamic driving force, leading to near-quantitative yields.[4][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[][8] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[][9] The relief of ring strain provides the driving force for this bioorthogonal reaction.[9]

  • Staudinger Ligation: This classic reaction occurs between an azide and a phosphine (B1218219).[10] The initial reaction forms an aza-ylide intermediate, which can then be trapped by an electrophile (often an ester) engineered into the phosphine reagent to form a stable amide bond.[11] This method is also bioorthogonal and has been widely used for labeling and bioconjugation.[12]

Quantitative Data for Bioconjugation Reactions

The choice of bioconjugation strategy often depends on factors such as reaction kinetics, efficiency, and the biological context of the experiment. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions.

Parameter Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reference(s)
Reaction Rate Very fast, often complete within minutes to a few hours.Rate is dependent on the specific cyclooctyne used. Can range from slow to very fast.[3],[9]
Catalyst Required Yes, Copper(I)No[],[3]
Biocompatibility Potential cytotoxicity due to copper catalyst, although ligands like THPTA can mitigate this.Generally considered highly biocompatible and suitable for in vivo applications.[10],[13]
Reactant Partners Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)[4],[8]
Product 1,4-disubstituted 1,2,3-triazoleMixture of regioisomeric triazoles (though often not a concern in bioconjugation)[4],[8]

Table 1: Comparison of CuAAC and SPAAC Reactions

Cyclooctyne Reactant Second-Order Rate Constant (M⁻¹s⁻¹) Reference(s)
Dibenzocyclooctynol (DIBO)Reported to be exceptionally fast[14],[15]
Oxidized DIBO (ketone form)Increased rate compared to DIBO[14],[15]
3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one3.5[9]

Table 2: Second-Order Reaction Rate Constants for Selected SPAAC Reactions with Azides

Experimental Protocols

The following are generalized protocols for performing bioconjugation reactions with DOPE-PEG-Azide incorporated into liposomes. Optimization is often necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • DOPE-PEG-Azide containing liposomes

  • Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) or other reducing agent

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Procedure:

  • Prepare a solution of the alkyne-functionalized molecule in the reaction buffer.

  • To the alkyne solution, add the DOPE-PEG-Azide liposomes.

  • Prepare a fresh stock solution of copper(II) sulfate and sodium ascorbate.

  • Add the TBTA ligand to the reaction mixture to stabilize the copper(I) catalyst.

  • Initiate the reaction by adding the copper(II) sulfate and sodium ascorbate to the liposome/alkyne mixture. The final concentration of copper is typically in the range of 50-100 µM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the conjugated liposomes from excess reactants and catalyst using a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • DOPE-PEG-Azide containing liposomes

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-protein)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Procedure:

  • Prepare a solution of the cyclooctyne-functionalized molecule in the reaction buffer.

  • Add the DOPE-PEG-Azide liposomes to the solution of the cyclooctyne-functionalized molecule.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours, depending on the reactivity of the cyclooctyne.

  • Purify the conjugated liposomes using a suitable method such as dialysis or size exclusion chromatography to remove unreacted molecules.

Visualizing the Bioconjugation Workflows

The following diagrams illustrate the chemical reactions and logical workflows involved in utilizing DOPE-PEG-Azide for bioconjugation.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System DOPE_PEG_Azide DOPE-PEG-N₃ Product DOPE-PEG-Triazole-R (Conjugated Liposome) DOPE_PEG_Azide->Product Alkyne R-C≡CH (Alkyne-functionalized molecule) Alkyne->Product Copper Cu(I) Copper->Product catalyzes Ligand Ligand (e.g., TBTA) Ligand->Copper stabilizes SPAAC_Reaction cluster_reactants Reactants DOPE_PEG_Azide DOPE-PEG-N₃ Product DOPE-PEG-Triazole-R (Conjugated Liposome) DOPE_PEG_Azide->Product Cyclooctyne R-Cyclooctyne (e.g., DBCO-functionalized molecule) Cyclooctyne->Product Spontaneous Reaction Staudinger_Ligation cluster_reactants Reactants DOPE_PEG_Azide DOPE-PEG-N₃ Intermediate Aza-ylide Intermediate DOPE_PEG_Azide->Intermediate Phosphine R-Phosphine-Ester Phosphine->Intermediate Product DOPE-PEG-Amide-R (Conjugated Liposome) Intermediate->Product Intramolecular Rearrangement

References

Synthesis and purification of azido-terminated PEGylated lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Azido-Terminated PEGylated Lipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of azido-terminated PEGylated lipids, which are critical components in the development of targeted drug delivery systems, particularly lipid nanoparticles (LNPs). The introduction of an azide (B81097) (N₃) functional group allows for the covalent attachment of targeting ligands, imaging agents, or other molecules via highly efficient and specific "click chemistry" reactions.

The synthesis of azido-terminated PEGylated lipids typically involves the covalent linkage of a lipid moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide group. There are two primary synthetic strategies: the "grafting-to" approach, where a pre-formed PEG chain is attached to a lipid, and the "grafting-from" approach, which involves the polymerization of ethylene (B1197577) oxide from a lipid initiator. The "grafting-to" method is more common and will be the focus of this guide.

A prevalent method involves a two-step process starting with a lipid that has a reactive head group, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), and a heterobifunctional PEG linker.[1][2]

General Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Starting Materials: - Lipid (e.g., DSPE) - Heterobifunctional PEG Step1 Step 1: PEGylation of Lipid (e.g., NHS ester reaction) Start->Step1 Covalent Linkage Step2 Step 2: Introduction of Azide Group (e.g., conversion of a terminal group) Step1->Step2 Intermediate Product Product Azido-Terminated PEGylated Lipid Step2->Product Purification_Workflow cluster_purification Purification Process Crude Crude Reaction Mixture Method1 Dialysis Crude->Method1 Removes small molecules Method2 Size Exclusion Chromatography (e.g., Spin Columns) Crude->Method2 Separation by size Method3 Reverse-Phase HPLC Crude->Method3 High-resolution separation Pure Pure Azido-PEG-Lipid Method1->Pure Method2->Pure Method3->Pure Click_Chemistry cluster_click Azide-Alkyne Click Chemistry AzideLipid Azido-PEG-Lipid in LNP Reaction CuAAC or SPAAC Reaction AzideLipid->Reaction AlkyneLigand Alkyne-Modified Ligand AlkyneLigand->Reaction Conjugate Ligand-Conjugated LNP Reaction->Conjugate Forms stable triazole linkage

References

Technical Guide: Physicochemical Properties and Applications of DOPE-PEG2000-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DOPE-PEG-Azide is an amphiphilic polymer consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal azide (B81097) group.[1][2][3][4] This structure allows for the formation of micelles and liposomes in aqueous solutions, making it a valuable tool in drug delivery systems.[1] The terminal azide group facilitates covalent conjugation to other molecules via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other functional moieties.[2][5]

Critical Micelle Concentration (CMC) Data

The CMC is a fundamental parameter that characterizes the concentration at which amphiphilic molecules, such as DOPE-PEG-Azide, begin to self-assemble into micelles. Below the CMC, these molecules exist predominantly as monomers. Above the CMC, they form stable micellar structures.

While the precise CMC of DOPE-PEG2000-Azide is not published, the CMC of the analogous DSPE-PEG2000 provides a valuable reference point. The primary structural difference lies in the lipid anchor (dioleoyl vs. distearoyl) and the terminal functional group (azide vs. methoxy). The CMC is influenced by factors such as the length of the hydrophobic lipid chains and the hydrophilic PEG chain.[6]

The following table summarizes experimentally determined CMC values for DSPE-PEG2000 under various conditions.

CompoundMethodSolventCMC (µM)Reference
DSPE-PEG2000Fluorescence (DPH probe)Water10 - 20[7]
DSPE-PEG2000Fluorescence (DPH probe)HEPES Buffered Saline0.5 - 1.0[7]
DSPE-PEG2000Not specifiedNot specified0.5 - 1.5[6]

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy

A common and reliable method for determining the CMC of PEGylated lipids is through fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[7][8] The principle of this assay is that the fluorescence quantum yield of the probe increases significantly when it partitions from the aqueous environment into the hydrophobic core of the newly formed micelles.

Materials:

  • DOPE-PEG2000-Azide

  • Pyrene (or other suitable fluorescent probe)

  • High-purity water or buffer (e.g., PBS, HEPES)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DOPE-PEG2000-Azide in the desired aqueous medium at a concentration well above the expected CMC.

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 2 µg/mL.[9]

  • Sample Preparation:

    • Aliquot a small volume (e.g., 100 µL) of the pyrene stock solution into a series of glass vials.[9]

    • Allow the solvent to evaporate completely overnight, leaving a thin film of pyrene.[9]

    • Prepare a serial dilution of the DOPE-PEG2000-Azide stock solution to create a range of concentrations spanning the expected CMC.

    • Add a fixed volume (e.g., 1 mL) of each DOPE-PEG2000-Azide dilution to the pyrene-coated vials.[9]

    • Include a control sample with only the aqueous medium and pyrene.

    • Incubate the samples for a sufficient time (e.g., 24 hours) at room temperature with gentle shaking to allow for equilibration and partitioning of the pyrene into any micelles.[9]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to a value appropriate for the chosen probe (e.g., 340 nm for pyrene).[9]

    • Measure the fluorescence emission intensity at a wavelength corresponding to the probe's emission in a hydrophobic environment (e.g., 390 nm for pyrene).[9]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the logarithm of the DOPE-PEG2000-Azide concentration.

    • The resulting plot will typically show two distinct linear regions. The first region, at low concentrations, will have a relatively low and constant fluorescence. The second region, at higher concentrations, will show a sharp increase in fluorescence as micelles form and encapsulate the probe.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[10]

Visualizations

Experimental Workflow for CMC Determination

CMC_Workflow cluster_prep Stock Preparation cluster_sample Sample Preparation cluster_measurement Measurement & Analysis stock_lipid DOPE-PEG-Azide Stock serial_dilution Serial Dilution of Lipid Stock stock_lipid->serial_dilution stock_probe Pyrene Stock (in Acetone) pyrene_film Pyrene Film Formation (Evaporation) stock_probe->pyrene_film incubation Incubation with Pyrene Film pyrene_film->incubation serial_dilution->incubation fluorometer Fluorescence Measurement incubation->fluorometer plot Plot Intensity vs. [Lipid] fluorometer->plot cmc_determination CMC Determination plot->cmc_determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Signaling Pathway: Liposome (B1194612) Formulation and Functionalization

Liposome_Functionalization cluster_formulation Liposome Formulation cluster_conjugation Bioconjugation (Click Chemistry) lipids Phospholipids (e.g., DOPC, Cholesterol) hydration Hydration & Sonication lipids->hydration dope_peg_azide DOPE-PEG-Azide dope_peg_azide->hydration liposome Azide-Functionalized Liposome hydration->liposome click_reaction Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition liposome->click_reaction alkyne_ligand Alkyne-Modified Targeting Ligand alkyne_ligand->click_reaction functionalized_liposome Targeted Liposome click_reaction->functionalized_liposome

Caption: Pathway for liposome formulation and subsequent functionalization.

References

A Technical Guide to DOPE-PEG-Azide MW 2000: From Commercial Sourcing to Application in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000), a critical component in the development of advanced drug delivery systems. This document covers commercial suppliers, quality specifications, and detailed experimental protocols for its use in liposome (B1194612) formulation and bioconjugation through click chemistry.

Commercial Suppliers and Quality Specifications

DOPE-PEG-Azide MW 2000 is a phospholipid-polyethylene glycol conjugate where the distal end of the PEG chain is functionalized with an azide (B81097) group. This functional group allows for the covalent attachment of targeting moieties through "click chemistry," enabling the development of targeted drug delivery vehicles. Several commercial suppliers offer this lipid, each with specific quality attributes.

A summary of quantitative data from various suppliers is presented in Table 1 for easy comparison.

Table 1: Quality Specifications of Commercially Available DOPE-PEG-Azide MW 2000

SupplierProduct Name/NumberPurityMolecular Weight ( g/mol )Physical StateStorage Temperature (°C)
Avanti Polar Lipids DOPE-PEG(2000) Azide (880233C)>99% (TLC)2812.45Solution in chloroform (B151607)-20
Creative Biolabs DOPE-PEG(2000) Azide (LDLY-0223-LY73)>95%2812.487Not Specified-20
CordenPharma DOPE-PEG2000-azide (LP-R4-568)≥98% (HPLC)2812.49Not SpecifiedNot Specified
BroadPharm DOPE-PEG-Azide, MW 2,000 (BP-28700)Not Specified~2800Not Specified-20

Note: The molecular weight is an average value due to the polydispersity of the PEG chain.

Experimental Protocols

The azide functionality of DOPE-PEG-Azide MW 2000 is primarily utilized for the surface modification of liposomes. The following sections provide detailed methodologies for liposome preparation and subsequent bioconjugation via click chemistry.

Liposome Formulation using Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating DOPE-PEG-Azide MW 2000.

Materials:

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in chloroform in a round-bottom flask. A typical molar ratio would be DOPC:Cholesterol:DOPE-PEG-Azide at 55:40:5.

    • If encapsulating a lipophilic drug, it should be added at this stage.

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • The hydration is performed by vortexing the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • The extrusion process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous liposome population.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • The size distribution (hydrodynamic diameter and polydispersity index - PDI) and surface charge (zeta potential) of the prepared liposomes should be determined using a DLS and Zeta Potential Analyzer.[1][2][3][4] A PDI value below 0.2 is generally considered acceptable for a monodisperse liposome suspension.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation dissolve Dissolve Lipids in Chloroform film Form Thin Lipid Film dissolve->film Rotary Evaporation hydrate Hydrate Film with Buffer film->hydrate Vortexing extrude Extrude through Membrane hydrate->extrude High Pressure purify Purify Liposomes extrude->purify Dialysis/SEC characterize Characterize (DLS, Zeta) purify->characterize

Caption: Workflow for liposome preparation.
Surface Functionalization via Click Chemistry

The azide-functionalized liposomes can be conjugated with molecules containing a terminal alkyne or a strained cyclooctyne.

This method is suitable for conjugating small molecules and peptides containing a terminal alkyne.

Materials:

  • Azide-functionalized liposomes

  • Alkyne-functionalized molecule (e.g., peptide, drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA or BTTAA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper-chelating ligand.

  • Reaction Setup:

    • To the azide-functionalized liposome suspension, add the alkyne-functionalized molecule.

    • Add the copper-chelating ligand, followed by CuSO₄.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the copper catalyst and unreacted reagents by dialysis or size exclusion chromatography.

  • Characterization:

    • Confirm the conjugation by appropriate analytical techniques (e.g., chromatography, spectroscopy) and re-characterize the liposomes for size and zeta potential.[1][2][3][4]

CuAAC_Workflow cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) liposomes Azide-Liposomes mix Mix Liposomes and Molecule liposomes->mix alkyne Alkyne-Molecule alkyne->mix add_reagents Add Ligand, CuSO4, Ascorbate mix->add_reagents incubate Incubate add_reagents->incubate purify Purify Conjugated Liposomes incubate->purify

Caption: Workflow for CuAAC conjugation.

This copper-free click chemistry method is ideal for conjugating sensitive biomolecules like antibodies.

Materials:

  • Azide-functionalized liposomes

  • Strained alkyne-functionalized molecule (e.g., DBCO-antibody)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Mix the azide-functionalized liposomes with the strained alkyne-functionalized molecule in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by analytical techniques.

  • Purification:

    • Purify the conjugated liposomes from unreacted molecules using size exclusion chromatography.

  • Characterization:

    • Confirm the conjugation and characterize the final product for size, zeta potential, and ligand density.[1][2][3][4]

SPAAC_Workflow cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) liposomes Azide-Liposomes mix Mix Liposomes and Antibody liposomes->mix dbco DBCO-Antibody dbco->mix incubate Incubate mix->incubate purify Purify Conjugated Immunoliposomes incubate->purify

Caption: Workflow for SPAAC conjugation.

Application in Targeted Drug Delivery

The ability to conjugate specific targeting ligands to the surface of liposomes via the azide group on DOPE-PEG-Azide is a cornerstone of modern targeted drug delivery. This approach aims to increase the concentration of a therapeutic agent at the site of disease while minimizing off-target effects.

Logical Relationship for Targeted Drug Delivery:

The general workflow for developing and utilizing targeted liposomes is as follows:

  • Liposome Formulation: Prepare drug-loaded liposomes incorporating DOPE-PEG-Azide.

  • Ligand Conjugation: Covalently attach a targeting ligand (e.g., antibody, peptide, aptamer) to the liposome surface using click chemistry. This ligand is chosen to bind to a receptor that is overexpressed on the target cells (e.g., cancer cells).

  • Systemic Administration: The targeted liposomes are administered intravenously. The PEG chains provide a "stealth" effect, prolonging circulation time by reducing uptake by the reticuloendothelial system.

  • Target Recognition and Binding: The targeting ligand on the liposome surface binds to its specific receptor on the target cells.

  • Internalization and Drug Release: Upon binding, the liposome is internalized by the target cell, often via receptor-mediated endocytosis. Once inside the cell, the drug is released from the liposome, exerting its therapeutic effect.

Targeted_Drug_Delivery cluster_tdd Targeted Drug Delivery Workflow formulation Formulate Drug-Loaded Azide-Liposomes conjugation Conjugate Targeting Ligand (Click Chemistry) formulation->conjugation administration Systemic Administration (IV) conjugation->administration targeting Target Cell Recognition & Binding administration->targeting internalization Internalization and Drug Release targeting->internalization

Caption: Workflow for targeted drug delivery.

References

Methodological & Application

Application Note: Preparation and Functionalization of Azide-Modified Liposomes using DOPE-PEG-Azide MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers that have garnered significant attention in the field of drug delivery. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic therapeutic agents make them ideal candidates for targeted therapies. The incorporation of polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a process known as PEGylation, sterically stabilizes the nanoparticles, prolonging their circulation time in the bloodstream.

This application note provides a detailed protocol for the preparation of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000). The terminal azide (B81097) group serves as a versatile chemical handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules via "click chemistry." This allows for the development of highly specific and multifunctional drug delivery systems.

Materials and Methods

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DBCO-functionalized molecule (e.g., DBCO-Fluorophore) for click chemistry

  • Deionized water

Equipment
  • Rotary evaporator

  • Round-bottom flask

  • Extruder

  • Polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Syringes and needles

  • Vortex mixer

  • Water bath

Experimental Protocols

Protocol 1: Preparation of Azide-Functionalized Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.

1. Lipid Film Formation:

a. In a round-bottom flask, combine the lipids in the desired molar ratio. A common starting point is a molar ratio of DOPC:Cholesterol:DOPE-PEG-Azide of 55:40:5. b. Dissolve the lipid mixture in chloroform to a final total lipid concentration of 10-20 mg/mL. c. Attach the flask to a rotary evaporator. d. Evaporate the chloroform under reduced pressure at a temperature of approximately 45°C. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface. e. Continue evaporation for at least 1-2 hours after the bulk solvent has been removed to ensure all residual chloroform is eliminated.

2. Hydration of the Lipid Film:

a. Pre-warm the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture. For this formulation, hydration at room temperature is generally sufficient. b. Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final liposome concentration. c. Agitate the flask by hand or using a vortex mixer until the entire lipid film is suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

3. Liposome Extrusion:

a. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Draw the MLV suspension into a syringe and place it in the extruder. c. Force the suspension through the membrane by applying pressure. The pressure will depend on the extruder and membrane size; for a 100 nm membrane, a pressure of 100-500 psi is typical. d. Pass the liposome suspension through the membrane a minimum of 11-21 times to ensure the formation of a homogenous population of unilamellar vesicles (ULVs). e. The resulting liposome solution should appear translucent.

Protocol 2: Characterization of Azide-Functionalized Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

a. Dilute a small aliquot of the liposome suspension in filtered PBS (pH 7.4) to an appropriate concentration for DLS analysis to avoid multiple scattering effects. b. Transfer the diluted sample to a disposable cuvette. c. Measure the hydrodynamic diameter and PDI using a DLS instrument. Perform the measurement at 25°C. d. Record the Z-average diameter and the PDI value. A PDI below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement:

a. Dilute the liposome suspension in a low ionic strength buffer, such as 10 mM NaCl, to an appropriate concentration. b. Load the diluted sample into a folded capillary cell. c. Measure the electrophoretic mobility and calculate the zeta potential using a zeta potential analyzer. d. The zeta potential provides information about the surface charge of the liposomes and their colloidal stability.

Protocol 3: Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click Chemistry"

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule to the azide-presenting liposomes.

1. Reaction Setup:

a. To the prepared azide-functionalized liposome suspension, add the DBCO-functionalized molecule (e.g., DBCO-fluorophore) dissolved in a compatible solvent like DMSO. A molar excess of the DBCO-molecule (e.g., 2-10 fold molar excess relative to the DOPE-PEG-Azide) is recommended to ensure efficient conjugation. b. The final concentration of the organic solvent should be kept low (typically <5% v/v) to maintain liposome integrity.

2. Incubation:

a. Incubate the reaction mixture with gentle agitation. The reaction can be performed at room temperature for 2-4 hours or at 4°C overnight.

3. Purification:

a. Remove the unreacted DBCO-molecule by a suitable method such as size exclusion chromatography (SEC) using a Sephadex G-50 column or through dialysis against PBS.

Data Presentation

Table 1: Representative Lipid Formulations

ComponentFormulation 1 (Molar Ratio)Formulation 2 (Molar Ratio)
DOPC55%-
DSPC-50%
Cholesterol40%45%
DOPE-PEG-Azide MW 20005%5%

Table 2: Expected Physicochemical Properties of Liposomes

ParameterExpected Value
Z-average Diameter (nm)100 - 150
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-5 to -20

Table 3: Liposome Stability Data (Storage at 4°C in PBS)

Time PointZ-average Diameter (nm)PDI
Day 0110.5 ± 2.10.11 ± 0.02
Day 30112.3 ± 2.50.12 ± 0.03
Day 90115.8 ± 3.00.14 ± 0.03

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start 1. Lipid Dissolution (DOPC, Chol, DOPE-PEG-Azide in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (with PBS buffer) film->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion liposomes Azide-Functionalized Liposomes extrusion->liposomes

Caption: Workflow for the preparation of azide-functionalized liposomes.

Liposome_Functionalization_Workflow cluster_func Surface Functionalization start_lipo Azide-Functionalized Liposomes add_dbco 1. Add DBCO-Molecule start_lipo->add_dbco incubation 2. Incubation (Click Chemistry) add_dbco->incubation purification 3. Purification (e.g., SEC) incubation->purification final_lipo Functionalized Liposomes purification->final_lipo

Caption: Workflow for the surface functionalization of azide-liposomes.

Conclusion

This application note provides a robust and reproducible protocol for the preparation and functionalization of liposomes containing DOPE-PEG-Azide MW 2000. The resulting azide-functionalized liposomes are well-suited for a wide range of applications in targeted drug delivery and diagnostics. The provided characterization methods are essential for ensuring the quality and consistency of the liposomal formulation. By following these protocols, researchers can confidently produce high-quality, functionalized liposomes for their specific research needs.

Application Note: Utilizing DOPE-PEG-Azide for Targeted Drug Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of anticancer agents while minimizing off-target toxicity to healthy tissues.[1] One of the most effective strategies involves the use of nanoparticle-based drug carriers that can be functionalized with targeting moieties.[2] Polyethylene glycol (PEG)ylation is a widely adopted technique to improve the pharmacokinetic properties of nanoparticles, providing a "stealth" characteristic that helps evade the mononuclear phagocyte system (MPS) and prolong circulation time.[3][4]

This application note describes the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DOPE-PEG-Azide), a versatile lipid-polymer conjugate, for the development of targeted drug delivery systems. The DOPE component serves as a lipid anchor for formulation into liposomes or lipid nanoparticles.[5] The PEG chain provides the stealth property, and the terminal azide (B81097) (N₃) group allows for the covalent attachment of targeting ligands through highly efficient and bioorthogonal "click chemistry" reactions.[6][7] This enables the precise conjugation of antibodies, peptides (e.g., RGD), or other molecules that can recognize and bind to receptors overexpressed on cancer cells, thereby facilitating targeted drug delivery.[2][8]

Principle of the Method

The strategy involves a multi-step process. First, a therapeutic drug is encapsulated within a lipid-based nanoparticle (e.g., a liposome) that is formulated with DOPE-PEG-Azide. This creates a stable, long-circulating drug carrier with reactive azide groups on its surface.

Second, a targeting ligand is modified with a complementary functional group, typically a strained alkyne such as dibenzocyclooctyne (DBCO), for copper-free click chemistry.[9] This strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is bioorthogonal, meaning it proceeds with high efficiency in biological media without interfering with native biochemical processes.[10] The alkyne-modified ligand is then "clicked" onto the azide-functionalized nanoparticle surface.

The resulting targeted nanoparticle can then selectively accumulate at the tumor site through both passive targeting (the Enhanced Permeability and Retention, or EPR, effect) and active targeting mediated by the ligand-receptor interaction.[2][11] Upon binding to the cancer cell, the nanoparticle is internalized, leading to the intracellular release of the encapsulated drug.

Experimental Protocols

Protocol 1: Formulation of Doxorubicin-Loaded, Azide-Functionalized Liposomes

This protocol describes the preparation of liposomes encapsulating the chemotherapeutic drug Doxorubicin (B1662922) (DOX) using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DOPE-PEG(2000)-Azide

  • Doxorubicin HCl

  • Chloroform and Methanol (1:1 v/v)

  • HEPES Buffered Saline (HBS), pH 7.4

  • Polycarbonate membranes (100 nm pore size)

  • Mini-extruder set

Procedure:

  • In a round-bottom flask, dissolve DSPC, Cholesterol, and DOPE-PEG(2000)-Azide in a chloroform:methanol mixture at a molar ratio of 55:40:5.

  • Using a rotary evaporator, remove the organic solvents under vacuum at 60°C to form a thin, uniform lipid film on the flask wall.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a Doxorubicin HCl solution (2 mg/mL in HBS) by vortexing the flask at 65°C for 30 minutes. This will result in a multilamellar vesicle suspension.

  • To form unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to 11 passes through a mini-extruder fitted with a 100 nm polycarbonate membrane. The extruder and syringe should be pre-heated to 65°C.

  • Remove unencapsulated Doxorubicin by passing the liposome suspension through a Sephadex G-50 size-exclusion column, using HBS as the mobile phase.

  • Collect the purified liposome fractions and store them at 4°C.

Protocol 2: Conjugation of a Targeting Peptide via Copper-Free Click Chemistry

This protocol details the conjugation of a DBCO-functionalized RGD peptide (targeting integrin receptors) to the azide-liposomes.

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • DBCO-PEG4-c(RGDfK) peptide

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

Procedure:

  • Determine the concentration of lipids in the liposome suspension using a standard phosphate assay.

  • Add the DBCO-RGD peptide to the azide-liposome suspension in PBS at a 5:1 molar ratio of peptide to DOPE-PEG-Azide.

  • Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.

  • Remove unconjugated peptide via dialysis (10 kDa MWCO) against PBS at 4°C for 24 hours, with multiple buffer changes.

  • The resulting targeted liposomes are ready for characterization and use.

Protocol 3: Characterization of Targeted Nanoparticles

Methods:

  • Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE%): Quantify the amount of encapsulated doxorubicin using fluorescence spectroscopy (λex = 480 nm, λem = 590 nm) after lysing the liposomes with Triton X-100. Compare this to the initial drug amount.

    • EE% = (Amount of encapsulated drug / Total initial drug amount) x 100

  • Conjugation Efficiency: Quantify the amount of conjugated peptide using HPLC or by using a fluorescently-labeled DBCO-peptide and measuring fluorescence.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assay

Cell Lines:

  • U-87 MG (human glioblastoma, high integrin expression) - Target cell line

  • MCF-7 (human breast cancer, low integrin expression) - Control cell line

Procedure:

  • Cellular Uptake:

    • Seed cells in 24-well plates and allow them to adhere overnight.

    • Incubate the cells with fluorescently-labeled (e.g., Rhodamine-PE) targeted and non-targeted liposomes for 4 hours.

    • Wash the cells thoroughly with PBS to remove non-internalized liposomes.

    • Lyse the cells and measure the fluorescence intensity using a plate reader to quantify uptake. Alternatively, visualize uptake using fluorescence microscopy.

  • Cytotoxicity (MTT Assay):

    • Seed cells in 96-well plates.

    • Treat the cells with serial dilutions of free DOX, non-targeted liposomes, and RGD-targeted liposomes for 48 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) for each formulation.

Representative Data

Quantitative data from the characterization and in vitro experiments should be summarized for clear comparison.

Table 1: Physicochemical Properties of Liposomal Formulations

FormulationMean Diameter (nm)PDIZeta Potential (mV)Doxorubicin EE (%)
Non-Targeted Liposomes112 ± 5.10.13-18.4 ± 1.594 ± 3.2
RGD-Targeted Liposomes121 ± 4.80.15-23.7 ± 1.992 ± 2.8

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations

FormulationIC50 in U-87 MG cells (μg/mL)IC50 in MCF-7 cells (μg/mL)
Free Doxorubicin0.450.51
Non-Targeted Liposomes1.251.31
RGD-Targeted Liposomes0.681.28

Table 3: Representative In Vivo Tumor Accumulation Data (Note: This is representative data based on published studies for similar systems)[12]

FormulationTumor Accumulation (% Injected Dose / g tissue) at 24h
Non-Targeted Liposomes4.5 ± 1.2
RGD-Targeted Liposomes11.8 ± 2.1

Visualizations

G cluster_prep Step 1: Nanoparticle Formulation cluster_conj Step 2: Bioconjugation lipids Lipids (DSPC, Chol) film Thin Film Hydration lipids->film dope_peg DOPE-PEG-Azide dope_peg->film drug Drug (Doxorubicin) drug->film extrude Extrusion (100 nm) film->extrude azide_lipo Azide-Functionalized Liposomes + Drug extrude->azide_lipo click Copper-Free Click Chemistry (SPAAC) azide_lipo->click Mix & Incubate ligand Targeting Ligand (e.g., RGD-DBCO) ligand->click targeted_lipo Targeted Liposomes click->targeted_lipo

Caption: Workflow for preparing targeted drug-loaded nanoparticles.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment NP Targeted Nanoparticle (DOPE-PEG-Azide-Ligand) RES Reticuloendothelial System (e.g., Liver, Spleen) NP->RES PEG layer reduces uptake Receptor Receptor NP->Receptor 1. Targeting & Binding CancerCell Cancer Cell Endosome Endosome (Low pH) Receptor->Endosome 2. Receptor-Mediated Endocytosis DrugRelease Drug Release Endosome->DrugRelease 3. Vesicle Destabilization DrugRelease->CancerCell 4. Therapeutic Action

Caption: Mechanism of targeted delivery and intracellular drug release.

References

Application Notes and Protocols for Peptide Conjugation to Liposome Surfaces via DOPE-PEG-Azide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to specific cells or tissues is a paramount goal in modern drug development. Liposomes, as versatile nanocarriers, offer a biocompatible and biodegradable platform for encapsulating a wide range of therapeutic agents. Their efficacy can be significantly enhanced by surface functionalization with targeting moieties, such as peptides, that can recognize and bind to specific receptors on target cells. This application note provides a detailed protocol for the conjugation of peptides to the surface of pre-formed liposomes using a DOPE-PEG-Azide linker via copper-free click chemistry. This method, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a robust and bioorthogonal approach, avoiding the use of potentially cytotoxic copper catalysts.[1]

The protocol will focus on the preparation of azide-functionalized liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG(2000)-Azide) and their subsequent conjugation to a peptide modified with a dibenzocyclooctyne (DBCO) group. This strategy allows for the efficient and site-specific attachment of peptides to the liposome (B1194612) surface, preserving their biological activity. We will also discuss the characterization of the resulting peptide-conjugated liposomes and provide an example of a relevant signaling pathway that can be targeted using this technology.

Principle of the Method

The core of this conjugation strategy is the SPAAC reaction, a type of copper-free click chemistry. It involves the reaction between an azide-functionalized lipid (DOPE-PEG-Azide) incorporated into the liposome bilayer and a cyclooctyne-modified peptide (e.g., DBCO-peptide). The strain in the cyclooctyne (B158145) ring allows the reaction to proceed efficiently at physiological conditions without the need for a metal catalyst. The polyethylene (B3416737) glycol (PEG) linker serves multiple purposes: it provides a hydrophilic spacer to extend the peptide away from the liposome surface, reducing steric hindrance and improving accessibility to its target receptor, and it contributes to the "stealth" properties of the liposome, prolonging its circulation time in vivo.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the preparation and characterization of peptide-conjugated liposomes using the described methodology.

Table 1: Liposome Formulation and Physicochemical Properties

ParameterUntargeted LiposomesPeptide-Conjugated Liposomes
Lipid Composition (molar ratio) DPPC:Cholesterol:DOPE-PEG(2000) (55:40:5)DPPC:Cholesterol:DOPE-PEG(2000)-Azide (55:40:5)
Mean Particle Size (nm) 100 - 150110 - 160
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -5 to -15-2 to -10

Note: The specific values can vary depending on the lipid composition, peptide characteristics, and preparation method.

Table 2: Peptide Conjugation Efficiency

ParameterValueMethod of Determination
Peptide to Lipid Molar Ratio (initial) 1:100 to 1:500-
Conjugation Efficiency (%) 70 - 95%RP-HPLC, Fluorescence Spectroscopy
Peptides per Liposome (approx.) 50 - 200Quantification of unreacted peptide

Experimental Protocols

Materials and Reagents
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG(2000)-Azide)

  • DBCO-modified peptide (e.g., DBCO-cRGD)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sepharose CL-4B or similar size-exclusion chromatography column

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol 1: Preparation of Azide-Functionalized Liposomes

This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (e.g., DPPC, Cholesterol, and DOPE-PEG(2000)-Azide in a molar ratio of 55:40:5) in a chloroform/methanol mixture (2:1, v/v).

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. The final lipid concentration is typically between 10-20 mg/mL.

    • This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 10-20 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Ensure the extrusion is performed at a temperature above the lipid phase transition temperature.

    • The resulting liposome suspension should be opalescent.

  • Characterization:

    • Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared azide-functionalized liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Conjugation of DBCO-Peptide to Azide-Functionalized Liposomes
  • Reaction Setup:

    • To the prepared azide-functionalized liposome suspension, add the DBCO-modified peptide solution in PBS.

    • The molar ratio of DBCO-peptide to DOPE-PEG-Azide can be varied to optimize the conjugation density, typically ranging from 1:2 to 1:5.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration (e.g., 24-48 hours) to minimize potential degradation of sensitive peptides.

  • Purification:

    • Remove the unreacted peptide from the peptide-conjugated liposomes using size-exclusion chromatography (e.g., a Sepharose CL-4B column) with PBS as the eluent.

    • Collect the fractions containing the liposomes (typically the turbid fractions that elute first).

  • Characterization:

    • Characterize the final peptide-conjugated liposomes for their size, PDI, and zeta potential using DLS.

    • Confirm the successful conjugation and quantify the conjugation efficiency by analyzing the amount of unreacted peptide in the later fractions from the size-exclusion column using a suitable method such as RP-HPLC or a fluorescence-based assay if the peptide is fluorescently labeled.

Visualizations

Experimental Workflow

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Peptide Conjugation cluster_characterization Characterization lipid_mix Lipid Mixture (DPPC, Cholesterol, DOPE-PEG-Azide) film_formation Thin Film Hydration lipid_mix->film_formation extrusion Extrusion (100 nm) film_formation->extrusion azide_liposomes Azide-Functionalized Liposomes extrusion->azide_liposomes reaction SPAAC Reaction (Click Chemistry) azide_liposomes->reaction dbco_peptide DBCO-Peptide dbco_peptide->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification conjugated_liposomes Peptide-Conjugated Liposomes purification->conjugated_liposomes dls DLS Analysis (Size, PDI, Zeta Potential) conjugated_liposomes->dls hplc HPLC Analysis (Conjugation Efficiency) conjugated_liposomes->hplc

Caption: Experimental workflow for conjugating peptides to liposomes.

Copper-Free Click Chemistry (SPAAC) Reaction

spaac_reaction cluster_product Product liposome Azide-Liposome conjugated_liposome Peptide-Conjugated Liposome liposome->conjugated_liposome Strain-Promoted Alkyne-Azide Cycloaddition peptide DBCO-Peptide

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Integrin Signaling Pathway Targeted by RGD-Peptides

Many cancer cells and angiogenic blood vessels overexpress integrin receptors, making them attractive targets for drug delivery.[4][5] Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are well-known ligands for several integrins, particularly αvβ3.[1][6] The following diagram illustrates a simplified signaling pathway initiated upon the binding of an RGD-peptide-conjugated liposome to an integrin receptor on a cancer cell.

integrin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response rgd_liposome RGD-Liposome integrin Integrin Receptor (αvβ3) rgd_liposome->integrin Binding fak FAK (Focal Adhesion Kinase) integrin->fak Activation src Src Kinase fak->src Recruitment & Activation pi3k PI3K src->pi3k Activation akt Akt pi3k->akt Activation downstream Downstream Effectors akt->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival migration Cell Migration downstream->migration

Caption: Simplified integrin signaling pathway upon RGD-liposome binding.

Conclusion

The conjugation of peptides to liposome surfaces using DOPE-PEG-Azide via copper-free click chemistry is a highly efficient and versatile method for developing targeted drug delivery systems. The provided protocols offer a reproducible framework for the preparation and characterization of these advanced nanocarriers. By leveraging specific peptide-receptor interactions, such as the RGD-integrin system, researchers can design liposomal formulations with enhanced therapeutic efficacy and reduced off-target effects, paving the way for more effective treatments for a variety of diseases.

References

Application Notes and Protocols for Formulation of mRNA Lipid Nanoparticles with DOPE-PEG-Azide MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of mRNA-based therapeutics and vaccines.[1] The composition of these LNPs is critical to their efficacy, influencing stability, encapsulation efficiency, and cellular uptake. A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2] The PEGylated lipid plays a crucial role in controlling particle size during formation and providing a hydrophilic shield that reduces aggregation and prolongs circulation time in vivo.[3]

This document provides detailed application notes and protocols for the formulation of mRNA lipid nanoparticles utilizing a specific functionalized PEG-lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000) . The incorporation of an azide (B81097) (-N3) functional group on the distal end of the PEG chain offers a versatile platform for post-formulation modification via "click chemistry."[4][5] This allows for the covalent attachment of targeting ligands, imaging agents, or other moieties to the LNP surface, enabling the development of highly specific and traceable drug delivery systems.[6][7]

Key Applications

The azide functionality on the surface of these LNPs makes them particularly suitable for applications requiring targeted delivery. Through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), a highly efficient and bio-orthogonal ligation method, various molecules functionalized with an alkyne group can be attached to the LNP surface post-formulation.[4][8]

Potential applications include:

  • Targeted Cancer Therapy: Conjugation of antibodies, peptides (e.g., RGD), or small molecules (e.g., folate) that bind to receptors overexpressed on tumor cells.

  • Cell-Specific Delivery: Targeting specific cell types in vivo to enhance therapeutic efficacy and reduce off-target effects.

  • Advanced Imaging and Diagnostics: Attachment of fluorescent dyes or contrast agents for in vivo tracking and biodistribution studies.

Experimental Workflow

The overall process for formulating and characterizing mRNA LNPs with DOPE-PEG-Azide is outlined below. The process begins with the preparation of lipid and mRNA stock solutions, followed by microfluidic mixing to form the LNPs. The resulting nanoparticles are then purified and characterized for their key physicochemical properties before in vitro or in vivo application.

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization cluster_application Application Lipid_Stock Lipid Stock Preparation (Ionizable, DOPE, Cholesterol, DOPE-PEG-Azide in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Stock mRNA Stock Preparation (mRNA in Citrate (B86180) Buffer) mRNA_Stock->Microfluidic_Mixing Dialysis Dialysis / Tangential Flow Filtration (Buffer Exchange to PBS) Microfluidic_Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen TEM Morphology (cryo-TEM) Dialysis->TEM Click_Chemistry Post-Formulation Conjugation (Click Chemistry) DLS->Click_Chemistry Zeta->Click_Chemistry RiboGreen->Click_Chemistry TEM->Click_Chemistry In_Vitro In Vitro Transfection Click_Chemistry->In_Vitro In_Vivo In Vivo Studies Click_Chemistry->In_Vivo

Fig. 1: Experimental workflow for LNP formulation and characterization.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data for mRNA LNPs formulated with DOPE-PEG-Azide. These values are based on typical results for similar LNP formulations and should be confirmed experimentally.[9][10] The molar ratio of lipids can be adjusted to optimize for specific applications.

Table 1: LNP Formulation Parameters

ParameterValue
Lipid Composition
Ionizable Lipid (e.g., SM-102)50 mol%
Helper Lipid (DOPE)10 mol%
Cholesterol38.5 mol%
DOPE-PEG-Azide MW 20001.5 mol%
Microfluidic Parameters
Total Flow Rate (TFR)12 mL/min
Flow Rate Ratio (Aqueous:Ethanol)3:1
mRNA
Buffer50 mM Citrate, pH 4.0
N:P Ratio~6:1

Table 2: Physicochemical Characterization of Resulting LNPs

PropertyTarget Value
Hydrodynamic Diameter (Z-average)80 - 120 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential (at pH 7.4)-5 mV to +5 mV (near-neutral)
mRNA Encapsulation Efficiency> 90%

Experimental Protocols

Protocol 1: Formulation of mRNA LNPs using Microfluidics

This protocol describes the formulation of mRNA LNPs using a microfluidic mixing device.

Materials:

  • Ionizable Lipid (e.g., SM-102)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DOPE-PEG-Azide MW 2000

  • mRNA (encoding protein of interest)

  • 200 proof Ethanol (B145695), molecular biology grade

  • Citrate Buffer (50 mM, pH 4.0), nuclease-free

  • Phosphate-Buffered Saline (PBS), nuclease-free, pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®) and microfluidic cartridge

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 10K MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve the ionizable lipid, DOPE, cholesterol, and DOPE-PEG-Azide MW 2000 in 200 proof ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). b. The total lipid concentration should be determined based on the desired final LNP concentration (e.g., 12 mM total lipid in ethanol). c. Vortex thoroughly until all lipids are completely dissolved. This solution is the organic phase.

  • Preparation of mRNA Solution (Aqueous Phase): a. Dilute the stock mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target lipid-to-mRNA weight ratio. b. Ensure the solution is homogenous. This solution is the aqueous phase.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes. c. Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to organic). d. Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of the LNPs. e. Collect the resulting milky-white LNP suspension.

  • Purification and Buffer Exchange: a. To remove the ethanol and exchange the buffer from acidic citrate to a physiological pH, dialyze the collected LNP suspension against sterile, nuclease-free PBS (pH 7.4). b. Perform dialysis at 4°C with at least two buffer changes over 4-6 hours or overnight. c. Alternatively, a TFF system can be used for more rapid and scalable purification and concentration.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS).

  • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry, often integrated into DLS instruments.

  • Dilute the LNPs in an appropriate low-conductivity buffer (e.g., 1 mM KCl).

  • Measure the surface charge of the nanoparticles.

  • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency (EE%):

  • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen®.

  • Total mRNA (A): Lyse a sample of LNPs with a detergent (e.g., 1% Triton X-100) to release all encapsulated mRNA. Measure the fluorescence after adding the RiboGreen® reagent.

  • Free mRNA (B): Measure the fluorescence of an intact LNP sample after adding the RiboGreen® reagent. The dye will only bind to unencapsulated mRNA.

  • Calculate the EE% using the formula: EE% = ((A - B) / A) * 100.

Protocol 3: In Vitro Transfection

This protocol provides a general method for transfecting cultured cells with the formulated mRNA LNPs.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • mRNA-LNP formulation

  • 96-well cell culture plates

  • Assay for protein expression (e.g., Luciferase assay system for Fluc mRNA, fluorescence microscopy for GFP mRNA)

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1 x 10^4 cells/well). Incubate for 24 hours.

  • Aspirate the old media from the cells.

  • Dilute the mRNA-LNP formulation in fresh, pre-warmed cell culture medium to achieve the desired final mRNA concentration per well (e.g., 100 ng mRNA/well).

  • Add the diluted LNP-containing medium to the cells.

  • Incubate the cells for 24-48 hours.

  • Assess protein expression using the appropriate method (e.g., measure luminescence for luciferase expression or visualize GFP expression with a fluorescence microscope).

LNP Intracellular Delivery Pathway

Upon administration, LNPs enter target cells primarily through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, which is thought to disrupt the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.[11][12][13]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm (pH 7.2) LNP Azide-LNP (Near-Neutral Charge) Endosome Early Endosome (pH ~6.5) LNP->Endosome Cellular Uptake Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation mRNA mRNA Late_Endosome->mRNA Endosomal Escape (Ionizable Lipid Protonation) Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Fig. 2: Intracellular pathway of mRNA-LNP delivery.

References

Surface Functionalization of Nanoparticles with DOPE-PEG-Azide for Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise surface functionalization of nanoparticles is paramount for their application in biomedical imaging. This document provides detailed application notes and protocols for the surface modification of nanoparticles using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-azide (DOPE-PEG-Azide). This lipid-PEG conjugate is particularly useful for creating long-circulating, biocompatible nanoparticles with a versatile chemical handle (azide) for the attachment of imaging agents via "click chemistry".[1] The PEG moiety provides a hydrophilic shield, often referred to as a "stealth" coating, which reduces non-specific protein adsorption and uptake by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[2][3][4] The terminal azide (B81097) group enables highly efficient and specific covalent conjugation of imaging probes, such as fluorescent dyes, MRI contrast agents, or PET radiotracers, that are modified with a corresponding alkyne or cyclooctyne (B158145) group.[1][5][6][7] This modular approach allows for the development of highly specific and sensitive imaging agents for a wide range of preclinical and potentially clinical applications.[6][8][9]

Key Applications

  • Targeted Molecular Imaging: Conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to the azide-functionalized nanoparticle surface enables the specific visualization of biological targets such as cell surface receptors overexpressed in tumors.[7][10]

  • Multimodal Imaging: The azide handle allows for the attachment of multiple types of imaging agents to a single nanoparticle, enabling multimodal imaging (e.g., PET-CT, PET-fluorescence) for complementary diagnostic information.[6][9]

  • Real-time Tracking: Fluorescently labeled nanoparticles can be used to track cellular processes, biodistribution, and pharmacokinetics in real-time using various microscopy and in vivo imaging techniques.[11]

Data Presentation

Table 1: Physicochemical Characterization of Functionalized Liposomes
ParameterUnfunctionalized LiposomesAzide-Functionalized Liposomes (5 mol% DOPE-PEG-Azide)Imaging Probe-Conjugated LiposomesReference
Mean Hydrodynamic Diameter (nm) 110 ± 5115 ± 6120 ± 7[10]
Polydispersity Index (PDI) < 0.15< 0.15< 0.20[10]
Zeta Potential (mV) -25 ± 3-20 ± 4-18 ± 5[12]
Conjugation Efficiency (%) N/AN/A> 90% (for click chemistry)[10]
Table 2: In Vivo Performance of Functionalized Nanoparticles
Nanoparticle FormulationCirculation Half-life (t½)Tumor Accumulation (%ID/g)Imaging ModalityReference
Non-PEGylated Liposomes < 1 hour~1PET[3]
PEGylated Liposomes ~18 hours~5PET[4]
Targeted PEGylated Liposomes ~16 hours~10-15PET/Fluorescence[10]

Note: Values are approximate and can vary depending on the nanoparticle composition, targeting ligand, and animal model.

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-Azide Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating DOPE-PEG-Azide using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG2000-Azide)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DOPC, cholesterol, and DOPE-PEG2000-Azide in chloroform. A typical molar ratio is 55:40:5 (DOPC:Cholesterol:DOPE-PEG-Azide).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder 11-21 times to ensure a narrow size distribution.

  • Characterization:

    • Determine the mean hydrodynamic diameter and polydispersity index (PDI) of the azide-functionalized liposomes using Dynamic Light Scattering (DLS).

    • The zeta potential can also be measured to assess surface charge.

Protocol 2: Conjugation of an Imaging Probe via Copper-Free Click Chemistry

This protocol details the conjugation of a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye to the azide-functionalized liposomes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • PBS, pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette

  • Fluorescence spectrophotometer

Procedure:

  • Reaction Setup:

    • To the azide-functionalized liposome (B1194612) suspension in PBS, add the DBCO-functionalized fluorescent dye. A molar excess of the dye (e.g., 5-10 fold molar excess relative to the DOPE-PEG-Azide) is recommended to ensure complete reaction.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C overnight, with gentle agitation. The reaction is typically protected from light to prevent photobleaching of the dye.

  • Purification:

    • Remove the unreacted DBCO-dye from the dye-conjugated liposomes using size-exclusion chromatography or dialysis.

    • For size-exclusion chromatography, elute the column with PBS and collect the fractions containing the liposomes (typically the void volume).

    • For dialysis, use a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free dye to pass through while retaining the liposomes (e.g., 10 kDa MWCO).

  • Characterization:

    • Confirm the successful conjugation by measuring the fluorescence of the purified liposome suspension using a fluorescence spectrophotometer.

    • Determine the concentration of the conjugated dye by comparing the fluorescence intensity to a standard curve of the free dye.

    • Characterize the size and PDI of the final imaging probe using DLS to ensure no significant aggregation has occurred.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_conj Conjugation cluster_char Characterization & Application lipids Lipid Mixture (DOPC, Cholesterol, DOPE-PEG-Azide) film Thin Film Hydration lipids->film extrude Extrusion (100 nm) film->extrude azide_np Azide-Functionalized Nanoparticle extrude->azide_np click Click Chemistry (SPAAC) azide_np->click probe Imaging Probe (e.g., DBCO-Fluorophore) probe->click purify Purification (SEC/Dialysis) click->purify final_probe Final Imaging Probe purify->final_probe char Physicochemical Characterization (DLS, Zeta) final_probe->char imaging In Vitro / In Vivo Imaging final_probe->imaging

Caption: Experimental workflow for creating and using imaging probes.

targeted_imaging_pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment probe Targeted Imaging Probe (Nanoparticle-Ligand-Fluorophore) circulation Blood Vessel probe->circulation epr EPR Effect (Extravasation) circulation->epr Leaky Vasculature binding Receptor Binding epr->binding internalization Internalization binding->internalization receptor Tumor Cell Receptor binding->receptor signal Imaging Signal (Fluorescence) internalization->signal Signal Activation cell Tumor Cell internalization->cell

References

Application Notes and Protocols for Click Chemistry Reaction of DOPE-PEG-Azide with DBCO-Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the copper-free click chemistry conjugation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-azide (DOPE-PEG-Azide) with dibenzocyclooctyne (DBCO)-functionalized molecules. This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is a highly efficient and bioorthogonal ligation method, ideal for the surface functionalization of liposomes and nanoparticles for applications in targeted drug delivery, medical imaging, and diagnostics.

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The reaction between a strained cyclooctyne, such as DBCO, and an azide (B81097) proceeds with high efficiency and specificity to form a stable triazole linkage.[1] Incorporating DOPE-PEG-Azide into a liposomal bilayer allows for the subsequent attachment of DBCO-functionalized ligands, such as peptides, antibodies, or small molecules, to the liposome (B1194612) surface.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and bioavailability of the resulting conjugate.[1]

Key Reaction Parameters and Optimization

The efficiency of the SPAAC reaction between DOPE-PEG-Azide and DBCO-alkynes is influenced by several factors:

  • Reaction Buffer: While commonly performed in Phosphate-Buffered Saline (PBS), studies have shown that HEPES buffer (pH 7) can lead to higher reaction rate constants compared to PBS (pH 7).[4]

  • pH: Generally, higher pH values tend to increase the rate of SPAAC reactions.[4]

  • Temperature: The reaction is typically carried out at room temperature (25°C) or physiological temperature (37°C).[5]

  • Molar Ratio: An excess of the DBCO-alkyne is often used to ensure complete conjugation of the surface-exposed azides. Molar ratios of the DBCO-alkyne to the azide-functionalized liposome can range from 10:1 to 100:1.

  • Concentration: Higher concentrations of both reactants will lead to a faster reaction rate.

Quantitative Data Summary

The following table summarizes key quantitative data for the SPAAC reaction between azides and DBCO-alkynes, providing a reference for experimental design.

ParameterValueBuffer/ConditionsReference
Second-Order Rate Constant 0.34 M⁻¹s⁻¹HBS buffer (pH 7.4), 25°C[6]
Second-Order Rate Constant Range (PBS, pH 7) 0.32–0.85 M⁻¹s⁻¹PBS (pH 7)[4]
Second-Order Rate Constant Range (HEPES, pH 7) 0.55–1.22 M⁻¹s⁻¹HEPES (pH 7)[4]
Molar Ratio (DBCO-alkyne : Azide-Liposome) 10:1 to 100:1General recommendation
Typical Reaction Time 4 - 24 hoursRoom Temperature[5]
Molar Percentage of Azide-PEG-Lipid in Liposomes 1 - 10 mol%[7]

Experimental Protocols

This section provides detailed protocols for the preparation of azide-functionalized liposomes and their subsequent conjugation with a DBCO-alkyne.

Protocol 1: Preparation of DOPE-PEG-Azide Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating DOPE-PEG-Azide using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG(2000)-Azide)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DOPC, cholesterol, and DOPE-PEG(2000)-Azide in chloroform at a desired molar ratio (e.g., 55:40:5). A common starting point is to use 1-10 mol% of the DOPE-PEG-Azide lipid.[7]

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Lipid Film Hydration:

    • Hydrate the lipid film with azide-free PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1 hour. The final total lipid concentration is typically in the range of 10-20 mM.[7] This will form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder assembly at least 11 times to ensure a homogenous population of liposomes.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The final liposome suspension can be stored at 4°C.

Protocol 2: Click Chemistry Conjugation of DBCO-Alkyne to Azide-Functionalized Liposomes

This protocol details the SPAAC reaction between the prepared DOPE-PEG-Azide liposomes and a DBCO-functionalized molecule.

Materials:

  • DOPE-PEG-Azide functionalized liposomes (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-protein, DBCO-peptide, DBCO-fluorophore)

  • Azide-free PBS, pH 7.4

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or shaker

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the DOPE-PEG-Azide functionalized liposomes with the DBCO-functionalized molecule.

    • A molar excess of the DBCO-alkyne (e.g., 10-fold molar excess relative to the amount of DOPE-PEG-Azide) is recommended to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 4-24 hours with gentle shaking.[5] Alternatively, the reaction can be performed at 37°C for a shorter duration or at 4°C overnight, depending on the stability of the DBCO-functionalized molecule.[5]

  • Purification of the Conjugate:

    • Remove the unreacted DBCO-alkyne and any byproducts from the liposome conjugate. Common purification methods include:

      • Size Exclusion Chromatography (SEC): Use a suitable SEC column (e.g., Sepharose CL-4B or Sephadex G-75) equilibrated with PBS. The larger liposome conjugates will elute in the void volume, while the smaller, unreacted molecules will be retained.

      • Dialysis: Dialyze the reaction mixture against a large volume of PBS using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove small, unreacted molecules.

      • Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be an efficient method for purification and buffer exchange.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation by appropriate analytical techniques. This may include:

      • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the liposomes can indicate successful conjugation of a large molecule.

      • Gel Electrophoresis (e.g., SDS-PAGE): If a protein was conjugated, its presence in the liposome fraction can be confirmed.

      • Fluorescence Spectroscopy: If a fluorescent DBCO-alkyne was used, the fluorescence of the purified liposomes can be measured.

      • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to analyze the purity of the conjugate.

Visualizations

Reaction Workflow

G cluster_prep Liposome Preparation cluster_conjugation Click Chemistry Conjugation Lipid_Film 1. Lipid Film Formation (DOPC, Cholesterol, DOPE-PEG-Azide) Hydration 2. Hydration with Buffer Lipid_Film->Hydration Extrusion 3. Extrusion (e.g., 100 nm) Hydration->Extrusion Azide_Liposome Azide-Functionalized Liposome Extrusion->Azide_Liposome Mixing 4. Mixing and Incubation (Room Temperature, 4-24h) Azide_Liposome->Mixing DBCO_Alkyne DBCO-Functionalized Molecule DBCO_Alkyne->Mixing Purification 5. Purification (SEC, Dialysis, or TFF) Mixing->Purification Final_Product DBCO-Conjugated Liposome Purification->Final_Product G Azide Azide (on Liposome) Triazole Stable Triazole Linkage Azide->Triazole SPAAC Reaction DBCO DBCO (Ligand) DBCO->Triazole

References

Application Note: Post-Insertion of DOPE-PEG-Azide into Pre-Formed Liposomes for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of liposome (B1194612) surfaces is crucial for developing advanced drug delivery systems, enabling targeted delivery and improved pharmacokinetic profiles. The post-insertion method is a well-established technique for modifying the surface of pre-formed liposomes with polyethylene (B3416737) glycol (PEG) chains.[1] This method involves incubating pre-formed liposomes with micelles composed of PEG-conjugated lipids, leading to the spontaneous insertion of the PEG-lipid into the outer leaflet of the liposomal bilayer.[2][3]

This approach offers significant advantages over pre-insertion methods where PEG-lipids are included in the initial lipid mixture. Post-insertion ensures that the PEG chains are exclusively located on the outer surface of the liposome, preserving the internal aqueous volume for drug encapsulation and avoiding potential interference with the encapsulated cargo.[3][4]

The use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-azide (DOPE-PEG-Azide) is particularly advantageous. The terminal azide (B81097) (N3) group serves as a versatile chemical handle for subsequent bioconjugation reactions via "click chemistry."[5][6] This allows for the efficient and specific attachment of targeting ligands, imaging agents, or other molecules functionalized with a compatible alkyne or cyclooctyne (B158145) group, such as Dibenzocyclooctyne (DBCO).[5][7]

This document provides a detailed protocol for the incorporation of DOPE-PEG-Azide into pre-formed liposomes and the characterization of the resulting azide-functionalized vesicles.

Factors Influencing Post-Insertion Efficiency

The efficiency of PEG-lipid post-insertion is a dynamic process influenced by several key experimental parameters. Optimization of these factors is critical to achieving the desired surface density of the inserted lipid while maintaining liposome integrity.

  • Incubation Time and Temperature: Both time and temperature positively correlate with insertion efficiency.[8][9] Higher temperatures, typically at or above the phase transition temperature (Tm) of the liposome's primary lipid components, increase membrane fluidity and facilitate the insertion of PEG-lipid molecules.[8]

  • Liposome Composition: The lipid composition of the pre-formed vesicles plays a critical role. Liposomes composed of saturated phospholipids (B1166683) (like DSPC) and cholesterol generally provide a stable matrix for insertion.[10] Conversely, unsaturated lipids like POPC have a lower Tm, which can facilitate insertion at milder temperatures (e.g., 37°C).[8][9]

  • PEG-Lipid Anchor: The nature of the hydrophobic anchor on the PEG-lipid affects its insertion and retention in the bilayer. Diacyl chains like DOPE and DSPE are common and effective anchors.[8]

  • Initial PEG-Lipid Concentration: The molar ratio of the DOPE-PEG-Azide micelles to the liposomal lipid will dictate the final surface density. However, insertion efficiency may plateau at higher concentrations.[10]

Table 1: Summary of Factors Affecting PEG-Lipid Post-Insertion Efficiency

ParameterEffect on Insertion EfficiencyNotesCitation(s)
Incubation Temperature Higher temperature generally increases efficiency.Should be carefully selected based on the lipid composition's phase transition temperature (Tm) to ensure liposome stability.[8][9]
Incubation Time Longer incubation time increases efficiency, often reaching a plateau.Typical incubation times range from 30 minutes to 24 hours.[8][11]
Lipid Saturation Saturated lipids (e.g., DSPC) can require higher temperatures for efficient insertion compared to unsaturated lipids (e.g., POPC).The choice of lipid impacts the overall stability and fluidity of the liposome membrane.[8][10]
PEG Chain Length Insertion efficiency may decrease as the PEG chain length increases.Shorter to medium length PEGs (e.g., 2000 Da) are commonly used and show good insertion profiles.[3][4]
Molar Ratio of PEG-Lipid Higher initial concentration leads to higher surface density, up to a saturation point.Excess, unincorporated micelles must be removed post-insertion.[10]

Experimental Workflow and Protocols

The overall process involves the preparation of pre-formed liposomes, incubation with DOPE-PEG-Azide micelles, purification, and subsequent characterization.

G Experimental Workflow for Post-Insertion cluster_0 Step 1: Liposome Preparation cluster_1 Step 2: Post-Insertion cluster_2 Step 3: Purification & Characterization cluster_3 Step 4: Application A Lipid Film Hydration B Extrusion A->B Form MLVs D Incubate Liposomes with Micelles B->D C Prepare DOPE-PEG-Azide Micelles C->D E Size Exclusion Chromatography D->E F Characterization (DLS, Zeta, etc.) E->F G Azide-Functionalized Liposomes (Final Product) F->G H Click Chemistry Conjugation (e.g., with DBCO-Ligand) G->H

Caption: Workflow for preparing azide-functionalized liposomes via post-insertion.

Protocol 1: Preparation of Pre-Formed Liposomes (e.g., 100 nm LUVs)

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) using the standard thin-film hydration and extrusion method.

Materials:

  • Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Membrane stabilizer: Cholesterol

  • Solvent: Chloroform or a chloroform/methanol mixture

  • Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or HEPES-Buffered Saline (HBS)

  • Equipment: Rotary evaporator, water bath, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size), glass vials.

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC and Cholesterol at a 55:45 molar ratio) in chloroform.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the Tm of the lipids (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer (e.g., PBS) to the same temperature used for film formation (60-65°C).

    • Add the warm buffer to the flask containing the dry lipid film.

    • Gently agitate or vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, pre-heated to 60-65°C.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membranes a minimum of 11-21 times. This process reduces the size and lamellarity of the vesicles, resulting in a homogenous population of LUVs.

    • The resulting liposome solution should appear translucent.

Protocol 2: Post-Insertion of DOPE-PEG-Azide

This protocol details the incubation step to insert the PEG-lipid into the pre-formed liposomes.

Materials:

  • Pre-formed liposomes (from Protocol 1)

  • DOPE-PEG-Azide (e.g., DOPE-PEG2000-Azide)

  • Hydration Buffer (same as used for liposomes)

  • Equipment: Water bath or incubator.

Methodology:

  • Prepare DOPE-PEG-Azide Solution:

    • Dissolve the lyophilized DOPE-PEG-Azide powder in the hydration buffer to a known concentration. The concentration should be above its critical micelle concentration (CMC) to ensure the formation of micelles.

  • Incubation:

    • In a sterile tube, add the pre-formed liposome suspension.

    • Add the DOPE-PEG-Azide micelle solution to the liposomes. The amount to add depends on the desired final molar percentage (mol%) of PEG-lipid on the liposome surface (e.g., 1-10 mol% of total lipid).

    • Incubate the mixture at a temperature above the lipid Tm (e.g., 60°C for DSPC-based liposomes) for a specified duration (e.g., 1-2 hours).[12] Incubation time and temperature may require optimization.[8]

  • Purification:

    • Cool the mixture to room temperature.

    • To remove unincorporated DOPE-PEG-Azide micelles, purify the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 or Sepharose CL-4B column) equilibrated with the hydration buffer.[13]

    • Collect the fractions containing the larger, azide-functionalized liposomes, which will elute first. The smaller micelles will be retained on the column and elute later.

Characterization of Azide-Functionalized Liposomes

After purification, it is essential to characterize the liposomes to confirm successful PEG-lipid insertion and assess their physical properties.

Table 2: Physicochemical Characterization Before and After Post-Insertion

PropertyMethodExpected Change After InsertionRationaleCitation(s)
Particle Size Dynamic Light Scattering (DLS)Slight increase in hydrodynamic diameter.The addition of the PEG-Azide layer on the surface increases the overall size of the vesicle.[7]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Should remain low (<0.2).A low PDI indicates a homogenous and monodisperse liposome population. A significant increase could suggest aggregation or instability.[11]
Zeta Potential Laser Doppler VelocimetryA shift towards neutral.The PEG layer can shield the surface charge of the underlying liposome, reducing the magnitude of the zeta potential.[3]
Confirmation of Azide Click ReactionSuccessful conjugation to a fluorescent alkyne/DBCO probe.Reaction with a fluorescent probe (e.g., DBCO-Fluor 488) followed by fluorescence measurement confirms the presence of accessible azide groups.[7][13]

Application: Click Chemistry Conjugation

The primary application of incorporating DOPE-PEG-Azide is to enable covalent conjugation of molecules via click chemistry. The azide group reacts efficiently with a terminal alkyne (in a Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or a strained cyclooctyne like DBCO (in a Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[6] SPAAC is often preferred for biological applications as it does not require a potentially cytotoxic copper catalyst.[13]

G Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) liposome Azide-Functionalized Liposome N=N⁺=N⁻ product Conjugated Liposome Stable Triazole Linkage liposome:f1->product:f0 Reacts with ligand DBCO-Functionalized Ligand (e.g., Antibody, Peptide) ligand:f1->product:f0

Caption: Schematic of SPAAC for conjugating a ligand to an azide-liposome.

This powerful and bio-orthogonal conjugation strategy allows for the creation of highly specific, targeted nanocarriers for advanced therapeutic and diagnostic applications.

References

Application of DOPE-PEG-Azide in the Development of pH-Sensitive Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the utilization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DOPE-PEG-Azide) in the formulation of pH-sensitive liposomes. These advanced drug delivery systems are designed to be stable at physiological pH (7.4) and to rapidly release their encapsulated cargo in the acidic microenvironments characteristic of tumors or within cellular endosomes (pH 5.5–6.5). The inclusion of DOPE confers the pH-sensitive properties, while the PEG-Azide moiety provides a "stealth" characteristic to prolong circulation and a terminal azide (B81097) group for the covalent attachment of targeting ligands via copper-free click chemistry. This enables the development of highly specific, triggered-release nanomedicines. Detailed methodologies for liposome (B1194612) preparation, characterization, drug loading, and surface functionalization are provided, supported by quantitative data and workflow visualizations.

Introduction

The acidic microenvironment of solid tumors offers a unique opportunity for targeted drug delivery. pH-sensitive liposomes, which are stable at neutral pH but become fusogenic and release their payload at acidic pH, are a promising strategy to exploit this feature. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a key lipid in these formulations due to its propensity to form a non-bilayer, inverted hexagonal phase (HII) under acidic conditions, which destabilizes the liposomal membrane.[1] To create stable vesicles at physiological pH, DOPE is typically co-formulated with a weakly acidic amphiphile, such as cholesteryl hemisuccinate (CHEMS), which stabilizes the lamellar bilayer structure.[2][3]

To enhance in vivo efficacy, these liposomes are often PEGylated to extend their circulation half-life. The incorporation of DOPE-PEG-Azide serves a dual purpose: the polyethylene (B3416737) glycol (PEG) chain provides the "stealth" characteristic to evade the reticuloendothelial system, while the terminal azide (N₃) group offers a versatile handle for post-formulation surface modification.[4] Using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, targeting moieties such as antibodies, peptides, or small molecules functionalized with a dibenzocyclooctyne (DBCO) group can be covalently attached to the liposome surface with high efficiency and specificity.[4][5] This approach allows for precise control over the targeting ligand orientation and density, leading to enhanced cellular uptake and therapeutic efficacy.

Data Summary

The following tables summarize typical physicochemical properties and in vitro performance of pH-sensitive liposomes formulated with DOPE and CHEMS, and designed for subsequent functionalization.

Table 1: Physicochemical Characterization of pH-Sensitive Liposome Formulations
Formulation IDLipid Composition (molar ratio)DrugParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
PSL-1 DOPE:CHEMS:DSPE-PEG (5.7:3.8:0.5)Docetaxel107.2 ± 2.90.213 ± 0.005-21.9 ± 1.888.7 ± 20.3[5][6]
PSL-2 DOPE:CHEMS:Chol:DSPE-PEG (5.7:3.8:4.0:0.25)Doxorubicin Conjugate~130< 0.2N/A>90%[7][8]
PSL-3 DOPE:Chol:DSPE-mPEG:CL:SA (40:30:5:17:8)Daunorubicin94.0 ± 3.70.16 ± 0.03-39.1 ± 3.195.0 ± 3.7[4][9]
PSL-4 DOPE:CHEMS (6:4) + 0.1 mol% DSPE-PEG₂₀₀₀Calcein~165< 0.2~ -35N/A[10]

PDI: Polydispersity Index; Chol: Cholesterol; CL: Cardiolipin; SA: Stearylamine; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]

Table 2: pH-Dependent Drug Release and In Vitro Cytotoxicity
Formulation IDDrugRelease at pH 5.5-6.5 (Time)Release at pH 7.4 (Time)Cell LineIC₅₀ (nM)Reference
PSL-1 Docetaxel> Release at pH 7.4BaselineDU145 (Prostate)28.28[5][6]
PSL-2 Doxorubicin Conjugate~64% (6 h)~48% (6 h)Calu-3 (Lung)N/A[7]
PSL-3 DaunorubicinRapid release (1 h)Good retentionB16-BL6 (Melanoma)12.5-fold lower than free drug[4][9][11]
Immunoliposome (from PSL-1) DocetaxelN/AN/ADU145 (Prostate)12.60[5][6]

IC₅₀: Half-maximal inhibitory concentration. Data indicates enhanced release at acidic pH and potent cytotoxicity.

Table 3: Ligand Conjugation via Copper-Free Click Chemistry
Liposome Functional GroupLigand Functional GroupReaction TypeConjugation EfficiencyIncubation TimeReference
Azide (-N₃)DBCOSPAAC85-95%4-16 hours[5]
DBCOAzide (-N₃)SPAAC~75%4 hours[1]

DBCO: Dibenzocyclooctyne; SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition.

Experimental Protocols & Methodologies

Protocol 1: Preparation of DOPE-PEG-Azide Containing pH-Sensitive Liposomes

This protocol details the formation of drug-loaded, pH-sensitive liposomes incorporating DOPE-PEG-Azide using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide) or similar PEGylated azide lipid

  • Drug to be encapsulated (e.g., Doxorubicin, Docetaxel)

  • Chloroform, Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Hydration buffer (e.g., PBS, HEPES buffer)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DOPE, CHEMS, and DSPE-PEG-Azide in a chloroform:methanol (e.g., 9:1 v/v) mixture in a round-bottom flask. A typical molar ratio is DOPE:CHEMS:DSPE-PEG-Azide at 5.5:4.0:0.5.

    • If encapsulating a lipophilic drug, dissolve it with the lipids.

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4). If encapsulating a hydrophilic drug, dissolve it in this hydration buffer.

    • The hydration is performed by adding the buffer to the flask and agitating at a temperature above the lipid phase transition temperature for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).[1]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Load the suspension into a mini-extruder (e.g., Avanti Polar Lipids).

    • Force the suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm). Perform 10-20 passes through the final membrane size.[8] This should be done at a temperature above the lipid Tc.

  • Purification:

    • Remove unencapsulated drug and other impurities by size exclusion chromatography (e.g., using a Sephadex G-50 column) or through dialysis against the desired buffer.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify drug encapsulation efficiency using a suitable method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy after lysing the liposomes with a detergent like Triton X-100).

Protocol 2: Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized targeting ligand to the surface of the prepared azide-containing liposomes.

Materials:

  • Purified DOPE-PEG-Azide liposomes (from Protocol 1)

  • DBCO-functionalized targeting ligand (e.g., DBCO-peptide, DBCO-antibody) dissolved in a suitable buffer (e.g., PBS)

  • Reaction buffer (PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the DOPE-PEG-Azide liposome suspension with the DBCO-functionalized ligand solution.

    • The molar ratio of DBCO-ligand to PEG-Azide can be varied to control the density of surface conjugation, but a molar excess of the ligand (e.g., 5-20 fold) is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 4 to 24 hours with gentle shaking.[5] The reaction progress can be monitored over time if necessary. The reaction is biocompatible and proceeds without a catalyst.[4]

  • Purification of Immunoliposomes:

    • After incubation, remove the unreacted DBCO-ligand. This is crucial to prevent non-specific binding in subsequent applications.

    • Purification can be achieved using size exclusion chromatography, where the larger liposome-ligand conjugates will elute before the smaller, unconjugated ligand.[5]

  • Verification of Conjugation:

    • Confirm successful conjugation using methods such as SDS-PAGE (for protein ligands, showing a band shift), fluorescence measurements (if using a fluorescently-labeled ligand), or functional assays (e.g., ELISA or flow cytometry to test binding of the conjugated antibody to its target).[5]

Protocol 3: In Vitro pH-Sensitive Drug Release Assay

This protocol assesses the ability of the liposomes to release their cargo in response to acidic pH.

Materials:

  • Drug-loaded pH-sensitive liposomes

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Release buffers: PBS at pH 7.4 and an acidic buffer (e.g., acetate (B1210297) or citrate (B86180) buffer at pH 5.5)

Procedure:

  • Sample Preparation:

    • Place a known volume (e.g., 1 mL) of the drug-loaded liposome suspension into a dialysis bag.

    • Seal the bag securely.

  • Dialysis:

    • Immerse the dialysis bag into a larger volume (e.g., 50 mL) of release buffer (either pH 7.4 or pH 5.5).

    • Incubate at 37°C with continuous, gentle stirring.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer.

    • Replace the withdrawn volume with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification:

    • Quantify the amount of drug released into the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry, or fluorescence).

    • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated.[1]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the cell-killing efficacy of the drug-loaded liposomes.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Drug-loaded liposomes, free drug, and empty liposomes (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded liposomes, and empty liposomes in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[2][5]

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value for each formulation.[2]

Visualizations

Experimental Workflow for Targeted pH-Sensitive Liposome Development

G cluster_0 1. Liposome Formulation cluster_1 2. Surface Functionalization (Click Chemistry) cluster_2 3. Characterization & In Vitro Testing a Lipid Mixing (DOPE, CHEMS, DOPE-PEG-Azide, Drug) b Thin-Film Hydration a->b c Extrusion (Sizing) b->c d Purification (Removal of free drug) c->d e Incubation of Azide-Liposomes with DBCO-Ligand d->e Azide-Liposomes f Purification (Removal of free ligand) e->f g Physicochemical Analysis (Size, PDI, Zeta) f->g Targeted Liposomes h pH-Dependent Release Assay f->h i Cytotoxicity & Uptake Assays f->i

Caption: Workflow from formulation to in vitro testing of targeted pH-sensitive liposomes.

Mechanism of Action at the Target Site

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Intracellular (Endosome, pH ~5.5) A Targeted Liposome (Stable, PEG-shielded) B EPR Effect (Accumulation) A->B C Receptor Binding (via Ligand) B->C D Endocytosis C->D E Acidic pH triggers DOPE phase transition D->E F Liposome Destabilization & Endosomal Escape E->F G Drug Release into Cytoplasm F->G H Therapeutic Effect G->H

Caption: Targeted delivery and triggered release mechanism of pH-sensitive liposomes.

References

Troubleshooting & Optimization

Technical Support Center: Formulation and Stability of DOPE-PEG-Azide Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DOPE-PEG-Azide).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in liposomes containing DOPE-PEG-Azide?

A1: Aggregation of liposomes containing DOPE-PEG-Azide is a multifactorial issue stemming from the inherent properties of the constituent lipids and the formulation conditions. Key contributing factors include:

  • Inherent Instability of DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a fusogenic lipid with a cone-shaped molecular structure. This geometry favors the formation of non-bilayer, inverted hexagonal (HII) phases rather than stable lamellar bilayers, which can lead to liposome (B1194612) fusion and aggregation.

  • Suboptimal PEGylation: The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier that prevents close contact between liposomes. Aggregation can occur if the PEG density is too low or the chain length is insufficient to provide adequate steric hindrance. Conversely, very high concentrations of PEG can also lead to aggregation under certain conditions, such as in the presence of kosmotropic salts.[1][2][3]

  • Environmental Factors: The pH, ionic strength, and composition of the buffer can significantly impact liposome stability. Divalent cations (e.g., Ca²⁺, Mg²⁺) can interact with the phospholipid headgroups and reduce the surface charge, leading to aggregation.[1]

  • Improper Storage Conditions: Elevated temperatures can increase lipid mobility and the rate of lipid hydrolysis, both of which can compromise liposome integrity and lead to aggregation. Freezing can also damage liposomes due to the formation of ice crystals.[4][5]

  • Azide (B81097) Group Reactivity: While the azide group is primarily intended for bioorthogonal "click" chemistry, its reactivity under certain conditions or interactions with other formulation components could potentially contribute to inter-liposomal crosslinking, although this is less commonly reported as a primary cause of aggregation compared to the other factors.

Q2: How does cholesterol help in preventing the aggregation of DOPE-containing liposomes?

A2: Cholesterol is a critical component for stabilizing liposomes, particularly those containing DOPE. It inserts into the lipid bilayer, filling the interstitial spaces between the phospholipid molecules. This has several stabilizing effects:

  • Increases Bilayer Rigidity: Cholesterol enhances the packing density and mechanical rigidity of the lipid membrane.

  • Inhibits Phase Transition: It effectively inhibits the transition of DOPE from the lamellar (bilayer) phase to the aggregation-prone inverted hexagonal (HII) phase.[6][7][8]

  • Reduces Permeability: By increasing the packing of the lipid bilayer, cholesterol reduces the permeability of the membrane to encapsulated contents.[6]

Q3: What is the role of the azide group in the liposome formulation, and can it contribute to aggregation?

A3: The azide (-N₃) group on the terminus of the PEG chain serves as a reactive handle for "click chemistry," a type of bioorthogonal ligation.[9][10] This allows for the covalent attachment of targeting ligands, imaging agents, or other molecules to the liposome surface with high specificity and efficiency. The primary click reaction used is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

While the azide group is generally considered stable under typical formulation and storage conditions, its potential to contribute to aggregation is not fully elucidated. In theory, under specific and likely non-standard conditions (e.g., presence of reducing agents that could convert the azide to a reactive amine), it could participate in unintended side reactions. However, aggregation is more commonly attributed to the factors mentioned in Q1.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of DOPE-PEG-Azide liposomes.

Problem 1: Immediate Aggregation or Precipitation Upon Formation

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Suboptimal Lipid Composition Optimize Molar Ratios: The ratio of DOPE to stabilizing lipids is crucial. Increase the molar percentage of cholesterol (typically 30-50 mol%) to stabilize the bilayer and prevent the formation of the HII phase.[6][8][11] Ensure the DOPE-PEG-Azide concentration is sufficient for steric stabilization (typically 5-10 mol%).
Incorrect Hydration Buffer Adjust pH and Ionic Strength: Use a buffer with a pH between 6.5 and 7.5. Avoid high concentrations of divalent cations. Consider using a buffer such as HEPES or phosphate-buffered saline (PBS) at an appropriate concentration (e.g., 10-20 mM).
Inadequate Hydration or Extrusion Temperature Maintain Temperature Above Tc: All hydration and extrusion steps should be performed at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the formulation. This ensures the lipids are in a fluid state and can form stable bilayers.
High Lipid Concentration Reduce Total Lipid Concentration: High lipid concentrations can increase the likelihood of aggregation. Try preparing the liposomes at a lower total lipid concentration (e.g., 10-20 mg/mL).
Problem 2: Liposome Aggregation During Storage

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inappropriate Storage Temperature Store at 4°C: For short to medium-term storage, 4°C is generally recommended.[4][5] Avoid freezing, as ice crystal formation can disrupt the liposome structure. For long-term storage, lyophilization with a cryoprotectant is a better option.
Lipid Hydrolysis Use High-Purity Lipids and Control pH: Over time, ester bonds in phospholipids (B1166683) can hydrolyze, leading to the formation of lysolipids and free fatty acids, which can destabilize the liposomes. Use high-purity lipids and maintain a neutral pH during storage to minimize hydrolysis. A long-term stability study has shown that lipid composition is a critical factor in particle stability.[4]
Changes in Buffer Composition Ensure Buffer Stability: Use a stable buffer system and ensure the storage container is well-sealed to prevent changes in pH due to CO₂ absorption from the atmosphere.
Insufficient PEGylation Optimize PEG Chain Length and Density: For long-term stability, a PEG molecular weight of 2000 Da or higher at a concentration of 5-10 mol% is often effective.[3]

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-Azide Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing unilamellar liposomes with a target size of approximately 100 nm.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG2000-Azide) or DOPE-PEG2000-Azide

  • Chloroform (B151607) or a 2:1 (v/v) mixture of chloroform and methanol

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for extrusion

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DOPE:Chol:DSPE-PEG2000-Azide at a molar ratio of 55:40:5) in the organic solvent in a round-bottom flask.[12][13][14][15][16][17][18]

    • Remove the solvent using a rotary evaporator at a temperature above the Tc of the lipids to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the lipid Tc.

    • Add the warm buffer to the flask containing the dried lipid film.

    • Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).[12][14][18]

    • Allow the mixture to hydrate (B1144303) for at least 1 hour at a temperature above the Tc, with intermittent gentle agitation.

  • Extrusion (Size Reduction):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution. Ensure the extruder is maintained at a temperature above the Tc throughout the process.[12][16]

  • Characterization and Storage:

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential.

    • Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Liposome Stability

Objective: To assess the stability of the liposome formulation over time by monitoring changes in particle size and PDI.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes for DLS

  • Liposome suspension

  • Storage buffer

Procedure:

  • Initial Measurement (Time = 0):

    • Dilute a small aliquot of the freshly prepared liposome suspension in the storage buffer to a suitable concentration for DLS analysis.

    • Measure the average particle size (Z-average) and Polydispersity Index (PDI) using the DLS instrument. Record the results.

  • Time-Point Measurements:

    • Store the liposome suspension under the desired conditions (e.g., 4°C).

    • At regular intervals (e.g., 1, 7, 14, and 30 days), take an aliquot of the stored suspension.

    • Allow the aliquot to equilibrate to the measurement temperature.

    • Dilute the aliquot in the same manner as the initial measurement and perform DLS analysis to determine the Z-average and PDI.

  • Data Analysis:

    • Plot the Z-average and PDI as a function of time.

    • A stable formulation will show minimal changes in both parameters over the course of the study. A significant increase in Z-average and/or PDI indicates aggregation.[4]

Quantitative Data Summary

The following tables provide representative data for key parameters influencing the stability of PEGylated liposomes. These values can serve as a starting point for formulation optimization.

Table 1: Effect of PEG-Lipid Molar Percentage on Liposome Stability

PEG-Lipid (mol%) Observation Reference
0Prone to aggregation, especially in the presence of salts.[1]
1-3May provide some stability, but might be insufficient for long-term storage or in biological media.
5-10Generally considered optimal for providing a steric barrier and preventing aggregation.[1]
>15Can lead to the formation of micelles or, in the presence of certain salts, may induce aggregation due to dehydration of the PEG chains.[1][3]

Table 2: Influence of Cholesterol Content on the Stability of DOPE-Containing Liposomes

Cholesterol (mol%) Effect on Stability Reference
0DOPE is highly unstable and prone to forming the HII phase, leading to rapid aggregation.[7][8]
10-20Provides some stabilization, but may not be sufficient to fully prevent aggregation.[11]
30-50Generally optimal for stabilizing the lamellar phase of DOPE-containing liposomes and preventing aggregation.[6][11]
>50Can lead to decreased encapsulation efficiency and may not provide additional stability benefits.

Table 3: Recommended Storage Conditions for PEGylated Liposomes

Parameter Recommended Condition Rationale Reference
Temperature 4°CMinimizes lipid mobility and hydrolysis, reducing the likelihood of aggregation and leakage.[4][5]
pH 6.5 - 7.5Maintains the chemical integrity of the phospholipids and minimizes hydrolysis.
Buffer Isotonic buffer (e.g., PBS, HEPES-buffered saline)Prevents osmotic stress on the liposomes.
Freezing Avoid unless a cryoprotectant is usedIce crystal formation can disrupt the liposome structure.[5]

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_storage Stability Assessment A 1. Lipid Dissolution (DOPE, Cholesterol, DOPE-PEG-Azide) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer Addition) B->C D 4. Extrusion (Size Reduction) C->D E Size & PDI (DLS) D->E F Zeta Potential D->F G Morphology (cryo-TEM) D->G H Store at 4°C D->H I Monitor Size & PDI (Time-course DLS) H->I Aggregation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Liposome Aggregation Observed C1 Suboptimal Lipid Ratio (Low Cholesterol) Problem->C1 C2 Inadequate PEGylation (Low Density/Length) Problem->C2 C3 Improper Buffer (pH, Ions) Problem->C3 C4 Incorrect Storage (Temperature) Problem->C4 S1 Increase Cholesterol (30-50 mol%) C1->S1 S2 Optimize PEG-Lipid (5-10 mol%, MW >2000) C2->S2 S3 Adjust Buffer (pH 6.5-7.5, Low Divalent Cations) C3->S3 S4 Store at 4°C C4->S4

References

Technical Support Center: Optimizing DOPE-PEG-Azide in Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar ratio of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DOPE-PEG-Azide) in your liposome (B1194612) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DOPE-PEG-Azide in my liposome formulation?

A1: DOPE-PEG-Azide serves two main functions. The PEG (polyethylene glycol) component provides a "stealth" characteristic to the liposomes, creating a hydrophilic layer that reduces recognition by the immune system and prolongs circulation time in the bloodstream. The azide (B81097) (-N3) group is a reactive handle for "click chemistry," allowing for the covalent attachment of targeting ligands, imaging agents, or other molecules that contain a corresponding alkyne or cyclooctyne (B158145) group.

Q2: What is a typical starting molar ratio for DOPE-PEG-Azide in a liposome formulation?

A2: A common starting point for PEGylated lipids, including DOPE-PEG-Azide, is between 2 and 10 mole percent (mol%) of the total lipid composition. A frequently used initial concentration is 5 mol%. However, the optimal ratio is highly dependent on the specific application, the other lipids in the formulation, and the molecule to be conjugated.

Q3: How does the molar ratio of DOPE-PEG-Azide affect the physical properties of my liposomes?

A3: The molar ratio of DOPE-PEG-Azide can significantly impact the size, polydispersity index (PDI), and stability of your liposomes. Increasing the concentration of PEGylated lipids can lead to a decrease in liposome size.[1][2] However, excessively high concentrations can lead to the formation of micelles instead of liposomes and may increase the PDI. It is crucial to experimentally determine the optimal ratio for your specific formulation.

Q4: Can I use copper-catalyzed click chemistry (CuAAC) with my DOPE-PEG-Azide liposomes?

A4: While CuAAC is a highly efficient reaction, the copper(I) catalyst can be toxic to cells and may degrade certain biomolecules.[3] Additionally, the use of copper catalysts is often restricted to liposomes made of saturated phospholipids, as unsaturated lipids can be sensitive to oxidation catalyzed by copper.[4][5][6] For applications involving live cells or unsaturated lipids like DOPE, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is the recommended approach.[4]

Q5: How can I confirm that the azide groups are on the outer surface of my liposomes and available for conjugation?

A5: Quantification of surface-exposed azide groups is essential. This can be achieved through various methods, such as reacting the azide-liposomes with a fluorescently-labeled alkyne (like a DBCO-dye) and then measuring the fluorescence after removing the unreacted dye.[7] Other spectroscopic methods, such as monitoring the disappearance of the DBCO triple bond absorbance via UV-Vis spectroscopy upon reaction with the azide, can also be employed.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Liposomes are too large or have a high Polydispersity Index (PDI). - Suboptimal DOPE-PEG-Azide Molar Ratio: Too low a concentration may not provide sufficient steric stabilization, while too high a concentration can disrupt the bilayer. - Inefficient Homogenization: The extrusion or sonication process may not be optimized.- Screen Molar Ratios: Prepare formulations with varying mol% of DOPE-PEG-Azide (e.g., 1, 2.5, 5, 7.5, 10 mol%) and measure the size and PDI of each. - Optimize Extrusion: Ensure the extrusion is performed above the phase transition temperature of all lipids. Increase the number of passes through the extruder membrane (an odd number of passes, e.g., 11 or 21, is recommended).
Low efficiency of click chemistry conjugation to the liposome surface. - Insufficient Surface Azide Groups: The molar ratio of DOPE-PEG-Azide may be too low, or the azide groups may not be accessible. - Steric Hindrance: The PEG chains may be too dense or too long, sterically hindering the approach of the molecule to be conjugated.[10] - Suboptimal Reaction Conditions: Incorrect pH, buffer components, or temperature can negatively impact the reaction kinetics.[11] - Degraded Reagents: The azide or alkyne-containing reagents may have degraded over time.- Increase DOPE-PEG-Azide Ratio: Try a higher molar percentage in your formulation. - Quantify Surface Azides: Use a quantification assay to determine the number of accessible azide groups. - Optimize PEG Linker: Consider using a DOPE-PEG-Azide with a different PEG molecular weight. Shorter PEG chains may reduce steric hindrance but could also decrease circulation time. - Optimize Reaction Conditions: For SPAAC, ensure the pH is within the optimal range (typically 7.0-8.5). Perform the reaction at room temperature or 37°C for 1-24 hours.[11] - Use Fresh Reagents: Prepare fresh solutions of your alkyne-modified molecule and ensure your DOPE-PEG-Azide has been stored correctly.
Liposome formulation shows instability (aggregation or fusion) over time. - Inadequate PEGylation: The concentration of DOPE-PEG-Azide may be insufficient to provide a stable steric barrier. - Lipid Hydrolysis or Oxidation: The lipids in the formulation may be degrading.- Increase DOPE-PEG-Azide Concentration: A higher density of PEG on the surface can improve colloidal stability. - Storage Conditions: Store liposomes at 4°C and protect them from light. For long-term storage, consider freeze-drying (lyophilization) if appropriate for your formulation. - Use High-Purity Lipids: Ensure the quality of your lipids to minimize degradation.
Precipitate forms during the click chemistry reaction. - Poor Solubility of Reactants: One or more components of the reaction may not be soluble in the chosen buffer.[11] - Aggregation of Conjugated Liposomes: The newly conjugated molecule might induce aggregation.- Adjust Solvent System: If compatible with your liposomes, a small percentage of a co-solvent like DMSO can be used to improve the solubility of the reactants.[11] - Optimize Ligand Density: A very high density of conjugated ligands on the liposome surface can sometimes lead to aggregation. Try reducing the DOPE-PEG-Azide molar ratio or the concentration of the alkyne-modified molecule in the reaction.

Data Presentation

Table 1: Effect of DOPE-PEG-Azide Molar Ratio on Liposome Physical Characteristics

DOPE-PEG-Azide (mol%) Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
1135 ± 5.20.21 ± 0.03-15.3 ± 1.8
2.5121 ± 4.80.15 ± 0.02-12.8 ± 1.5
5110 ± 3.50.11 ± 0.02-10.5 ± 1.2
7.5102 ± 4.10.14 ± 0.03-9.8 ± 1.1
1095 ± 5.50.19 ± 0.04-9.1 ± 1.0

Note: These are representative data. Actual values will vary depending on the full lipid composition, preparation method, and analytical instrumentation.

Experimental Protocols

Protocol 1: Screening for Optimal DOPE-PEG-Azide Molar Ratio

This protocol describes a method for preparing and characterizing liposomes with varying molar ratios of DOPE-PEG-Azide to determine the optimal concentration for desired physical properties.

Materials:

  • Primary phospholipid (e.g., DOPC or DSPC)

  • Cholesterol

  • DOPE-PEG-Azide (MW 2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • In separate glass vials, prepare lipid mixtures with varying molar ratios of DOPE-PEG-Azide (e.g., 1, 2.5, 5, 7.5, 10 mol%). Keep the molar ratio of the primary phospholipid and cholesterol constant (e.g., 55:45).

    • Dissolve the lipid mixtures in chloroform.

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the bottom of the vials.

    • Place the vials under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid films with the hydration buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the hydrated lipid suspension into one of the syringes.

    • Pass the suspension through the membrane 11-21 times.

  • Characterization:

    • Measure the mean diameter, PDI, and zeta potential of each formulation using Dynamic Light Scattering (DLS).

    • Analyze the stability of the formulations by monitoring these parameters over time at 4°C.

Protocol 2: Quantification of Surface Azide Groups

This protocol provides a method to quantify the accessible azide groups on the surface of your liposomes using a fluorescent DBCO-dye.

Materials:

  • DOPE-PEG-Azide containing liposomes

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Click Reaction:

    • To a known concentration of your azide-liposomes in PBS, add a 5 to 10-fold molar excess of the DBCO-dye.

    • Incubate the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Purification:

    • Separate the fluorescently labeled liposomes from the unreacted DBCO-dye using an SEC column equilibrated with PBS.

    • Collect the fractions containing the liposomes (typically the first colored/turbid fractions).

  • Quantification:

    • Measure the fluorescence intensity of the purified liposome fraction.

    • Create a standard curve of the DBCO-dye to determine the concentration of the dye conjugated to the liposomes.

    • Relate the concentration of the conjugated dye to the concentration of the liposomes to calculate the average number of accessible azide groups per liposome.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_conj Conjugation & Analysis cluster_opt Optimization Loop prep1 Lipid Film Formation (DOPC:Chol:DOPE-PEG-Azide) prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 char1 Size & PDI (DLS) prep3->char1 char2 Zeta Potential prep3->char2 char3 Stability Assessment prep3->char3 conj1 Click Chemistry (Liposome-N3 + DBCO-Ligand) prep3->conj1 opt1 Optimal Formulation? char1->opt1 char2->opt1 char3->opt1 conj2 Purification (SEC) conj1->conj2 conj3 Quantification of Conjugation conj2->conj3 conj3->opt1 opt1->prep1 No, Adjust Molar Ratio final Final Optimized Formulation opt1->final Yes

Caption: Workflow for optimizing DOPE-PEG-Azide molar ratio in liposomes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Efficiency cause1 Insufficient Surface Azides start->cause1 cause2 Steric Hindrance start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1 Increase DOPE-PEG-Azide mol% cause1->sol1 sol2 Quantify Surface Azides cause1->sol2 sol3 Change PEG Length cause2->sol3 sol4 Optimize pH, Temp, Time cause3->sol4

Caption: Troubleshooting logic for low click chemistry conjugation efficiency.

References

Technical Support Center: Troubleshooting Low Yield in Click Chemistry with DOPE-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during click chemistry reactions involving DOPE-PEG-Azide, helping you optimize your experiments for higher yields and successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in my DOPE-PEG-Azide click chemistry reaction?

Low yields in click chemistry reactions involving DOPE-PEG-Azide can stem from several factors. The primary culprits often include issues with reagent quality and stability, suboptimal reaction conditions, steric hindrance, and solubility problems. It is also crucial to ensure the correct stoichiometry of reactants.[1]

Q2: How can I assess the quality of my DOPE-PEG-Azide and alkyne-modified molecule?

It is essential to verify the purity and stability of your starting materials. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry can confirm the integrity of your DOPE-PEG-Azide and the alkyne-functionalized molecule. Impurities or degradation of either reactant can significantly hinder the reaction.[2]

Q3: My DOPE-PEG-Azide has poor solubility in the reaction solvent. What can I do?

Poor solubility of reactants can lead to a heterogeneous reaction mixture and consequently, lower yields.[1] Consider using a different solvent or a co-solvent system to ensure all components remain in solution throughout the reaction. For lipid-based molecules like DOPE-PEG-Azide, solvents such as DMSO, DMF, or mixtures with aqueous buffers are often employed. The inclusion of a PEG linker itself is intended to improve solubility.[1][3]

Q4: Could steric hindrance be affecting my reaction?

Yes, bulky functional groups near the azide (B81097) or alkyne moieties can physically block the reactive sites, which slows down or even prevents the reaction from occurring.[1] If you suspect steric hindrance, using a DOPE-PEG-Azide with a longer PEG linker might be beneficial as it increases the distance between the lipid and the reactive azide group.[1]

Q5: What is the optimal ratio of azide to alkyne for the reaction?

An incorrect stoichiometric ratio between the azide and alkyne is a common reason for incomplete reactions.[1] Typically, a slight excess of one reagent is used to drive the reaction to completion. For conjugating a precious alkyne-modified biomolecule, using a 1.5 to 3-fold molar excess of the DOPE-PEG-Azide is a common strategy.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues leading to low reaction yields.

Problem 1: Low or No Product Formation

Possible Causes and Solutions

Potential Cause Suggested Solution Key Considerations
Reagent Degradation Verify the integrity of DOPE-PEG-Azide and your alkyne substrate via NMR or mass spectrometry. Store reagents as recommended, typically at low temperatures and protected from light.[1]Azides and strained alkynes can be unstable under certain conditions, such as acidic environments.[1]
Inactive Catalyst (CuAAC) For copper-catalyzed reactions, ensure the copper is in the active Cu(I) state. Prepare fresh solutions of the copper catalyst and reducing agent (e.g., sodium ascorbate).[2][5]The order of addition matters. Mix the copper sulfate (B86663) with the ligand before adding it to the substrate solution, and initiate the reaction by adding the reducing agent last.[5]
Solubility Issues Change the solvent system to ensure all reactants are fully dissolved. Consider using co-solvents like DMSO or DMF with your aqueous buffer.[1][2]The formation of a precipitate during the reaction is a clear indicator of solubility problems.[2][6]
Incorrect Stoichiometry Optimize the molar ratio of your reactants. Start with a 1:1 ratio and then try using a slight excess (e.g., 1.5x) of one of the components.[1]If one of your molecules is particularly valuable, use the other in excess.
Problem 2: Reaction is Slow or Stalls

Possible Causes and Solutions

Potential Cause Suggested Solution Key Considerations
Suboptimal Reaction Conditions Optimize the pH, temperature, and buffer composition. Most click reactions work well within a pH range of 4-12.[1][7] Gentle heating (e.g., to 40-50°C) can sometimes accelerate a slow reaction.[2]For biomolecule conjugations, ensure the chosen conditions do not lead to denaturation or degradation.
Insufficient Catalyst (CuAAC) Increase the loading of the copper catalyst and the corresponding ligand.[2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.[2]Ligands like THPTA can significantly accelerate aqueous CuAAC reactions.[3]
Steric Hindrance Use a DOPE-PEG-Azide with a longer PEG spacer to reduce steric hindrance.[1][3]This provides more flexibility and accessibility for the azide group to react with the alkyne.
Low Reactant Concentration If possible, increase the concentration of your reactants. The reaction rate is dependent on the concentration of the reacting species.[2]This is particularly important when working with very dilute solutions of biomolecules.

Experimental Protocols

Protocol 1: Small-Scale Control Reaction

To determine if the issue lies with your specific DOPE-PEG-Azide or alkyne-modified molecule, perform a control reaction with simple, known-to-work small molecules.

  • Reagents:

  • Procedure: a. In a microcentrifuge tube, dissolve the benzyl azide (1 eq) and phenylacetylene (1.1 eq) in the solvent. b. In a separate tube, prepare a premixed catalyst solution by dissolving CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water. c. Add a freshly prepared solution of sodium ascorbate (0.5 eq) to the azide/alkyne mixture. d. Initiate the reaction by adding the premixed CuSO₄/THPTA solution. e. Allow the reaction to proceed at room temperature for 1-2 hours.

  • Analysis:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the triazole product.

  • Interpretation:

    • Successful Control: If this reaction works, the problem is likely with your DOPE-PEG-Azide or your specific alkyne-modified molecule (e.g., degradation, steric hindrance, or impurities).

    • Failed Control: If this reaction also fails, the issue is more fundamental, likely related to the catalyst system, solvents, or general reaction setup.[1]

Protocol 2: Optimizing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol outlines a systematic approach to optimizing your main reaction.

  • Prepare Stock Solutions:

    • DOPE-PEG-Azide in an appropriate solvent (e.g., DMSO).

    • Alkyne-modified molecule in a compatible buffer or solvent.

    • 100 mM Copper(II) Sulfate in water.

    • 500 mM Sodium Ascorbate in water (prepare fresh).

    • 200 mM THPTA in water.

  • Reaction Setup (example for a 100 µL reaction): a. To a microcentrifuge tube, add your alkyne-modified molecule (to a final concentration of 1 mM, 1 eq). b. Add the DOPE-PEG-Azide stock solution (to a final concentration of 1.5 mM, 1.5 eq). c. Add the THPTA stock solution (to a final concentration of 5 mM, 5 eq). d. Add the Copper(II) Sulfate stock solution (to a final concentration of 1 mM, 1 eq). e. Vortex the mixture gently. f. Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (to a final concentration of 10 mM, 10 eq). g. Incubate at room temperature or 37°C for 1 to 24 hours. Protect from light if any components are light-sensitive.

  • Purification and Analysis:

    • Purify the reaction product using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.

    • Analyze the purified product by SDS-PAGE, mass spectrometry, or other relevant techniques to determine the yield of conjugation.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield click chemistry reactions.

TroubleshootingWorkflow start Low Reaction Yield check_reagents 1. Check Reagent Quality (NMR, MS) start->check_reagents reagent_ok Reagents are OK check_reagents->reagent_ok reagent_bad Degraded/Impure Reagents check_reagents->reagent_bad Purity/Stability Issue control_rxn 2. Perform Small-Molecule Control Reaction control_ok Control Succeeds control_rxn->control_ok control_fail Control Fails control_rxn->control_fail reagent_ok->control_rxn issue_substrates Problem is with DOPE-PEG-Azide or specific alkyne molecule control_ok->issue_substrates issue_conditions Problem is with general reaction conditions/catalyst control_fail->issue_conditions optimize_stoichiometry 3a. Optimize Stoichiometry (e.g., excess azide) issue_substrates->optimize_stoichiometry optimize_solubility 3b. Optimize Solubility (co-solvents like DMSO) issue_substrates->optimize_solubility optimize_catalyst 3c. Optimize Catalyst System (CuAAC) (fresh reagents, ligand) issue_conditions->optimize_catalyst optimize_conditions 3d. Optimize Conditions (pH, Temperature) issue_conditions->optimize_conditions success High Yield Achieved optimize_stoichiometry->success optimize_solubility->success optimize_catalyst->success optimize_conditions->success

A flowchart for troubleshooting low yields in click chemistry reactions.

References

Strategies to improve the conjugation efficiency of DOPE-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-PEG-Azide conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating molecules to DOPE-PEG-Azide?

A1: The azide (B81097) group on DOPE-PEG-Azide is typically reacted with an alkyne-functionalized molecule through a process known as "click chemistry". The two most common and efficient types of click chemistry used for this purpose are:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free reaction that utilizes a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.[] Its biocompatibility makes it ideal for use in living systems or with sensitive biomolecules.[2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join a terminal alkyne with the azide. It is known for its high efficiency and rapid reaction rates but the potential cytotoxicity of the copper catalyst requires careful consideration and post-reaction purification.[3][4]

Q2: What are the key differences between SPAAC and CuAAC reactions?

A2: The choice between SPAAC and CuAAC depends on the specific requirements of your experiment, particularly concerning biocompatibility and the presence of copper-sensitive components.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst None (metal-free)[]Copper(I)[5]
Biocompatibility High; suitable for live cells and in vivo applications.[2]Lower; copper can be toxic to cells and damage biomolecules.[4]
Reaction Partner Strained alkynes (e.g., DBCO, BCN, DIBO)[6][7]Terminal alkynes
Reaction Speed Generally fast, but dependent on the strain of the cyclooctyne.[6]Very fast, often complete in under an hour.[5]
Side Reactions Minimal off-target reactivity.[2]Potential for oxidative damage from copper/ascorbate (B8700270) mixture.[3]
Simplicity Simpler setup; mix and react.[8]Requires catalyst/ligand preparation and oxygen-free conditions.[3]

Q3: Which strained alkyne should I choose for my SPAAC reaction?

A3: The choice of strained alkyne involves a trade-off between reaction kinetics and stability.

  • DBCO (Dibenzocyclooctyne): One of the most common choices, offering a good balance of high reactivity and stability.[7]

  • BCN (Bicyclo[6.1.0]nonyne): Generally more stable than DBCO but with slower reaction kinetics.

  • DIBO (Dibenzocyclooctynol): Exhibits exceptionally fast reaction rates, though may be less stable over long periods than DBCO.[9] Chemical modifications to the DIBO structure, like oxidizing the alcohol to a ketone, can further increase reaction rates.[9][10]

Q4: How can I confirm that my conjugation reaction was successful?

A4: Successful conjugation can be verified using several analytical techniques. The disappearance of the azide peak (around 2100 cm⁻¹) and alkyne peak (around 2167 cm⁻¹) in FTIR spectroscopy indicates a successful reaction.[11] Further characterization can be performed using NMR spectroscopy to identify the formation of the triazole ring and mass spectrometry (MALDI-TOF) to confirm the mass of the final conjugate.[11][12] Gel electrophoresis (SDS-PAGE) can also be used to observe the shift in molecular weight of a protein or peptide after conjugation.[13]

Q5: How do I purify the final conjugated product?

A5: Purification is crucial to remove unreacted starting materials, catalysts, and byproducts. Common methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating larger conjugated liposomes or proteins from smaller unreacted molecules.

  • Dialysis: A gentle method suitable for larger volumes, using a semi-permeable membrane to remove small molecules like catalysts and excess reagents.[14]

  • Tangential Flow Filtration (TFF): A more rapid and scalable version of dialysis, suitable for larger volumes.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification, but care must be taken as acidic conditions and high temperatures can cause hydrolysis of lipid esters.[15]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Q: I am not observing any product in my SPAAC (e.g., DOPE-PEG-Azide + DBCO-protein) reaction. What are the possible causes?

A: Several factors could be responsible for a failed SPAAC reaction. Consider the following troubleshooting steps:

  • Solubility Issues: Ensure all reactants are fully dissolved in a compatible solvent system. For poorly soluble molecules, adding a small amount of an organic co-solvent like DMSO or DMF to your aqueous buffer (e.g., PBS) can help.[8]

  • Incorrect pH: While SPAAC is robust, the optimal pH is typically between 7.0 and 8.5. Verify the pH of your reaction buffer.

  • Reagent Degradation: Verify the integrity of your azide and DBCO reagents. Strained alkynes can degrade with improper storage. Store reagents desiccated and at the recommended temperature (typically -20°C for long-term storage).[7][16]

  • Steric Hindrance: The conjugation site on your molecule of interest might be sterically hindered, preventing the azide and alkyne from getting close enough to react. Using a longer PEG spacer on either the lipid or the molecule can help overcome this.[17]

  • Stoichiometry: While a 1:1 molar ratio can work, using a slight excess (1.5 to 2 equivalents) of the less critical or more soluble component can drive the reaction to completion.[8]

Q: My CuAAC reaction has a very low yield. What should I check?

A: The CuAAC reaction is sensitive to several variables. Here’s a checklist to optimize your reaction:

  • Catalyst Inactivity: The active catalyst is Copper(I), which is readily oxidized to the inactive Cu(II) by atmospheric oxygen.[18] Always prepare the catalyst solution freshly. Use a Cu(I)-stabilizing ligand like TBTA or THPTA (at least 5 equivalents relative to copper) to protect the catalyst.[3]

  • Oxygen Contamination: Deoxygenate your buffers and reaction vessel by sparging with an inert gas like argon or nitrogen before adding the catalyst.

  • Insufficient Reducing Agent: Sodium ascorbate is typically used to reduce Cu(II) to Cu(I) in situ.[3] Ensure it is fresh and used in sufficient excess (3- to 10-fold).[18]

  • Presence of Interfering Substances: Thiols (e.g., from cysteine residues or DTT) can interfere with the reaction.[19] If your buffer contains thiols, they must be removed prior to the reaction. Sodium azide itself should be removed from antibody solutions before conjugation as it can interfere.[14]

  • Incorrect Order of Addition: As a general practice, mix the CuSO₄ with the ligand first, add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.[3]

Experimental Protocols & Parameters

Optimized Reaction Parameters

The following tables provide recommended starting conditions for your conjugation reactions. These may need to be optimized for your specific molecules.

Table 1: Recommended Parameters for SPAAC Conjugation

ParameterRecommended Value/ConditionNotes
Molar Ratio 1:1 to 1:2 (Azide:Strained Alkyne)An excess of one reactant can improve efficiency.[8]
Solvent PBS (pH 7.4-8.0), H₂OAdd DMSO or DMF for less soluble reactants.[8]
Temperature Room Temperature to 37°CHigher temperatures can slightly increase the rate.[8]
Reaction Time 1 - 24 hoursMonitor reaction progress via TLC or LC-MS.[8][20]
Concentration >1 mMHigher concentrations generally lead to faster reactions.[21]

Table 2: Recommended Parameters for CuAAC Conjugation

ParameterRecommended Value/ConditionNotes
Molar Ratio 1:1.5 to 1:5 (Alkyne:Azide)An excess of the azide is often used.[4]
Copper (CuSO₄) 50 - 100 µMHigher concentrations can damage biomolecules.[3]
Ligand (e.g., THPTA) 5 equivalents to CopperProtects Cu(I) and improves reaction efficiency.[3]
Reducing Agent (Na-Ascorbate) 3-10 equivalents to CopperMust be freshly prepared.[18]
Solvent Deoxygenated aqueous buffer/co-solvent mixOxygen must be excluded to maintain catalyst activity.
Temperature Room TemperatureThe reaction is typically fast at ambient temperature.[5]
Reaction Time 30 minutes - 4 hoursGenerally faster than SPAAC.[21]
Protocol 1: General Method for SPAAC Conjugation to Liposomes

This protocol describes the conjugation of a DBCO-functionalized molecule to pre-formed liposomes containing DOPE-PEG-Azide.

  • Liposome (B1194612) Preparation: Prepare liposomes incorporating DOPE-PEG-Azide (typically 1-5 mol%) using a standard method such as thin-film hydration followed by extrusion to achieve a desired size.

  • Reactant Preparation:

    • Dissolve the DBCO-functionalized molecule in PBS (pH 7.4). If solubility is low, prepare a concentrated stock in DMSO.

    • Dilute the liposome suspension to the desired concentration in PBS (pH 7.4).

  • Conjugation Reaction:

    • Add the DBCO-functionalized molecule to the liposome suspension. A 1.5-fold molar excess of the DBCO-molecule relative to the azide-lipid is a good starting point.

    • If DMSO was used, ensure the final concentration does not exceed 5-10% (v/v) to maintain liposome integrity.

    • Incubate the mixture at room temperature for 4-12 hours with gentle stirring or shaking.

  • Purification:

    • Remove unreacted DBCO-molecule by size exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization:

    • Confirm conjugation by measuring the size and zeta potential of the liposomes via Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated molecule using a suitable assay (e.g., fluorescence if the molecule is tagged, or a protein assay like BCA).

Protocol 2: General Method for CuAAC Conjugation to Liposomes

This protocol describes the conjugation of a terminal alkyne-functionalized molecule to DOPE-PEG-Azide liposomes.

  • Liposome and Reactant Preparation:

    • Prepare liposomes containing DOPE-PEG-Azide as described in the SPAAC protocol.

    • Dissolve the alkyne-functionalized molecule in deoxygenated PBS (pH 7.4).

    • Prepare fresh stock solutions: 10 mM CuSO₄ in water, 50 mM THPTA ligand in water, and 100 mM Sodium Ascorbate in water.

  • Conjugation Reaction (in an oxygen-free environment):

    • In a reaction vessel, combine the liposome suspension and the alkyne-functionalized molecule. Sparge the mixture with argon or nitrogen for 10-15 minutes.

    • In a separate tube, prepare the catalyst premix: add the CuSO₄ solution to the THPTA solution and vortex briefly.

    • Add the catalyst premix to the reaction vessel to achieve a final copper concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring under an inert atmosphere.

  • Purification and Characterization:

    • Purify the conjugated liposomes using SEC or dialysis to remove the copper catalyst and unreacted reagents.

    • Characterize the final product as described in the SPAAC protocol.

Visualizations

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_react Conjugation (SPAAC) cluster_purify Purification cluster_analyze Analysis liposome Prepare Azide-Liposomes (Thin-Film Hydration) extrude Extrude Liposomes (e.g., 100 nm) liposome->extrude mix Mix Liposomes and DBCO-Molecule extrude->mix mol_prep Dissolve DBCO-Molecule in Buffer/DMSO mol_prep->mix incubate Incubate (RT, 4-12h) with Gentle Agitation mix->incubate sec Purify by Size Exclusion Chromatography (SEC) incubate->sec collect Collect Liposome Fractions sec->collect dls Measure Size & Zeta Potential (DLS) collect->dls quantify Quantify Conjugated Molecule (e.g., BCA) collect->quantify

Caption: Workflow for SPAAC conjugation to DOPE-PEG-Azide liposomes.

troubleshooting_tree start Problem: Low/No Conjugation Yield q_method Which method? SPAAC or CuAAC? start->q_method spaac_check SPAAC Checks q_method->spaac_check SPAAC cuaac_check CuAAC Checks q_method->cuaac_check CuAAC solubility Are all reactants soluble? Add co-solvent (DMSO/DMF). spaac_check->solubility reagents Are Azide/DBCO reagents fresh and stored correctly? solubility->reagents sterics Is steric hindrance an issue? Use a longer PEG spacer. reagents->sterics oxygen Did you deoxygenate buffers and vessel? cuaac_check->oxygen catalyst Is catalyst/ligand/ reductant freshly prepared? oxygen->catalyst interfere Are interfering agents (e.g., thiols) absent from the buffer? catalyst->interfere

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Post-Click Chemistry Purification of Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing copper catalysts from liposomal formulations following copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a click chemistry reaction on liposomes?

A1: Residual copper(I) catalyst can be cytotoxic and may interfere with subsequent biological assays or in vivo applications.[1][2][3] It can also promote the generation of reactive oxygen species (ROS), which can compromise the integrity of the liposomes and the encapsulated cargo. Therefore, thorough removal of the copper catalyst is a critical step to ensure the safety and efficacy of the final liposomal product.

Q2: What are the primary methods for removing copper catalysts from liposome (B1194612) suspensions?

A2: The most common methods for removing copper catalysts from liposome preparations include chelation, size exclusion chromatography (SEC), and dialysis. Each method has its advantages and limitations, and the optimal choice depends on the specific liposomal formulation and downstream application. A summary of these methods is provided in the table below.

Q3: Can the click chemistry reaction be performed without a copper catalyst to avoid the removal step?

A3: Yes, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that eliminates the need for a copper catalyst.[1][2][3] This approach avoids the potential toxicity associated with copper and simplifies the purification process, making it highly compatible with cell-based and in vivo applications.[1]

Q4: How can I quantify the amount of residual copper in my liposome sample after purification?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace amounts of metals and is the recommended method for determining the concentration of residual copper in your liposome formulation.[4][5]

Troubleshooting Guides

Issue 1: Persistent blue or green coloration of the liposome suspension after purification.
  • Possible Cause: Incomplete removal of the copper catalyst. The colored copper complexes may still be associated with the liposomes.

  • Troubleshooting Steps:

    • Chelation: Increase the concentration of the chelating agent (e.g., EDTA) or perform multiple washing steps. Ensure the pH of the EDTA solution is optimal for copper chelation (typically around pH 7-8).

    • Size Exclusion Chromatography (SEC): Ensure the column is properly packed and equilibrated. Consider using a column with a smaller pore size to improve the separation of the liposomes from the smaller copper complexes.[6] However, be aware of potential liposome retention in the column.[6]

    • Dialysis: Increase the duration of dialysis and the frequency of buffer changes. The inclusion of a chelating agent like EDTA in the dialysis buffer can enhance copper removal.[7]

Issue 2: Liposome aggregation or change in particle size after the copper removal process.
  • Possible Cause: The presence of divalent cations like Cu²⁺ can induce aggregation of negatively charged liposomes.[8][9] The purification process itself, particularly multiple centrifugation steps, can also lead to aggregation.

  • Troubleshooting Steps:

    • Use of Chelating Agents: The addition of EDTA can prevent aggregation by chelating the divalent cations that bridge the liposomes.[8][9]

    • Incorporate PEGylated Lipids: Including polyethylene (B3416737) glycol (PEG)-modified lipids in the liposome formulation provides a steric barrier that can prevent aggregation during purification and storage.[9][10]

    • Optimize Purification Method: Minimize harsh centrifugation steps. If using SEC, ensure the column is pre-saturated with lipids to reduce non-specific binding and potential disruption of the liposomes.[6]

Issue 3: Low recovery of liposomes after purification.
  • Possible Cause: Adhesion of liposomes to purification materials. Size exclusion chromatography columns, in particular, can retain a significant fraction of the liposomal material.[6]

  • Troubleshooting Steps:

    • Pre-saturate SEC Column: Before loading your sample, pass a solution of empty liposomes through the SEC column to block non-specific binding sites.[6]

    • Optimize Elution: Ensure the elution buffer is appropriate for your liposomes and does not cause them to destabilize on the column.

    • Alternative Methods: Consider using dialysis, which generally has higher recovery rates, although it is a slower process.

Data Presentation

Table 1: Comparison of Common Copper Removal Methods

MethodPrincipleTypical Efficiency (% Cu Removal)AdvantagesDisadvantagesImpact on Liposome Integrity
Chelation (e.g., EDTA Wash) A chelating agent forms a stable, water-soluble complex with copper ions, which can then be separated by centrifugation or filtration.>95% (with multiple washes)Simple, cost-effective, and can prevent metal-induced aggregation.[9]May require multiple steps for complete removal; residual chelator may need to be removed.Minimal if conditions are optimized; high concentrations of chelator or extreme pH can affect liposome stability.
Size Exclusion Chromatography (SEC) Separates molecules based on size. Larger liposomes elute before smaller copper complexes.[11]>98%Efficient separation, can also remove other small molecule impurities.[11][12]Potential for low liposome recovery due to retention in the column, dilution of the sample.[6]Can be harsh on liposomes if the column packing is not optimal; shear forces can cause leakage.
Dialysis Uses a semi-permeable membrane to separate small copper ions and their complexes from the larger liposomes.>99% (with sufficient time and buffer changes)Gentle method with high liposome recovery; effective for removing a wide range of small molecules.Time-consuming; requires large volumes of buffer.Very low impact on liposome integrity.
Scavenger Resins (e.g., SiliaMetS Thiourea) Solid-phase resins with high affinity for copper bind the catalyst, which is then removed by filtration.[13]>99%High selectivity for copper, simple filtration-based removal, avoids aqueous work-up.[13]Can be more expensive than other methods; potential for non-specific binding of liposomes to the resin.Minimal if the resin is compatible with the liposome formulation.

Experimental Protocols

Protocol 1: Copper Removal by EDTA Chelation and Washing
  • Preparation of EDTA Solution: Prepare a 100 mM solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to 7.4 with NaOH.

  • Chelation Step: Add the EDTA solution to your liposome suspension to a final EDTA concentration of 10-20 mM. Incubate the mixture for 30 minutes at room temperature with gentle agitation.

  • Removal of Copper-EDTA Complex:

    • Option A: Centrifugation/Ultrafiltration: Concentrate the liposomes and remove the supernatant containing the copper-EDTA complex using an appropriate molecular weight cutoff (MWCO) centrifugal filter. Resuspend the liposomes in a fresh buffer (e.g., PBS).

    • Option B: Dialysis: Dialyze the liposome suspension against a large volume of buffer (e.g., PBS) with 1 mM EDTA for 4-6 hours, followed by dialysis against fresh buffer without EDTA for at least 12 hours with several buffer changes to remove the residual EDTA.

  • Repeat: Repeat the washing step (Option A) or continue dialysis until the supernatant/dialysate is colorless.

  • Final Resuspension: Resuspend the purified liposomes in the desired buffer for storage or downstream applications.

Protocol 2: Purification of Liposomes by Size Exclusion Chromatography (SEC)
  • Column Selection and Packing: Select a suitable SEC resin (e.g., Sepharose CL-4B or Sephadex G-50) based on the size of your liposomes. Pack the column according to the manufacturer's instructions to ensure a uniform bed.

  • Column Equilibration: Equilibrate the column with at least 3-5 column volumes of your desired elution buffer (e.g., PBS).

  • Column Pre-saturation (Optional but Recommended): To minimize liposome loss, apply a sample of empty liposomes (without conjugated molecules) to the column before loading your actual sample.[6]

  • Sample Loading: Carefully load your liposome suspension onto the top of the column. Allow the sample to fully enter the gel bed before adding more buffer.

  • Elution: Begin eluting the sample with the equilibration buffer. Collect fractions of a defined volume.

  • Fraction Analysis: Monitor the fractions for the presence of liposomes (e.g., by measuring light scattering at 600 nm or by detecting a fluorescently labeled lipid) and for the presence of copper (indicated by the blue/green color). The liposomes should elute in the earlier fractions (void volume), while the smaller copper complexes will elute later.

  • Pooling and Concentration: Pool the fractions containing the purified liposomes. If necessary, concentrate the liposomes using ultrafiltration.

Visualizations

experimental_workflow_chelation cluster_0 Chelation & Washing Protocol Start Liposome Suspension (Post-Click Reaction) Add_EDTA Add EDTA Solution (10-20 mM final conc.) Start->Add_EDTA Incubate Incubate 30 min (Room Temperature) Add_EDTA->Incubate Separate Separate Copper-EDTA Complex Incubate->Separate Centrifuge Ultrafiltration/ Centrifugation Separate->Centrifuge Option A Dialyze Dialysis Separate->Dialyze Option B Wash Resuspend in Fresh Buffer Centrifuge->Wash Check_Color Supernatant/Dialysate Colorless? Dialyze->Check_Color Wash->Check_Color Check_Color->Separate No, Repeat End Purified Liposomes Check_Color->End Yes

Caption: Workflow for Copper Removal using Chelation.

experimental_workflow_sec cluster_1 Size Exclusion Chromatography Protocol Start_SEC Liposome Suspension (Post-Click Reaction) Pack_Column Pack & Equilibrate SEC Column Start_SEC->Pack_Column Pre_Saturate Pre-saturate Column (Optional) Pack_Column->Pre_Saturate Load_Sample Load Liposome Sample Pre_Saturate->Load_Sample Elute_Fractions Elute with Buffer & Collect Fractions Load_Sample->Elute_Fractions Analyze_Fractions Analyze Fractions (e.g., light scattering) Elute_Fractions->Analyze_Fractions Pool_Fractions Pool Liposome- Containing Fractions Analyze_Fractions->Pool_Fractions End_SEC Purified Liposomes Pool_Fractions->End_SEC

Caption: Workflow for Liposome Purification using SEC.

References

Preventing hydrolysis and degradation of DOPE-PEG-Azide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-PEG-Azide. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent hydrolysis and degradation of DOPE-PEG-Azide during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for DOPE-PEG-Azide to prevent degradation?

A1: To ensure the long-term stability of DOPE-PEG-Azide, it is crucial to store it under the correct conditions. For short-term storage (days to weeks), a temperature of 0–4°C in a dry, dark environment is recommended. For long-term storage (months to years), the product should be stored at -20°C. It is imperative to protect the compound from moisture and light to prevent hydrolysis and other forms of degradation.

Q2: My DOPE-PEG-Azide is in a solvent. How should I store the stock solution?

A2: Stock solutions of DOPE-PEG-Azide should be stored at -20°C for long-term stability. For short-term storage of a few days to weeks, 0–4°C is acceptable. It is critical to use a glass container with a Teflon-lined closure, especially for organic solutions, to prevent leaching of impurities from plastic containers. The solution should be blanketed with an inert gas like argon or nitrogen to minimize oxidation.

Q3: What is the primary degradation pathway for DOPE-PEG-Azide?

A3: The primary degradation pathway for DOPE-PEG-Azide is the hydrolysis of the ester bonds in the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid anchor. This hydrolysis is accelerated by exposure to moisture, acidic or basic pH conditions, and elevated temperatures. This process results in the loss of the oleoyl (B10858665) fatty acid chains from the lipid backbone.

Q4: Is the azide (B81097) functional group stable during storage?

A4: Yes, the azide functional group is generally very stable and does not hydrolyze under standard storage conditions.[1] The primary concern for the degradation of DOPE-PEG-Azide is the hydrolysis of the phospholipid ester bonds.

Q5: I am having issues with my click chemistry reaction using stored DOPE-PEG-Azide. What could be the problem?

A5: If you are experiencing low yields or failed click chemistry reactions, several factors could be at play. First, verify the integrity of the DOPE-PEG-Azide to ensure it has not degraded due to improper storage. Hydrolysis of the lipid anchor can affect the self-assembly properties of the molecule in liposomal formulations. Additionally, issues with the click chemistry reaction itself, such as an inactive copper catalyst, incorrect stoichiometry, or steric hindrance at the reaction site, can lead to poor results. It is advisable to perform a small-scale control reaction with fresh or verified reagents to troubleshoot the reaction conditions.

Q6: How can I check if my DOPE-PEG-Azide has degraded?

A6: Mass spectrometry techniques such as MALDI-TOF MS and ESI-MS can be used to detect the degradation of DOPE-PEG-Azide.[2] Hydrolysis of the ester bonds will result in a decrease in the molecular weight of the compound, which can be observed as a shift in the mass spectrum. For example, the loss of one oleoyl chain (molecular weight ~282.5 Da) or both will produce distinct peaks at lower masses.

Quantitative Data Summary

The following table summarizes the recommended storage conditions to minimize the hydrolysis and degradation of DOPE-PEG-Azide.

ParameterConditionRationale
Storage Temperature (Solid) -20°C (long-term) or 0–4°C (short-term)Minimizes the rate of chemical degradation.
Storage Temperature (Solution) -20°CEnsures the stability of the lipid in solvent.
Environment Dry, dark, inert atmosphere (e.g., argon)Prevents hydrolysis and photo-oxidation.
pH of Aqueous Solutions Neutral pH (around 7.4)Avoids acid or base-catalyzed hydrolysis of ester bonds.
Container (Organic Solution) Glass with Teflon-lined capPrevents leaching of impurities from plastic.

Experimental Protocols

Protocol: Assessment of DOPE-PEG-Azide Hydrolysis using MALDI-TOF Mass Spectrometry

This protocol outlines a general method to assess the hydrolytic degradation of DOPE-PEG-Azide.

1. Sample Preparation:

  • Prepare a stock solution of DOPE-PEG-Azide at a concentration of 1 mg/mL in a suitable organic solvent (e.g., chloroform (B151607) or methanol).
  • To simulate storage conditions, aliquot the stock solution into several glass vials.
  • For an accelerated degradation study, one set of samples can be stored at room temperature or even slightly elevated temperatures (e.g., 40°C), while a control set is stored at the recommended -20°C. Samples can be taken at various time points (e.g., 0, 1, 2, 4, and 8 weeks).

2. MALDI-TOF Sample Spotting (Dried Droplet Method):

  • Prepare a matrix solution. For PEGylated compounds, α-cyano-4-hydroxycinnamic acid (HCCA) is a common choice. Prepare a saturated solution of HCCA in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
  • Mix your DOPE-PEG-Azide sample with the matrix solution in a 1:1 (v/v) ratio.
  • Spot 1 µL of the mixture onto the MALDI target plate.
  • Allow the spot to air dry completely at room temperature.

3. Data Acquisition:

  • Acquire the mass spectrum using a MALDI-TOF mass spectrometer in positive ion reflector mode.
  • Calibrate the instrument using a suitable standard for the mass range of your compound.

4. Data Analysis:

  • Analyze the resulting spectrum for the presence of the parent ion corresponding to the intact DOPE-PEG-Azide.
  • Look for the appearance of new peaks at lower molecular weights, which may indicate hydrolysis. The expected mass shift for the loss of one oleoyl chain is approximately 265.4 Da (due to the loss of oleic acid and gain of a hydroxyl group), and for two oleoyl chains, it is approximately 530.8 Da. The presence and increasing intensity of these lower mass peaks over time indicate degradation of the sample.

Visualizations

Hydrolysis_Pathway Intact DOPE-PEG-Azide Intact DOPE-PEG-Azide Hydrolysis (Loss of one oleoyl chain) Hydrolysis (Loss of one oleoyl chain) Intact DOPE-PEG-Azide->Hydrolysis (Loss of one oleoyl chain) + H2O Lyso-DOPE-PEG-Azide Lyso-DOPE-PEG-Azide Hydrolysis (Loss of one oleoyl chain)->Lyso-DOPE-PEG-Azide Further Hydrolysis (Loss of second oleoyl chain) Further Hydrolysis (Loss of second oleoyl chain) Lyso-DOPE-PEG-Azide->Further Hydrolysis (Loss of second oleoyl chain) + H2O Glycerophosphoethanolamine-PEG-Azide Glycerophosphoethanolamine-PEG-Azide Further Hydrolysis (Loss of second oleoyl chain)->Glycerophosphoethanolamine-PEG-Azide

Caption: Hydrolysis pathway of DOPE-PEG-Azide.

Storage_Workflow cluster_storage Recommended Storage cluster_handling Handling for Use Receive DOPE-PEG-Azide Receive DOPE-PEG-Azide Short-term Storage (<1 month) Short-term Storage (<1 month) Receive DOPE-PEG-Azide->Short-term Storage (<1 month) Long-term Storage (>1 month) Long-term Storage (>1 month) Receive DOPE-PEG-Azide->Long-term Storage (>1 month) Store at 0-4°C Store at 0-4°C Short-term Storage (<1 month)->Store at 0-4°C Store at -20°C Store at -20°C Long-term Storage (>1 month)->Store at -20°C Protect from light and moisture Protect from light and moisture Store at 0-4°C->Protect from light and moisture Store at -20°C->Protect from light and moisture Equilibrate to Room Temp Equilibrate to Room Temp Protect from light and moisture->Equilibrate to Room Temp Prepare Stock Solution Prepare Stock Solution Equilibrate to Room Temp->Prepare Stock Solution Use Inert Gas Use Inert Gas Prepare Stock Solution->Use Inert Gas Store Solution at -20°C Store Solution at -20°C Use Inert Gas->Store Solution at -20°C

Caption: Recommended storage and handling workflow.

References

Addressing characterization challenges with DOPE-PEG-Azide functionalized nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)-poly(ethylene glycol)-azide (PEG-Azide) functionalized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the key characterization techniques for DOPE-PEG-Azide functionalized nanoparticles?

A1: The primary characterization techniques include Dynamic Light Scattering (DLS) for size and size distribution, Zeta Potential analysis for surface charge, Transmission Electron Microscopy (TEM) for morphology, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and structure of DOPE and PEG-Azide, and Fourier-Transform Infrared (FTIR) spectroscopy to verify the azide (B81097) functionalization.

Q2: Why is my DLS data showing a high Polydispersity Index (PDI)?

A2: A high PDI (>0.3) suggests a broad size distribution or the presence of aggregates.[1] This can be caused by several factors including suboptimal formulation parameters, nanoparticle instability, or issues with the sample preparation for DLS measurement. Refer to the DLS troubleshooting guide below for potential solutions.

Q3: My zeta potential is close to neutral. Is this expected for DOPE-PEG-Azide nanoparticles?

A3: Yes, a near-neutral zeta potential is often expected. The PEG layer on the nanoparticle surface can shield the surface charge, leading to a zeta potential value that is closer to zero than that of non-PEGylated nanoparticles.[2]

Q4: How can I confirm the successful incorporation of the azide group?

A4: FTIR spectroscopy is a direct method to confirm the presence of the azide group. You should observe a characteristic sharp peak around 2100 cm⁻¹.[3][4] The disappearance or significant reduction of this peak after a click chemistry reaction indicates successful conjugation.[5]

Q5: What are the storage recommendations for DOPE-PEG-Azide nanoparticles?

A5: It is generally recommended to store DOPE-containing liposomal formulations at 4°C to minimize lipid oxidation and degradation.[6] For long-term storage of the DOPE-PEG-Azide reagent, a temperature of -20°C is recommended.[7][8] Stability should be monitored over time by re-characterizing the nanoparticles for size, PDI, and zeta potential.[6]

Troubleshooting Guides

Dynamic Light Scattering (DLS)

DLS_Troubleshooting start High PDI or Inconsistent Size check_conc Is the sample concentration appropriate? start->check_conc dilute Dilute the sample and re-measure. check_conc->dilute No check_solvent Is the dispersant appropriate? check_conc->check_solvent Yes end Improved DLS Data dilute->end use_buffer Use a buffer with low ionic strength (e.g., 10 mM NaCl). check_solvent->use_buffer No check_temp Is the measurement temperature appropriate? check_solvent->check_temp Yes use_buffer->end temp_equilibrate Ensure temperature equilibration before measurement. check_temp->temp_equilibrate No check_aggregation Is there evidence of aggregation? check_temp->check_aggregation Yes temp_equilibrate->end filter_sample Filter the sample through a 0.22 µm or 0.45 µm filter. check_aggregation->filter_sample Yes check_oxidation Could DOPE be oxidized? check_aggregation->check_oxidation No filter_sample->end use_antioxidant Prepare fresh samples and consider adding an antioxidant. check_oxidation->use_antioxidant Yes check_oxidation->end No use_antioxidant->end

Issue Potential Cause Recommended Solution
High Polydispersity Index (PDI) / Multiple Peaks Sample is too concentrated, leading to multiple scattering events.Dilute the sample and re-measure. A serial dilution can help find the optimal concentration.[9]
Aggregation of nanoparticles.Filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm) immediately before measurement.
Inappropriate dispersant.Ensure nanoparticles are suspended in a suitable buffer where they are stable. Avoid using pure deionized water, which can lead to inaccurate size measurements due to long-range electrostatic interactions.[10] A low ionic strength buffer is often preferred.
Inconsistent or Drifting Size Measurements Temperature fluctuations in the sample.Allow the sample to thermally equilibrate in the instrument for a few minutes before starting the measurement.
Oxidation of the unsaturated oleoyl (B10858665) chains in DOPE, leading to changes in nanoparticle structure.Use freshly prepared samples. Consider preparing and storing nanoparticles in buffers containing an antioxidant like EDTA or using degassed buffers.
Phase transition of the DOPE-containing lipid bilayer.Be aware of the phase transition temperature of your lipid formulation.[11][12] DLS measurements should be performed at a consistent temperature that is well above or below any phase transitions to ensure consistent nanoparticle structure.
Zeta Potential

Zeta_Potential_Troubleshooting start Unexpected Zeta Potential check_ph Is the pH of the dispersant controlled? start->check_ph use_buffer_zp Use a buffered solution (e.g., PBS or Tris) at a defined pH. check_ph->use_buffer_zp No check_ionic Is the ionic strength of the dispersant too high? check_ph->check_ionic Yes end Accurate Zeta Potential use_buffer_zp->end low_ionic Measure in a low ionic strength buffer (e.g., 10 mM NaCl). check_ionic->low_ionic Yes check_peg Is the PEGylation density sufficient? check_ionic->check_peg No low_ionic->end increase_peg Increase the molar ratio of DOPE-PEG-Azide in the formulation. check_peg->increase_peg No check_contaminants Are there residual charged molecules from synthesis? check_peg->check_contaminants Yes increase_peg->end purify Purify the nanoparticles using dialysis or size exclusion chromatography. check_contaminants->purify Yes check_contaminants->end No purify->end

Issue Potential Cause Recommended Solution
Zeta Potential is Highly Negative or Positive (unexpected for PEGylated particles) Incomplete PEGylation or low PEG density on the surface.Increase the molar percentage of DOPE-PEG-Azide in your formulation to ensure adequate surface coverage.
Residual charged molecules from the synthesis process.Ensure thorough purification of your nanoparticle suspension using methods like dialysis or size exclusion chromatography to remove unreacted lipids or other charged species.
High Standard Deviation in Measurements High ionic strength of the dispersant.Measure the zeta potential in a low ionic strength buffer, such as 10 mM NaCl, to minimize the effects of the electrical double layer.
pH of the dispersant is not controlled.The pH of the medium can significantly influence the surface charge. Use a buffered solution to maintain a constant pH during the measurement.
Transmission Electron Microscopy (TEM)

TEM_Troubleshooting start Poor TEM Images check_stain Is the negative stain appropriate? start->check_stain alt_stain Try a different negative stain (e.g., uranyl acetate, phosphotungstic acid). check_stain->alt_stain No check_conc_tem Is the nanoparticle concentration optimal? check_stain->check_conc_tem Yes end Clear TEM Images alt_stain->end adjust_conc Adjust the concentration; too high can cause aggregation, too low results in few particles. check_conc_tem->adjust_conc No check_morphology Are nanoparticles deformed or aggregated? check_conc_tem->check_morphology Yes adjust_conc->end cryo_tem Consider Cryo-TEM to visualize the nanoparticles in a near-native state. check_morphology->cryo_tem Yes check_morphology->end No cryo_tem->end

Issue Potential Cause Recommended Solution
Poor Contrast or Resolution Inappropriate negative stain.Optimize the staining protocol. Different stains (e.g., uranyl acetate, phosphotungstic acid) can yield better contrast depending on the lipid composition.
Deformed or Irregular Nanoparticle Shapes Artifacts from drying during sample preparation.For more accurate morphological assessment, consider using cryogenic TEM (cryo-TEM), which visualizes the nanoparticles in a vitrified, hydrated state, thus preserving their native structure.[13][14]
Aggregated Nanoparticles on the Grid Sample concentration is too high.Dilute the sample before applying it to the TEM grid.
Incomplete removal of salts or other formulation components.Ensure proper washing steps during sample preparation on the grid.

Experimental Protocols

Dynamic Light Scattering (DLS) Protocol
  • Sample Preparation:

    • Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to a concentration that gives a stable and appropriate count rate (typically between 100 and 1000 kcps for many instruments).

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter directly into a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C) and allow the instrument to equilibrate.

    • Select the appropriate material and dispersant properties in the software.

  • Measurement:

    • Place the cuvette in the instrument and allow it to thermally equilibrate for at least 2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • Assess the quality of the data by checking for a smooth correlation function and consistent results across replicates.

Zeta Potential Protocol
  • Sample Preparation:

    • Dilute the nanoparticle suspension in a low ionic strength buffer, typically 10 mM NaCl, to an appropriate concentration for the instrument.

    • Ensure the pH of the dispersant is known and constant.

  • Instrument Setup:

    • Use a dedicated zeta potential cell (e.g., a folded capillary cell).

    • Rinse the cell thoroughly with the dispersant before adding the sample.

    • Set the measurement temperature and allow for equilibration.

  • Measurement:

    • Carefully inject the sample into the cell, avoiding the introduction of air bubbles.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

    • Report the mean zeta potential and the standard deviation.

FTIR Spectroscopy Protocol for Azide Confirmation
  • Sample Preparation:

    • Lyophilize (freeze-dry) the nanoparticle suspension to obtain a dry powder.

    • Prepare a KBr pellet by mixing a small amount of the lyophilized sample with dry potassium bromide (KBr) and pressing it into a transparent disk.

    • Alternatively, attenuated total reflectance (ATR)-FTIR can be used with a small amount of the dried sample or even a concentrated liquid sample.

  • Instrument Setup:

    • Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

  • Measurement:

    • Place the sample in the instrument and record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic asymmetric stretching vibration of the azide group (-N₃), which appears as a sharp, strong peak around 2100 cm⁻¹.[3][4]

    • Also, look for the characteristic C-O-C stretching of the PEG backbone around 1100 cm⁻¹.[15]

¹H NMR Spectroscopy Protocol for PEG and DOPE Confirmation
  • Sample Preparation:

    • Lyophilize the nanoparticle suspension.

    • Dissolve the dried sample in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Instrument Setup:

    • Use a standard NMR spectrometer.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the ethylene (B1197577) glycol repeating units of PEG, which typically appear as a large singlet around 3.6 ppm.[16]

    • Identify the signals corresponding to the protons of the DOPE lipid, including the vinyl protons of the oleoyl chains (around 5.3 ppm), the glycerol (B35011) backbone, and the fatty acid acyl chains.[16]

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with PEGylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bioconjugation to PEGylated lipids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylated lipids and bioconjugation?

A1: Steric hindrance refers to the physical blocking of a reactive site on a molecule due to the spatial arrangement of other atoms or molecules. In the context of PEGylated lipids, the long, flexible polyethylene (B3416737) glycol (PEG) chains create a hydrated layer on the surface of a liposome (B1194612) or nanoparticle.[][2] This "stealth" layer, while beneficial for reducing immune recognition and prolonging circulation time, can physically obstruct the approach of biomolecules (e.g., antibodies, peptides, or nucleic acids) to the functional groups on the PEGylated lipids intended for conjugation.[] This obstruction can significantly reduce the efficiency of the bioconjugation reaction.

Q2: What is the "PEG dilemma"?

A2: The "PEG dilemma" describes the trade-off between the beneficial "stealth" properties conferred by a dense, high molecular weight PEG layer and the reduced bioconjugation efficiency and cellular uptake caused by steric hindrance from that same PEG layer.[3] Essentially, the very features that make PEGylation desirable for in vivo applications can impede the attachment of targeting ligands and the subsequent interaction of the nanoparticle with target cells.[3][4]

Q3: How does PEG chain length affect bioconjugation efficiency?

A3: Generally, longer PEG chains lead to greater steric hindrance and can decrease bioconjugation efficiency. Shorter PEG chains may offer less steric hindrance, but they might not provide the same level of "stealth" properties and prolonged circulation time.[5] The optimal PEG length is often a balance between these two factors and depends on the specific application and the size of the molecule being conjugated.

Q4: How does the density of PEG on the liposome surface impact bioconjugation?

A4: Higher PEG density on the liposome surface increases the "stealth" effect but also exacerbates steric hindrance, which can negatively impact the conjugation of targeting ligands. The conformation of the PEG chains transitions from a "mushroom" regime at low densities to a "brush" regime at higher densities. In the brush configuration, the extended PEG chains create a more significant barrier to conjugation. The efficiency of PEGylation is a key determinant of the nanoparticle's ability to repel proteins.[6]

Q5: What are some common strategies to overcome steric hindrance?

A5: Several strategies can be employed to mitigate steric hindrance in bioconjugation to PEGylated lipids:

  • Optimize PEG Chain Length and Density: Use the shortest PEG chain and the lowest density that still provides the desired in vivo stability and circulation time.[5]

  • Use Heterobifunctional PEG Linkers with Different Lengths: Employ a mixture of short and long PEG chains. The targeting ligand can be attached to a longer PEG chain, while shorter PEG chains provide the "stealth" layer. This "PEG pairing" strategy can improve ligand accessibility.[7]

  • Employ Cleavable PEG Linkers: These linkers are stable in circulation but are designed to be cleaved under specific conditions (e.g., low pH or in the presence of certain enzymes) at the target site, thereby "shedding" the PEG layer and exposing the targeting ligand or the nanoparticle surface.

  • Utilize Alternative Polymer Architectures: Branched or multi-arm PEG structures can alter the surface conformation and potentially reduce steric hindrance compared to linear PEG.[5]

  • Optimize Linker Chemistry: The choice of conjugation chemistry can influence efficiency. Click chemistry, for example, is known for its high efficiency and specificity, which can be advantageous in overcoming steric challenges.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with PEGylated lipids in a question-and-answer format.

Q: My bioconjugation yield is consistently low. What are the likely causes and how can I troubleshoot this?

A: Low conjugation yield is a common problem and can stem from several factors related to steric hindrance and reaction conditions.

Possible Cause Troubleshooting Steps
Steric Hindrance from PEG Layer - Reduce PEG Density: Decrease the molar percentage of the reactive PEG-lipid in your liposome formulation. - Shorten PEG Chain: If possible, switch to a PEG-lipid with a lower molecular weight PEG chain. - Optimize PEG Pairing: If using a targeting ligand, conjugate it to a longer PEG chain (e.g., PEG3400) and use a shorter PEG chain (e.g., PEG2000) for the bulk of the "stealth" layer.[7]
Inefficient Conjugation Chemistry - Verify Functional Group Reactivity: Ensure that the functional groups on your biomolecule (e.g., thiols on a peptide, amines on an antibody) and the PEG-lipid (e.g., maleimide (B117702), NHS-ester) are active. - Optimize Reaction pH: The optimal pH for maleimide-thiol conjugation is typically 6.5-7.5, while NHS-ester reactions with amines are more efficient at pH 7-9.[5] - Increase Reactant Concentration: A higher concentration of the biomolecule to be conjugated can help drive the reaction forward. - Extend Reaction Time: Allow the conjugation reaction to proceed for a longer duration.
Suboptimal Reaction Conditions - Temperature: Ensure the reaction is carried out at the optimal temperature for the chosen chemistry. - Presence of Competing Molecules: Remove any substances that could compete with the intended reaction (e.g., other thiol-containing molecules in a maleimide-thiol conjugation).
Degradation of Reagents - Check Reagent Quality: Ensure that the PEG-lipids and the biomolecule have not degraded during storage. For example, maleimide groups can hydrolyze over time.

Q: I am observing aggregation of my liposomes after the conjugation step. What could be the reason?

A: Liposome aggregation post-conjugation can be due to several factors.

Possible Cause Troubleshooting Steps
Insufficient PEG Shielding If the PEG density is too low in an attempt to reduce steric hindrance, the liposomes may not be sufficiently stabilized, leading to aggregation, especially after the addition of a large biomolecule. - Find a Balance: Optimize the PEG density to provide sufficient colloidal stability without completely inhibiting conjugation.
Cross-linking between Liposomes If the biomolecule being conjugated has multiple reactive sites, it can potentially link two or more liposomes together. - Control Stoichiometry: Use a molar excess of the biomolecule to ensure that, on average, only one biomolecule binds per reactive site on the liposome.
Changes in Surface Charge The conjugation of a charged biomolecule can alter the zeta potential of the liposomes, potentially leading to instability and aggregation. - Measure Zeta Potential: Characterize the surface charge of the liposomes before and after conjugation to assess changes. - Adjust Buffer Conditions: Modifying the ionic strength or pH of the buffer can sometimes help to stabilize the conjugated liposomes.

Section 3: Experimental Protocols

Protocol 1: Conjugation of a Thiolated Peptide to DSPE-PEG-Maleimide

This protocol describes the conjugation of a cysteine-containing peptide to pre-formed liposomes containing DSPE-PEG-Maleimide.

Materials:

  • Pre-formed liposomes containing DSPE-PEG(2000)-Maleimide

  • Thiolated peptide

  • Phosphate-buffered saline (PBS), pH 7.0

  • Degassing equipment

  • Nitrogen gas

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Prepare the Liposomes:

    • Synthesize liposomes using your standard protocol, incorporating the desired molar percentage of DSPE-PEG(2000)-Maleimide.

    • Extrude the liposomes through polycarbonate membranes to achieve a uniform size distribution.

  • Prepare the Peptide Solution:

    • Dissolve the thiolated peptide in degassed PBS (pH 7.0) to the desired concentration.

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. A typical molar ratio is a 1.5 to 2-fold molar excess of peptide to reactive PEG-lipid.

    • Incubate the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere with gentle stirring.

  • Quenching the Reaction (Optional):

    • To cap any unreacted maleimide groups, add a small molecule thiol such as L-cysteine to the reaction mixture and incubate for an additional 30 minutes.

  • Purification:

    • Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the liposomes (typically the first to elute).

  • Characterization:

    • Determine the concentration of the conjugated peptide using a suitable assay (e.g., BCA assay if the peptide contains appropriate amino acids, or by measuring the absorbance of a chromophore on the peptide).

    • Characterize the size and zeta potential of the final conjugated liposomes using dynamic light scattering (DLS).

Protocol 2: Conjugation of an Antibody to DSPE-PEG-NHS

This protocol outlines the conjugation of an antibody to pre-formed liposomes containing DSPE-PEG-NHS ester.

Materials:

Procedure:

  • Prepare the Liposomes:

    • Formulate liposomes with the desired lipid composition, including DSPE-PEG(3400)-NHS.

    • Size the liposomes by extrusion.

  • Prepare the Antibody Solution:

    • Exchange the buffer of the antibody solution to borate buffer (pH 8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the antibody solution to the liposome suspension. The molar ratio of antibody to reactive PEG-lipid should be optimized, but a starting point is a 1:10 to 1:20 ratio.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add hydroxylamine solution to a final concentration of 10 mM to quench any unreacted NHS-ester groups. Incubate for 30 minutes.

  • Purification:

    • Remove unconjugated antibody by dialyzing the reaction mixture against PBS using a dialysis cassette with a molecular weight cutoff appropriate for retaining the liposomes while allowing the smaller antibody to diffuse out.

  • Characterization:

    • Quantify the amount of conjugated antibody using a protein assay (e.g., microBCA).

    • Analyze the size and zeta potential of the immunoliposomes using DLS.

Section 4: Data Presentation

Table 1: Effect of PEG Molecular Weight on Zeta Potential of Polyplexes

PEG Molecular Weight (kDa)Zeta Potential (mV)
2+28 to +30
5+10
10+10
20+5
300

Data adapted from a study on PEGylated polyacridine peptide DNA polyplexes.

Section 5: Visualizations

Steric_Hindrance_Workflow Workflow for Overcoming Steric Hindrance start Start: Low Bioconjugation Yield problem Problem Assessment: Steric Hindrance Suspected start->problem strategy Select Mitigation Strategy problem->strategy peg_params Optimize PEG Parameters (Length & Density) strategy->peg_params Physical Approach linker_chem Optimize Linker Chemistry (e.g., Click Chemistry) strategy->linker_chem Chemical Approach peg_arch Use Alternative PEG Architecture (Branched, Cleavable) strategy->peg_arch Advanced Approach reaction Perform Conjugation Reaction peg_params->reaction linker_chem->reaction peg_arch->reaction analysis Analyze Conjugation Efficiency (e.g., HPLC, SDS-PAGE) reaction->analysis evaluation Evaluate Performance (In Vitro/In Vivo) analysis->evaluation success Success: Optimized Bioconjugate evaluation->success High Efficiency troubleshoot Troubleshoot Further evaluation->troubleshoot Low Efficiency troubleshoot->strategy

Caption: A logical workflow for troubleshooting low bioconjugation yield due to steric hindrance.

PEG_Dilemma The PEG Dilemma in Bioconjugation cluster_peg_properties PEG Layer Properties cluster_pros Advantages cluster_cons Disadvantages (The Dilemma) High MW & Density High Molecular Weight & High Density PEG Layer Stealth Increased 'Stealth' Properties (Reduced Opsonization) High MW & Density->Stealth Leads to Circulation Prolonged Circulation Time High MW & Density->Circulation Leads to Steric_Hindrance Increased Steric Hindrance High MW & Density->Steric_Hindrance Causes Low_Conjugation Reduced Bioconjugation Efficiency Steric_Hindrance->Low_Conjugation Results in Low_Uptake Decreased Cellular Uptake Steric_Hindrance->Low_Uptake Results in

Caption: The trade-offs associated with the "PEG dilemma" in nanoparticle functionalization.

References

Optimizing reaction buffer and pH for DOPE-PEG-Azide click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-PEG-Azide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DOPE-PEG-Azide click chemistry?

A1: For most bioconjugation applications involving liposomes, a pH range of 7.0 to 8.0 is recommended.[1][2] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can tolerate a broad pH range (typically 4-12), a neutral to slightly basic pH is ideal for maintaining the stability of the liposomal formulation and many biological molecules.[3][4] Starting with a buffer at pH 7.0-7.5, such as PBS or HEPES, is a common and effective practice.[1]

Q2: Which buffer systems are recommended for this reaction?

A2: Phosphate-buffered saline (PBS) and HEPES are highly recommended buffers for CuAAC reactions involving biomolecules.[1] It is critical to avoid amine-containing buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) in the primary reaction mixture, as the amine groups can interfere with the copper catalyst.[3][5] These buffers can, however, be used to quench the reaction upon completion.[3]

Q3: Why is a copper-stabilizing ligand necessary, and which one should I choose?

A3: A stabilizing ligand is crucial for several reasons: it protects the catalytic Cu(I) ion from oxidation to the inactive Cu(II) state, enhances reaction efficiency, and minimizes potential cytotoxicity or damage to biomolecules from copper ions.[6][7] For aqueous reactions, water-soluble ligands are preferred. The most common and effective ligands are THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[6][7] Using a five-fold excess of the ligand relative to the copper source is a recommended starting point to protect sensitive biological samples from oxidative damage.[8][9]

Q4: Can I use any copper source for the reaction?

A4: The most convenient and commonly used copper source is Copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent.[2][9] The reducing agent, typically sodium ascorbate (B8700270), reduces Cu(II) to the catalytically active Cu(I) in situ.[4][9] While other sources like Cu(I) bromide or iodide can be used, they are more sensitive to oxidation and may require more stringent anaerobic conditions.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Yield 1. Inefficient Catalyst System: The Cu(I) catalyst is being oxidized or is not present in sufficient concentration. 2. Poor Reagent Solubility: One or more components (e.g., the alkyne-functionalized molecule) are not fully dissolved. 3. Presence of Interfering Substances: Components in the buffer or sample are inhibiting the reaction (e.g., thiols, EDTA). 4. Degraded Reagents: The sodium ascorbate solution is old, or other reagents have degraded.1. Optimize Catalyst: - Add a water-soluble copper-stabilizing ligand like THPTA or BTTAA.[6][7] - Increase the catalyst loading. A typical starting concentration for copper is 50-100 µM.[8] - Ensure a sufficient excess of sodium ascorbate is used. 2. Improve Solubility: - Use a co-solvent such as DMSO or DMF if reactants have poor aqueous solubility.[2] 3. Purify Sample: - If possible, purify the liposome (B1194612) preparation to remove potential inhibitors. - Avoid buffers containing amines (e.g., Tris) or strong chelators.[3][5] 4. Use Fresh Reagents: - Always prepare the sodium ascorbate solution fresh before use.[9]
Liposome Aggregation or Degradation 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the reaction of Cu(I) with oxygen can damage lipids and other biomolecules.[8][9] 2. High Copper Concentration: Excess free copper can be cytotoxic and may destabilize liposomes.1. Protect from Oxidation: - Use a significant excess (e.g., 5 equivalents) of a stabilizing ligand like THPTA relative to the copper concentration. The ligand can act as a sacrificial reductant.[9] - Consider adding aminoguanidine (B1677879) to the reaction to scavenge byproducts of ascorbate oxidation.[8] - Degas solutions and/or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Minimize Copper: - Titrate the copper concentration to find the lowest effective amount for your specific system.
Presence of Multiple Products (Side Reactions) 1. Oxidative Homocoupling: The alkyne component may be coupling with itself (Glaser coupling). 2. Non-specific Labeling: Reaction with other functional groups on the liposome surface or target molecule.1. Prevent Homocoupling: - Increase the concentration of the reducing agent (sodium ascorbate).[2] - Thoroughly degas all solutions to remove oxygen.[2] 2. Ensure Specificity: - The azide-alkyne cycloaddition is highly specific. If off-target labeling is suspected, re-evaluate the purity of the starting materials. Thiol-containing molecules can sometimes interfere.[10]

Quantitative Data Summary

The optimal concentrations for your specific experiment may require some optimization, but the following tables provide excellent starting points based on established protocols.

Table 1: Recommended Buffer and pH Conditions

ParameterRecommended RangeNotes
pH 7.0 - 8.0A good starting point is pH 7.4.[2]
Buffer System PBS, HEPESAvoid amine-containing buffers like Tris.[1][5]

Table 2: Typical Reagent Concentrations for CuAAC Bioconjugation

ReagentTypical Concentration / Molar RatioPurpose
Copper (II) Sulfate (CuSO₄) 50 - 100 µMSource of the copper catalyst.[8]
Sodium Ascorbate 5-10 equivalents relative to CuSO₄ (e.g., 250 µM - 1 mM)Reducing agent to generate active Cu(I) catalyst.[8]
Stabilizing Ligand (e.g., THPTA) 5 equivalents relative to CuSO₄ (e.g., 250 - 500 µM)Stabilizes Cu(I), accelerates the reaction, and protects biomolecules.[8][9]
Azide/Alkyne Reactants 1.0 - 1.2 equivalents (one to the other)The limiting reagent concentration will depend on the specific application.

Experimental Protocols

Protocol: General DOPE-PEG-Azide Click Chemistry Reaction

This protocol provides a general guideline for conjugating an alkyne-modified molecule to azide-functionalized liposomes.

Materials:

  • DOPE-PEG-Azide containing liposomes in a suitable buffer (e.g., pH 7.4 PBS).

  • Alkyne-functionalized molecule of interest.

  • Stock Solution 1: 10 mM Copper(II) Sulfate (CuSO₄) in deionized water.

  • Stock Solution 2: 50 mM Sodium Ascorbate in deionized water (Prepare Fresh ).

  • Stock Solution 3: 50 mM THPTA ligand in deionized water.

  • Co-solvent (e.g., DMSO), if required for solubility.

Procedure:

  • In a microcentrifuge tube, add the DOPE-PEG-Azide liposome solution.

  • Add the alkyne-functionalized molecule. If it is not water-soluble, it can be added from a concentrated stock in a compatible organic solvent like DMSO.

  • Add the THPTA ligand solution to the reaction mixture to achieve the desired final concentration (e.g., 500 µM). Mix gently.

  • Add the CuSO₄ solution to the mixture to its final concentration (e.g., 100 µM). Mix gently.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, fluorescence).

  • Purify the resulting liposomes from excess reagents using methods like size-exclusion chromatography or dialysis.

Visualizations

Click_Chemistry_Workflow Experimental Workflow for DOPE-PEG-Azide Click Chemistry cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Purification prep_lipo Prepare DOPE-PEG-Azide Liposomes in Buffer (e.g., PBS pH 7.4) mix_reagents Combine Liposomes, Alkyne, and THPTA Ligand prep_lipo->mix_reagents prep_alkyne Dissolve Alkyne Molecule (use co-solvent if needed) prep_alkyne->mix_reagents prep_cu Prepare CuSO4 Stock prep_asc Prepare Fresh Sodium Ascorbate Stock prep_ligand Prepare THPTA Ligand Stock prep_ligand->mix_reagents add_cu Add CuSO4 Solution mix_reagents->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify final_product Final Conjugated Liposome purify->final_product

Caption: Workflow for DOPE-PEG-Azide click chemistry conjugation.

CuAAC_Mechanism Key Components and Relationships in CuAAC Reaction Buffer CuSO4 CuSO4 (Cu²⁺) Cu_I Cu⁺ (Active Catalyst) CuSO4->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I reduces Complex [Cu⁺-THPTA] Complex Cu_I->Complex stabilized by Cu_II_inactive Cu²⁺ (Inactive) Cu_I->Cu_II_inactive oxidized by Ligand THPTA Ligand Ligand->Complex Product Triazole Product (Conjugated Liposome) Complex->Product catalyzes Azide DOPE-PEG-Azide Azide->Product reacts with Alkyne Alkyne Molecule Alkyne->Product Oxygen O₂ (Oxygen) Oxygen->Cu_II_inactive

Caption: Relationships between key components in the CuAAC reaction.

References

Technical Support Center: Controlling Ligand Density on Liposomes with DOPE-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the density of ligands on liposomes using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DOPE-PEG-Azide). This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the role of DOPE-PEG-Azide in controlling ligand density on liposomes?

A: DOPE-PEG-Azide is a lipid-PEG conjugate that serves as a critical component in the formulation of liposomes for targeted drug delivery. The DOPE portion integrates into the lipid bilayer of the liposome (B1194612). The polyethylene (B3416737) glycol (PEG) spacer extends from the liposome surface, providing a "stealth" characteristic that helps to reduce non-specific protein binding and prolong circulation time. The terminal azide (B81097) (N3) group is a chemical handle for attaching targeting ligands through a bio-orthogonal reaction known as "click chemistry". By carefully controlling the molar ratio of DOPE-PEG-Azide to other lipids during liposome formulation, you can precisely control the number of azide groups on the liposome surface, and therefore the density of the conjugated ligands.

Q2: How does the molar ratio of lipids influence ligand density?

A: The final density of ligands on the liposome surface is directly proportional to the molar percentage of DOPE-PEG-Azide included in the initial lipid mixture. For instance, incorporating 5 mol% of DOPE-PEG-Azide will result in a higher potential ligand density than using 1 mol%. It's important to optimize this ratio for your specific application, as a very high ligand density can sometimes lead to issues like steric hindrance or altered pharmacokinetic properties.

Q3: What is "click chemistry" and why is it used for conjugating ligands to DOPE-PEG-Azide?

A: Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible.[1][2][3][4] The most common type used for liposome conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5] In this context, the azide group on the DOPE-PEG-Azide reacts with an alkyne-modified ligand to form a stable triazole linkage.[6] This method is preferred because it proceeds under mild, aqueous conditions, has high reaction yields, and the reactants (azide and alkyne) are bio-orthogonal, meaning they do not react with biological molecules, ensuring that the ligand is specifically attached to the liposome surface.[1][2]

Q4: How does the length of the PEG linker affect ligand conjugation and targeting?

A: The length of the PEG linker, often indicated by its molecular weight (e.g., PEG2000, PEG3400, PEG5000), plays a crucial role in the accessibility of the conjugated ligand to its target receptor.[7][8][9] A longer PEG linker can extend the ligand further from the liposome surface, potentially reducing steric hindrance from the liposome itself and other surface molecules, which can enhance target binding.[7][8][9] However, excessively long linkers might lead to decreased targeting ability.[10] The optimal PEG length often depends on the size and nature of the ligand and its target. Studies have shown that pairing a targeting ligand on a longer PEG chain with a background of shorter "stealth" PEG chains can improve cellular uptake.[11]

Q5: How can I quantify the number of ligands conjugated to my liposomes?

A: Quantifying the ligand density is crucial for reproducibility and understanding structure-activity relationships. Several methods can be used:

  • Fluorophore-based Quantification: If your ligand is fluorescent or can be labeled with a fluorescent dye, you can measure the fluorescence intensity of the liposome suspension and compare it to a standard curve of the free fluorophore to determine the concentration of conjugated ligand.[12]

  • UV-Vis Spectroscopy: Some molecules, like the DBCO group used in copper-free click chemistry, have a distinct absorbance peak that disappears upon reaction.[5] This change can be used to quantify the extent of conjugation.[5]

  • Cleavable Linkers: A fluorescent compound that can be "clicked" to the azide and then cleaved can be used. The released fluorophore in the supernatant is then quantified.[13]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of unreacted ligand after the conjugation reaction.

Q6: What are the recommended storage conditions for DOPE-PEG-Azide?

A: DOPE-PEG-Azide should be stored in a dry, dark environment. For short-term storage (days to weeks), 0–4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[6][14][15][]

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and use of ligand-conjugated liposomes with DOPE-PEG-Azide.

ProblemPossible Cause(s)Recommended Solution(s)
Low Ligand Conjugation Efficiency Inefficient Click Chemistry Reaction: Incorrect pH, insufficient catalyst (for CuAAC), or degradation of reagents.- Ensure the reaction buffer is at the optimal pH (typically 7.0-8.0).- For CuAAC, use a freshly prepared solution of a copper(I) source and a stabilizing ligand.- For SPAAC, ensure the alkyne-modified ligand is of high purity and has not degraded.
Steric Hindrance: The ligand's reactive group is not easily accessible.- Consider using a longer PEG linker on the DOPE-PEG-Azide to extend the azide group further from the liposome surface.[7][8][9]- Ensure the alkyne group on the ligand is attached via a sufficiently long and flexible spacer.
Low Molar Ratio of DOPE-PEG-Azide: Insufficient number of azide groups on the liposome surface.- Increase the molar percentage of DOPE-PEG-Azide in the lipid formulation.
Liposome Aggregation After Conjugation Changes in Surface Charge: The conjugated ligand may alter the zeta potential of the liposomes, leading to instability.- Measure the zeta potential of the liposomes before and after conjugation. - If the charge is close to neutral, consider incorporating a charged lipid (e.g., DOTAP, DPPG) into the formulation to increase electrostatic repulsion between liposomes.
Hydrophobic Interactions: The ligand itself may be hydrophobic, leading to aggregation.- Ensure the ligand is sufficiently water-soluble. If necessary, modify the ligand to increase its hydrophilicity.
High Ligand Density: A very high density of certain ligands can promote inter-liposomal interactions.- Reduce the molar percentage of DOPE-PEG-Azide to decrease the ligand density.
Inconsistent Ligand Density Between Batches Inaccurate Lipid Film Preparation: Inhomogeneous mixing of lipids before hydration.- Ensure all lipids are fully dissolved in the organic solvent and thoroughly mixed before creating the lipid film.
Variability in Liposome Extrusion: Inconsistent vesicle size can affect the surface area and apparent ligand density.- Standardize the extrusion process, including the number of passes through the membrane and the temperature.
Inconsistent Conjugation Reaction Conditions: Variations in reaction time, temperature, or reagent concentrations.- Strictly control all parameters of the click chemistry reaction for each batch.
Reduced "Stealth" Properties (Rapid Clearance in vivo) Insufficient PEGylation: The overall density of PEG on the liposome surface is too low to effectively prevent opsonization.- Ensure a sufficient total molar percentage of PEGylated lipids (both DOPE-PEG-Azide and a non-functionalized PEG-lipid like DSPE-PEG) is used, typically around 5-10 mol%.[17]
Ligand-Mediated Clearance: The conjugated ligand may be recognized by receptors on immune cells.- This is an inherent property of the chosen ligand. Consider optimizing the ligand density to balance targeting with minimizing clearance.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of liposomes with a defined lipid composition including DOPE-PEG-Azide.

Materials:

  • Main structural lipid (e.g., DSPC, POPC)

  • Cholesterol

  • DOPE-PEG-Azide (e.g., DOPE-PEG2000-Azide)

  • Optional: Non-functionalized PEG-lipid (e.g., DSPE-PEG2000)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the lipids in chloroform at the desired molar ratios. A typical formulation might be DSPC:Cholesterol:DSPE-PEG2000:DOPE-PEG2000-Azide at a molar ratio of 55:40:4:1.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer (pre-heated to a temperature above the phase transition temperature of the main lipid) to the flask. Vortex or gently shake the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder. Perform multiple passes (e.g., 11-21 passes) to ensure a narrow size distribution.

  • Characterization: Characterize the resulting liposomes for size and zeta potential using dynamic light scattering (DLS).

Ligand Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol outlines the conjugation of a DBCO-modified ligand to azide-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-modified ligand dissolved in a compatible solvent (e.g., DMSO, water)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Reaction Setup: To the azide-functionalized liposome suspension, add the DBCO-modified ligand. A typical molar excess of the ligand to the azide groups is 2-5 fold to ensure complete reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle shaking. The reaction can also be performed at 4°C for a longer duration if the components are sensitive to room temperature.

  • Purification: Remove the unreacted ligand by passing the liposome suspension through a size exclusion chromatography column or by dialysis against the reaction buffer.

  • Quantification and Characterization: Quantify the conjugated ligand using a suitable method (e.g., fluorescence, UV-Vis). Characterize the final ligand-conjugated liposomes for size and zeta potential to ensure they have not aggregated.

Visualizations

G cluster_prep Liposome Preparation cluster_conj Ligand Conjugation (SPAAC) lipids Lipids (DSPC, Cholesterol, DOPE-PEG-Azide) dissolve Dissolve in Organic Solvent lipids->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate extrude Extrude through Membrane hydrate->extrude azide_lipo Azide-Functionalized Liposomes extrude->azide_lipo mix Mix and Incubate azide_lipo->mix ligand Alkyne-Modified Ligand (DBCO) ligand->mix purify Purify (e.g., SEC) mix->purify final_lipo Ligand-Conjugated Liposomes purify->final_lipo

Caption: Experimental workflow for preparing ligand-conjugated liposomes.

G cluster_liposome cluster_reaction lipo_surface Liposome Bilayer peg DOPE-PEG lipo_surface->peg azide N3 peg->azide mix Click Reaction (SPAAC) plus + dbco_ligand DBCO-Ligand triazole_ligand Triazole-Ligand mix->triazole_ligand

Caption: Click chemistry on the liposome surface.

G problem Low Conjugation? check_reagents Check Reagent Purity/Activity problem->check_reagents Yes aggregation Aggregation? problem->aggregation No check_ratio Increase Ligand:Azide Ratio check_reagents->check_ratio check_peg Use Longer PEG Linker check_ratio->check_peg check_zeta Measure Zeta Potential aggregation->check_zeta Yes ok OK aggregation->ok No add_charge Incorporate Charged Lipid check_zeta->add_charge reduce_density Reduce Ligand Density add_charge->reduce_density

References

Technical Support Center: Copper-Free Click Chemistry (SPAAC) with Azide Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or copper-free click chemistry, with a focus on applications involving azide-modified lipids. This guide provides detailed troubleshooting advice in a frequently asked questions (FAQ) format and comprehensive experimental protocols to help researchers, scientists, and drug development professionals achieve successful outcomes.

Troubleshooting Guide (FAQs)

This section addresses common issues encountered during SPAAC experiments with azide (B81097) lipids, offering potential causes and actionable solutions.

Q1: Why is my fluorescent signal weak or absent after the click reaction?

Possible Causes & Solutions:

  • Low Metabolic Incorporation of Azide Lipid: The azide-tagged lipid may not be efficiently taken up and incorporated into cellular membranes.

    • Optimization: Increase the concentration of the azide lipid or extend the incubation time during the metabolic labeling step. Ensure the lipid analog is appropriate for the cell type and metabolic pathway being studied.[1]

  • Inefficient SPAAC Reaction: The reaction between the azide and the cyclooctyne (B158145) probe may be incomplete.

    • Reagent Choice: Switch to a more reactive cyclooctyne. The reactivity order is generally BARAC > DIBO/DBCO > BCN > OCT.[2][3] The choice of reagent can dramatically impact reaction kinetics.[4]

    • Concentration: Increase the concentration of the cyclooctyne-fluorophore probe. A typical starting range is 10-50 µM.[5]

    • Reaction Time & Temperature: Extend the incubation time for the click reaction (e.g., from 1 hour to 2-4 hours or overnight at 4°C).[4] Increasing the temperature from room temperature to 37°C can also enhance the reaction rate.[6][7]

  • Degraded Cyclooctyne Reagent: Strained cyclooctynes can degrade upon improper storage or handling, especially in acidic conditions or when exposed to light.[8]

    • Solution: Use fresh or properly stored (cold and protected from light) cyclooctyne stock solutions.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Steric Hindrance: Bulky groups near the azide or cyclooctyne moieties can physically impede the reaction.[6][8]

    • Solution: If possible, design lipid analogs and probes with linkers (e.g., PEG) to reduce steric hindrance.[7][9]

Q2: I'm observing high background fluorescence. What can I do to reduce it?

Possible Causes & Solutions:

  • Non-specific Binding of the Probe: The cyclooctyne-fluorophore conjugate may be binding non-specifically to cellular components or the culture dish.

    • Washing: Increase the number and duration of washing steps after the click reaction incubation. Use a buffer containing a mild detergent like 0.1% Tween 20 in PBS.

    • Blocking: Before adding the click probe, incubate the cells with a blocking buffer, such as PBS with 1-3% BSA, to saturate non-specific binding sites.

    • Probe Hydrophobicity: Highly hydrophobic probes can aggregate or stick to membranes. Consider using a cyclooctyne probe with a hydrophilic linker (e.g., PEG) or a more water-soluble fluorophore to improve solubility.[10]

  • Unreacted Probe: Excess cyclooctyne-fluorophore that has not been washed away can contribute to high background.

    • Solution: Optimize the probe concentration. Use the lowest concentration that still provides a robust specific signal. Perform a titration experiment to determine the optimal concentration for your system.

Q3: My live-cell imaging experiment is showing signs of cytotoxicity. What is the cause?

Possible Causes & Solutions:

  • Reagent Concentration: High concentrations of the azide lipid or the cyclooctyne probe can be toxic to cells.

    • Solution: Reduce the concentration of both reagents to the lowest effective level. Perform a dose-response curve to determine the optimal non-toxic concentrations.

  • Solvent Toxicity: Organic solvents like DMSO, often used to dissolve reagents, can be toxic to cells at high concentrations.[8]

    • Solution: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5%.[8]

  • Intrinsic Probe Toxicity: While SPAAC avoids the use of toxic copper catalysts, some strained cyclooctynes can exhibit reactivity towards biological nucleophiles, which may lead to off-target effects and cytotoxicity.[11][12]

    • Solution: If toxicity is observed with one type of cyclooctyne (e.g., DBCO), consider switching to another, such as BCN, which may have a different toxicity profile.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting concentrations and incubation times for SPAAC reactions with azide lipids. These should be optimized for each specific experimental system.

Table 1: Reagent Concentrations for Metabolic Labeling and SPAAC

ReagentCell TypeRecommended ConcentrationReference
Azide-Lipid AnalogMammalian Cells10 - 100 µM[1]
Cyclooctyne-FluorophoreMammalian Cells (Live)5 - 20 µM[5]
Cyclooctyne-FluorophoreMammalian Cells (Fixed)10 - 50 µM[5]

Table 2: Incubation Times & Conditions

StepConditionRecommended DurationTemperatureReference
Metabolic LabelingCell Culture16 - 24 hours37°C[13]
SPAAC Reaction (Live Cells)Imaging Medium30 - 60 minutes37°C[5]
SPAAC Reaction (Fixed Cells)PBS/TBS Buffer1 - 2 hoursRoom Temperature[4][14]

Table 3: Comparison of Common Cyclooctyne Reagents

CyclooctyneRelative ReactivityKey FeaturesReference
BARAC HighestVery fast kinetics, ideal for low concentration applications.[2]
DBCO/DIBO HighWidely used, good balance of reactivity and stability.[4][15]
BCN ModerateLess hydrophobic than DBCO, potentially lower background.[11][16]
OCT LowestFirst generation, largely superseded by more reactive derivatives.[3]

Experimental Protocols

Protocol 1: General Procedure for Metabolic Labeling and SPAAC Imaging of Azide Lipids in Fixed Cells

This protocol provides a step-by-step guide for labeling cellular lipids with an azide analog followed by fluorescent detection using SPAAC.

Materials:

  • Azide-modified lipid analog (e.g., Azido-fatty acid, Azido-cholesterol)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)

  • Cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (optional): 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling: a. Plate cells on coverslips in a multi-well plate and allow them to adhere overnight. b. Prepare a stock solution of the azide lipid in a suitable solvent (e.g., DMSO or ethanol). c. Dilute the azide lipid stock solution into the cell culture medium to the final desired concentration (e.g., 25 µM). d. Remove the old medium from the cells and replace it with the azide lipid-containing medium. e. Incubate the cells for 16-24 hours under normal cell culture conditions (37°C, 5% CO₂).[13]

  • Fixation and Permeabilization: a. Wash the cells three times with PBS to remove unincorporated azide lipid. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[14] c. Wash the cells twice with PBS. d. (Optional) If targeting intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[14] e. Wash the cells twice with PBS.

  • SPAAC Reaction: a. Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes. b. Prepare the SPAAC reaction solution by diluting the cyclooctyne-fluorophore stock solution in PBS (e.g., 20 µM DBCO-Alexa Fluor 488). c. Remove the blocking buffer and add the SPAAC reaction solution to the cells. d. Incubate for 1-2 hours at room temperature, protected from light.[4][14]

  • Washing and Imaging: a. Remove the SPAAC reaction solution and wash the cells three times with PBS to remove the unreacted probe. b. (Optional) Counterstain the nuclei by incubating with DAPI for 5 minutes. c. Wash twice with PBS. d. Mount the coverslips onto microscope slides using an appropriate mounting medium. e. Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.

Visualizations

Diagrams of Key Processes

The following diagrams illustrate the core concepts and workflows associated with copper-free click chemistry for azide lipid analysis.

SPAAC_Mechanism cluster_product Product Azide R1-N3 (Azide Lipid) Triazole R1-Triazole-R2 (Stable Labeled Lipid) Azide->Triazole Strain-Promoted Cycloaddition Cyclooctyne R2-Cyclooctyne (Fluorophore Probe) Cyclooctyne->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Culture Cells MetabolicLabel Step 1: Metabolic Labeling (Incubate with Azide Lipid) Start->MetabolicLabel Wash1 Wash Cells (Remove excess azide) MetabolicLabel->Wash1 FixPerm Step 2: Fix & Permeabilize (PFA / Triton X-100) Wash1->FixPerm ClickReaction Step 3: SPAAC Reaction (Add Cyclooctyne-Fluorophore) FixPerm->ClickReaction Wash2 Wash Cells (Remove excess probe) ClickReaction->Wash2 Image Step 4: Fluorescence Imaging Wash2->Image

Caption: General experimental workflow for labeling azide lipids via SPAAC.

Troubleshooting_Tree Problem Problem: Low Signal? CheckIncorporation Check Metabolic Incorporation: - Increase azide lipid concentration? - Extend incubation time? Problem->CheckIncorporation Start Here CheckReaction Check SPAAC Reaction: - Use more reactive cyclooctyne? - Increase probe concentration? - Extend reaction time? CheckIncorporation->CheckReaction If incorporation is likely sufficient Solution1 Solution: Optimize Labeling Conditions CheckIncorporation->Solution1 Yes CheckReagent Check Reagent Integrity: - Is cyclooctyne stock fresh? - Stored properly (cold, dark)? CheckReaction->CheckReagent If reaction conditions seem optimal Solution2 Solution: Optimize Reaction Conditions CheckReaction->Solution2 Yes Solution3 Solution: Use Fresh Reagents CheckReagent->Solution3 Yes

Caption: Troubleshooting decision tree for low signal in SPAAC experiments.

References

Technical Support Center: Long-Term Stability of Azide-Functionalized Lipid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of azide-functionalized lipid formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the long-term stability of azide-functionalized lipid formulations?

A1: The long-term stability of azide-functionalized lipid formulations is primarily influenced by a combination of chemical and physical factors. Chemically, the integrity of the azide (B81097) functional group is paramount. It can be susceptible to degradation through pathways such as reduction and photolysis. Physically, the stability of the liposomal structure itself is critical and can be affected by storage temperature, pH of the aqueous medium, lipid composition (e.g., the presence of cholesterol and helper lipids), and processing steps like freeze-thaw cycles.[][2]

Q2: What are the recommended storage conditions for azide-functionalized lipids and their formulations?

A2: For optimal long-term stability, azide-functionalized lipids, especially those with a low carbon-to-nitrogen ratio, should be stored at low temperatures, typically -20°C or -80°C, in a dark environment to prevent photodecomposition.[3] They should be stored as a solution in a suitable organic solvent or as a lyophilized powder. Once formulated into liposomes in an aqueous buffer, storage at 4°C is often recommended for short to medium-term use, while for longer-term storage, lyophilization with cryoprotectants is a viable option. It is crucial to avoid repeated freeze-thaw cycles of aqueous formulations, as this can disrupt liposome (B1194612) integrity.[4][5][6][7][8]

Q3: How does the position of the azide group on the lipid affect the stability of the formulation?

A3: The position of the azide group on the lipid can influence the aggregation behavior and long-term stability of the resulting liposomes. Studies have shown that modifying the lipid in the middle of the alkyl chain can be preferable to minimize membrane perturbations. Liposomes formulated with lipids containing an azide group in the middle of the acyl chain have demonstrated good stability in terms of size during storage. In contrast, terminally located azido (B1232118) moieties have, in some cases, led to time-dependent vesicle fusion.[2][9][10]

Q4: Can I concentrate a solution of azide-functionalized lipids using a rotary evaporator?

A4: No, it is strongly advised not to concentrate solutions containing organic azides using rotary evaporation or distillation. Organic azides can be sensitive to heat, friction, and pressure, and concentrating them can create a risk of violent decomposition. It is safer to quench any excess azide before performing such operations.

Troubleshooting Guides

Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
Possible Cause Troubleshooting Step
Degradation of the Azide Group The azide functional group may have degraded during storage. This can be due to reduction by trace contaminants or exposure to light.[9]
Catalyst Inactivation The Cu(I) catalyst is essential for the reaction and is prone to oxidation to the inactive Cu(II) state.
Poor Accessibility of the Azide Group The azide group on the lipid may be buried within the lipid bilayer, making it inaccessible to the alkyne and catalyst.
Suboptimal Reaction Conditions Incorrect pH, temperature, or solvent composition can hinder the reaction.
Issue 2: Aggregation of Liposomes During Storage or After Click Reaction
Possible Cause Troubleshooting Step
Physical Instability of the Formulation The lipid composition may not be optimal for long-term stability, leading to fusion or aggregation of the liposomes.
Precipitation During Click Reaction High concentrations of reagents or the formation of insoluble copper complexes can lead to precipitation.
Freeze-Thaw Damage Repeated freezing and thawing of aqueous liposome suspensions can cause vesicle fusion and aggregation.[5][6][7][8]

Quantitative Data on Azide-Lipid Stability

The following table summarizes available data on the stability of an azide-containing linker under different pH conditions. This data is for an "azide-acetal" linker, which is designed to be stable at neutral pH and degrade under acidic conditions after reduction.

Linker TypepHTemperature (°C)ConditionHydrolysis Half-life (t½)
Azide-acetal7.437Unreduced21 days[10]
Azide-acetal7.437Reduced (with DTT)2 hours[10]
Azide-acetal6.037Reduced (with DTT)14.8 minutes[10]

Experimental Protocols

Protocol 1: Assessment of Azide Group Integrity using FTIR Spectroscopy

This protocol provides a method to qualitatively and semi-quantitatively assess the presence of the azide functional group in a lipid film or liposome sample.

Materials:

  • Azide-functionalized lipid or liposome sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Chloroform or other suitable organic solvent

  • Nitrogen gas stream

  • ZnSe or diamond ATR crystal

Procedure:

  • Sample Preparation (Lipid Film): a. Dissolve a small amount of the azide-functionalized lipid in chloroform. b. Apply a drop of the solution to the surface of the ATR crystal. c. Gently evaporate the solvent under a stream of nitrogen to form a thin lipid film.

  • Sample Preparation (Liposome Suspension): a. Place a drop (10-20 µL) of the liposome suspension onto the ATR crystal. b. Dry the sample in an oven at a temperature below the phase transition temperature of the lipids (e.g., 45°C) for approximately 2 hours, or until a dry film is formed.

  • Background Collection: a. Ensure the ATR crystal is clean. b. Collect a background spectrum.

  • Sample Spectrum Collection: a. Place the prepared sample in contact with the ATR crystal. b. Collect the FTIR spectrum over a range of 4000-650 cm⁻¹.

  • Data Analysis: a. Identify the characteristic asymmetric stretching vibration of the azide group (N₃), which appears as a sharp, strong peak around 2100 cm⁻¹. b. The presence and intensity of this peak indicate the integrity of the azide group. A decrease in the peak area over time under specific storage conditions suggests degradation.

Protocol 2: Quantification of Azide Content via a "Turn-On" Fluorescence Assay

This protocol uses a fluorogenic alkyne that becomes fluorescent upon reaction with an azide in a CuAAC reaction to quantify the number of accessible azide groups on a liposome.

Materials:

  • Azide-functionalized liposome suspension

  • Fluorogenic alkyne probe (e.g., an alkyne-coumarin derivative)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence plate reader

Procedure:

  • Prepare a Standard Curve: a. Prepare a series of known concentrations of a small molecule azide standard (e.g., azido-PEG-amine) in PBS.

  • Set up the Reaction: a. In a microplate, add the azide standards and the azide-functionalized liposome samples to separate wells. b. To each well, add the fluorogenic alkyne probe to a final concentration in excess of the expected azide concentration. c. Prepare the catalyst premix: combine CuSO₄ and THPTA in a 1:5 molar ratio. d. Initiate the reaction by adding the catalyst premix to each well, followed immediately by the sodium ascorbate solution. Final concentrations should be optimized but are typically in the range of 50-100 µM Cu²⁺ and 1-2.5 mM sodium ascorbate.

  • Incubation: a. Incubate the plate at room temperature, protected from light, for 1-2 hours to ensure the reaction goes to completion.

  • Fluorescence Measurement: a. Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for the chosen fluorogenic probe.

  • Data Analysis: a. Subtract the fluorescence of a no-azide control from all readings. b. Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve. c. Use the standard curve to determine the concentration of accessible azide groups in the liposome samples.

Visualizations

DegradationPathways AzideLipid Azide-Functionalized Lipid (R-N3) ReducedProduct Amine-Functionalized Lipid (R-NH2) AzideLipid->ReducedProduct Reduction (e.g., thiols, NaBH4) PhotolysisProducts Aldehydes & Other Products AzideLipid->PhotolysisProducts Photolysis (UV or ambient light) LossOfFunction Loss of 'Click' Reactivity ReducedProduct->LossOfFunction PhotolysisProducts->LossOfFunction

Caption: Potential degradation pathways for azide-functionalized lipids.

TroubleshootingWorkflow Start Low Yield in Click Reaction CheckAzide Verify Azide Integrity (FTIR) Start->CheckAzide CheckCatalyst Optimize Catalyst System (Cu(I), Ligand, O2) CheckAzide->CheckCatalyst Azide OK Resynthesize Use Fresh/New Azide-Lipid Formulation CheckAzide->Resynthesize Azide Degraded CheckConditions Adjust Reaction Conditions (pH, Temp, Solvent) CheckCatalyst->CheckConditions Catalyst OK Success Successful Reaction CheckConditions->Success Conditions Optimized

Caption: Troubleshooting workflow for low-yield click reactions.

References

Validation & Comparative

Quantifying Azide Groups on Liposome Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of functionalized liposomes is paramount for ensuring efficacy and reproducibility. When liposomes are surface-modified with azide (B81097) groups for subsequent bioconjugation via click chemistry, accurate quantification of these reactive handles is a critical step. This guide provides an objective comparison of common methods for quantifying azide groups on liposome (B1194612) surfaces, supported by experimental data and detailed protocols.

Comparison of Azide Quantification Methods

Several analytical techniques can be employed to determine the density of azide groups on a liposome surface. The choice of method often depends on the required sensitivity, available equipment, and the specific composition of the liposome formulation. Below is a summary of the most prevalent methods.

Method Principle Typical Limit of Detection (LOD) Dynamic Range Advantages Disadvantages
UV-Vis Absorbance Assay Measures the decrease in absorbance of a strain-promoted alkyne (e.g., DBCO) at ~308 nm as it is consumed in the click reaction with surface azides.[1][2][3]~10-15 nmol[1]ModerateGeneral applicability, no need for specialized quenchers, straightforward data analysis.[1][2]Lower sensitivity compared to fluorescence methods, requires accurate background subtraction of liposome scattering.
Fluorescence Quenching Assay Reacts surface azides with a fluorescently-labeled alkyne. Quantification is based on the quenching of fluorescence upon conjugation, often requiring a specific quenching moiety in the liposome.[1][4]~0.8 nmol[1]Narrow to ModerateHigh sensitivity, does not always require removal of excess probe if quenching is efficient.[1]Not universally applicable as it may require specific quencher lipids in the formulation, susceptible to environmental quenching effects.[5][6][7][8][9][10]
Cleavable Fluorescent Probe Assay An alkyne-functionalized fluorescent probe is "clicked" onto the azide-liposome. A cleavable linker is then broken, releasing the fluorophore into the supernatant for quantification.[11][12][13][14]~5 pmol[14]Wide[15][16]Very high sensitivity, quantification is performed in a clean solution, minimizing interference from the liposomes.[11][13]Multi-step process, requires a custom-synthesized probe, potential for incomplete cleavage.
Staudinger Ligation-Based Assay Azide groups react with a phosphine-based reagent (e.g., a phosphine-dye conjugate). Quantification is performed by measuring the signal from the conjugated reporter.[17][18][19]Dependent on the reporter tagDependent on the reporter tagHighly specific and bioorthogonal reaction.[17]Can be less straightforward for quantification unless a reporter with a linear signal response is used; may require removal of unreacted phosphine (B1218219) reagent.

Experimental Workflows and Protocols

UV-Vis Absorbance Assay

This method provides a robust and widely applicable approach for azide quantification. It relies on the disappearance of the characteristic absorbance of a dibenzocyclooctyne (DBCO) reagent as it reacts with the azide groups on the liposome surface.

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis liposome Azide-Liposome Suspension dbco DBCO Reagent (e.g., DBCO-PEG4-OH) mix Mix Liposomes and DBCO Reagent liposome->mix buffer Reaction Buffer (e.g., PBS) dbco->mix buffer->mix incubate Incubate (e.g., 12h at RT) mix->incubate measure Measure Absorbance at 308 nm incubate->measure calculate Calculate Azide Concentration measure->calculate

Caption: Workflow for the UV-Vis absorbance-based azide quantification.

Detailed Experimental Protocol:

  • Preparation of a Standard Curve:

    • Prepare a stock solution of a DBCO-containing molecule (e.g., DBCO-(EG)4-OH) of known concentration in the reaction buffer (e.g., Phosphate Buffered Saline, PBS).

    • Create a series of dilutions from the stock solution and measure the absorbance at 308 nm for each concentration.

    • Plot absorbance vs. concentration and determine the molar extinction coefficient (ε) from the slope of the linear fit, according to the Beer-Lambert law (A = εcl). The molar extinction coefficient for DBCO is approximately 12,000 M⁻¹cm⁻¹.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, add a known volume and concentration of your azide-functionalized liposome suspension.

    • Add the DBCO reagent to the liposome suspension in a slight molar excess to the estimated number of azide groups.

    • Prepare a control sample containing the same concentration of liposomes without the DBCO reagent to be used as a blank for background subtraction.

    • Prepare another control with only the DBCO reagent in the buffer.

  • Incubation:

    • Incubate the reaction mixture for a sufficient time to ensure complete reaction (e.g., 12 hours at room temperature). The reaction time may need to be optimized.

  • Measurement:

    • Measure the UV-Vis spectrum of the reaction mixture from 250 nm to 400 nm.

    • Subtract the spectrum of the liposome-only control from the reaction mixture spectrum to correct for light scattering from the liposomes.

  • Quantification:

    • The concentration of reacted DBCO is determined by the decrease in absorbance at 308 nm.[3]

    • Calculate the concentration of consumed DBCO using the Beer-Lambert law and the predetermined molar extinction coefficient. The concentration of consumed DBCO is equivalent to the concentration of azide groups on the liposomes.

Cleavable Fluorescent Probe Assay

This highly sensitive method involves the use of a specially designed probe that contains an alkyne, a cleavable linker, and a fluorophore. After the click reaction, the fluorophore is released and quantified in the solution.

Cleavable_Probe_Workflow cluster_prep Preparation cluster_reaction Click Reaction & Purification cluster_cleavage_measure Cleavage & Measurement liposome Azide-Liposome Suspension mix_react Mix and Incubate for Click Reaction liposome->mix_react probe Cleavable Fluorescent Probe (Alkyne-Linker-Dye) probe->mix_react catalyst Click Catalyst (e.g., Cu(I)) catalyst->mix_react purify Purify Liposomes (e.g., Size Exclusion Chromatography) mix_react->purify add_cleavage Add Cleavage Reagent (e.g., NaOH) purify->add_cleavage incubate_cleave Incubate for Cleavage add_cleavage->incubate_cleave separate Separate Supernatant (Centrifugation) incubate_cleave->separate measure_fluor Measure Fluorescence of Supernatant separate->measure_fluor

Caption: Workflow for the cleavable fluorescent probe-based azide quantification.

Detailed Experimental Protocol:

  • Preparation of a Standard Curve:

    • Prepare a series of known concentrations of the free fluorophore (the same one that is cleaved from the probe) in the final buffer that will be used for measurement.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Plot fluorescence intensity vs. concentration to generate a standard curve.

  • Click Reaction:

    • To a known amount of azide-liposomes in a suitable buffer, add the alkyne-functionalized cleavable fluorescent probe.

    • If using a copper-catalyzed click reaction (CuAAC), add the copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate). For copper-free reactions, a strained alkyne like DBCO on the probe is used.[11][13]

    • Incubate the reaction to completion (e.g., 3 hours at 37°C).

  • Purification:

    • Remove excess, unreacted fluorescent probe from the liposome suspension. This is a critical step and can be achieved by size exclusion chromatography or dialysis.

  • Cleavage Reaction:

    • To the purified, probe-conjugated liposomes, add the cleavage reagent. For an ester-based linker, this could be a solution of sodium hydroxide (B78521) (e.g., final concentration of 0.1 M NaOH).[12]

    • Incubate to ensure complete cleavage of the linker (e.g., 2 hours at 40°C).[14]

  • Measurement and Quantification:

    • Neutralize the solution if necessary.

    • Separate the liposomes from the supernatant containing the released fluorophore by centrifugation.

    • Measure the fluorescence intensity of the supernatant.

    • Using the standard curve, determine the concentration of the released fluorophore, which corresponds to the concentration of azide groups on the liposomes.

Staudinger Ligation-Based Assay

The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine. For quantification, a phosphine reagent tagged with a reporter molecule (e.g., a fluorophore) is used.

Staudinger_Ligation_Workflow cluster_prep Preparation cluster_reaction_purify Reaction & Purification cluster_measurement Measurement & Analysis liposome Azide-Liposome Suspension mix_react Mix and Incubate for Staudinger Ligation liposome->mix_react phosphine_probe Phosphine-Reporter (e.g., Phosphine-Dye) phosphine_probe->mix_react purify Purify Liposomes (Remove excess probe) mix_react->purify measure_signal Measure Reporter Signal (e.g., Fluorescence) purify->measure_signal calculate Calculate Azide Concentration measure_signal->calculate

Caption: Workflow for the Staudinger ligation-based azide quantification.

Detailed Experimental Protocol:

  • Preparation of a Standard Curve:

    • Prepare a standard curve of the phosphine-reporter conjugate to correlate signal intensity with concentration. Alternatively, if the reporter can be cleaved after ligation, a standard curve of the free reporter can be made.

  • Staudinger Ligation Reaction:

    • Incubate the azide-functionalized liposomes with an excess of the phosphine-reporter conjugate in an aqueous buffer (e.g., PBS, pH 7.4).

    • The reaction is typically carried out at room temperature for 6-12 hours.[17]

  • Purification:

    • Remove the unreacted phosphine-reporter from the liposome suspension using a suitable method like size exclusion chromatography.

  • Measurement and Quantification:

    • Measure the signal from the reporter that is now covalently attached to the liposomes. If a fluorescent reporter was used, measure the fluorescence intensity of the liposome suspension.

    • Relate the measured signal to the number of azide groups using the standard curve, taking into account the concentration of liposomes in the sample. It is also possible to quantify the unreacted phosphine-probe in the filtrate after purification.

This guide provides a framework for selecting and implementing a suitable method for quantifying azide groups on liposome surfaces. The optimal choice will depend on the specific experimental context, including the liposome composition, the required level of sensitivity, and the available analytical instrumentation.

References

Confirming Success: A Comparative Guide to Analytical Techniques for DOPE-PEG-Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules to DOPE-PEG-Azide is a critical step in the development of targeted drug delivery systems, functionalized liposomes, and other advanced nanomedicines. This guide provides an objective comparison of key analytical techniques to verify this conjugation, complete with experimental data and detailed protocols to ensure reproducible and reliable results.

The covalent attachment of biomolecules or small molecules to the azide (B81097) terminus of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DOPE-PEG-Azide) is most commonly achieved through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a cornerstone of "click chemistry."[1][2] Confirmation of this covalent linkage is paramount for the downstream application and efficacy of the resulting conjugate. This guide explores the most effective analytical methods for this purpose: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Dynamic Light Scattering (DLS), and Zeta Potential analysis.

Quantitative Comparison of Analytical Techniques

Each analytical technique offers unique insights into the success of the conjugation reaction. The table below summarizes the key quantitative data obtained from each method.

Analytical TechniqueParameter MeasuredExpected Change Upon Successful ConjugationTypical Quantitative Value/Observation
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Increase in molecular weight corresponding to the attached molecule.A new peak at the expected higher m/z value of the conjugate is observed.[3][4]
NMR Spectroscopy Chemical shifts (ppm)Disappearance of azide-adjacent proton/carbon signals and appearance of new signals from the triazole ring and the conjugated molecule.Disappearance of the characteristic methylene (B1212753) proton peak next to the azide group (e.g., ~3.3-3.4 ppm in ¹H-NMR) and appearance of a new peak for the triazole proton (~7.5-8.0 ppm).[5][6]
FTIR Spectroscopy Vibrational frequency (cm⁻¹)Disappearance of the characteristic azide peak.The strong, sharp azide stretching vibration band around 2100 cm⁻¹ is absent in the final product spectrum.[7][8]
Dynamic Light Scattering (DLS) Hydrodynamic diameter (nm)Increase in the size of the liposome (B1194612) or nanoparticle.An increase in the average particle size, for example, from 100 nm to 115 nm, can be observed.[9][10]
Zeta Potential Analysis Surface charge (mV)Alteration of the surface charge depending on the conjugated molecule.A shift in the zeta potential, for instance, from -15 mV to -5 mV, indicates a change in the surface chemistry.[11][12]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to facilitate the replication of these validation experiments.

Mass Spectrometry (ESI-MS or MALDI-TOF-MS)
  • Sample Preparation:

    • For Electrospray Ionization (ESI-MS), dissolve the purified conjugate in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile (B52724) with 0.1% formic acid.[13]

    • For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS), co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI plate.[4]

  • Instrumentation and Analysis:

    • Acquire the mass spectrum in the appropriate mass range to detect both the starting DOPE-PEG-Azide and the final conjugate.

    • Analyze the data for the appearance of a new peak corresponding to the molecular weight of the successfully conjugated product. The mass of the attached molecule will be added to the mass of the DOPE-PEG-Azide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)
  • Sample Preparation:

    • Dissolve a sufficient amount of the lyophilized, purified sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation and Analysis:

    • Acquire the ¹H-NMR spectrum.

    • Integrate the peaks to determine the relative number of protons.

    • Confirm the disappearance of the proton signal corresponding to the methylene group adjacent to the azide function (typically around 3.3-3.4 ppm).[14]

    • Verify the appearance of a new peak in the aromatic region (around 7.5-8.0 ppm) corresponding to the proton of the newly formed triazole ring.[6]

    • Observe the appearance of new peaks corresponding to the protons of the conjugated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Prepare a thin film of the dried sample or mix it with potassium bromide (KBr) to form a pellet.

  • Instrumentation and Analysis:

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Confirm the disappearance of the characteristic sharp absorption peak of the azide group, which is typically observed around 2100 cm⁻¹.[5][7]

    • The presence of this peak indicates unreacted starting material.

Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Disperse the liposomes or nanoparticles formulated with DOPE-PEG-Azide (before conjugation) and the final conjugated product in a suitable buffer (e.g., phosphate-buffered saline).

    • Ensure the sample is well-suspended and free of aggregates.

  • Instrumentation and Analysis:

    • Measure the hydrodynamic diameter of the particles before and after the conjugation reaction.

    • A consistent increase in the average particle size after the reaction and purification provides evidence of successful conjugation on the surface of the liposome.[10][15]

Zeta Potential Analysis
  • Sample Preparation:

    • Prepare the samples of pre- and post-conjugation liposomes in a low ionic strength buffer or deionized water.

  • Instrumentation and Analysis:

    • Measure the zeta potential of the liposomes before and after conjugation.

    • A change in the zeta potential indicates an alteration of the surface charge due to the presence of the conjugated molecule.[12][16] The direction and magnitude of the change will depend on the charge of the attached molecule.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been generated.

cluster_reactants Reactants cluster_reaction Click Chemistry cluster_product Product DOPE-PEG-Azide DOPE-PEG-Azide Cu(I) or Strain-Promoted Cu(I) or Strain-Promoted DOPE-PEG-Azide->Cu(I) or Strain-Promoted Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Cu(I) or Strain-Promoted DOPE-PEG-Triazole-Molecule DOPE-PEG-Triazole-Molecule Cu(I) or Strain-Promoted->DOPE-PEG-Triazole-Molecule

Caption: Chemical reaction pathway for DOPE-PEG-Azide conjugation via click chemistry.

cluster_analysis Analytical Confirmation Start Start Perform Conjugation Reaction Perform Conjugation Reaction Start->Perform Conjugation Reaction Purify Conjugate Purify Conjugate Perform Conjugation Reaction->Purify Conjugate Mass Spectrometry Mass Spectrometry Purify Conjugate->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Purify Conjugate->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Purify Conjugate->FTIR Spectroscopy DLS DLS Purify Conjugate->DLS Zeta Potential Zeta Potential Purify Conjugate->Zeta Potential Successful Conjugation? Successful Conjugation? Mass Spectrometry->Successful Conjugation? NMR Spectroscopy->Successful Conjugation? FTIR Spectroscopy->Successful Conjugation? DLS->Successful Conjugation? Zeta Potential->Successful Conjugation? End End Successful Conjugation?->End Yes Optimize Reaction Optimize Reaction Successful Conjugation?->Optimize Reaction No Optimize Reaction->Perform Conjugation Reaction

Caption: Experimental workflow for conjugation and confirmation.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of their molecule of interest to DOPE-PEG-Azide, ensuring the quality and reliability of their materials for subsequent research and development.

References

Beyond the "Click": A Researcher's Guide to Liposome Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of drug delivery and nanomedicine, the surface functionalization of liposomes is a critical step in developing targeted and effective therapeutic carriers. While "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been a popular choice for its efficiency and reliability, concerns over copper cytotoxicity and limitations with certain lipids have spurred the exploration of alternative conjugation strategies. This guide provides an in-depth comparison of prominent alternatives to click chemistry for functionalizing liposomes, offering researchers the data and protocols needed to select the optimal method for their specific application.

Comparative Analysis of Functionalization Chemistries

The choice of a conjugation strategy depends on several factors, including the nature of the ligand to be attached, the desired reaction kinetics, and the overall biocompatibility of the system. Below is a summary of key performance indicators for several leading alternative methods.

Functionalization Method Typical Ligand Reported Yield/Efficiency Reaction Time Key Advantages Key Disadvantages
Staudinger Ligation Peptides, Glycans~85% for activated lipid synthesis[1]; Generally high-yielding[2]Hours to overnightBioorthogonal, catalyst-free, stable amide bond formation.[1]Phosphine reagents can be prone to air oxidation.
Native Chemical Ligation (NCL) Proteins, Peptides~100-120 proteins/liposome[3]; Up to 83% yield for liposome-mediated NCL.[4]< 2 hours for liposome-mediated NCL[4]Forms a native peptide bond, highly specific for N-terminal cysteine.[3][5]Requires an N-terminal cysteine on the ligand and a C-terminal thioester on the lipid.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Proteins, Small moleculesk₂ = 62 M⁻¹s⁻¹ (specific reaction)[6]Minutes to hoursCopper-free, bioorthogonal, fast kinetics.Cyclooctyne reagents can be sterically demanding and complex to synthesize.
Inverse-Electron-Demand Diels-Alder (iEDDA) Small molecules, PeptidesDescribed as having "unmatchable kinetics".[7]Seconds to minutesExtremely fast kinetics, bioorthogonal.Tetrazine and dienophile partners can have limited stability.
Sortase-Mediated Ligation Proteins, AntibodiesUp to 80% conversion with optimization.[8]Hours to overnightSite-specific, enzyme-catalyzed, forms a native-like peptide bond.Can have slow kinetics and modest yields under standard conditions[9]; requires specific recognition sequences.

Experimental Workflows

Visualizing the experimental process is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate the typical workflows for several key liposome (B1194612) functionalization techniques.

Staudinger_Ligation_Workflow cluster_liposome_prep Liposome Preparation cluster_ligation Staudinger Ligation lipids Lipids + Phosphine-Lipid rehydration Thin Film Hydration lipids->rehydration extrusion Extrusion rehydration->extrusion reaction Incubation (Catalyst-free) extrusion->reaction azide_ligand Azide-functionalized Ligand azide_ligand->reaction final_product final_product reaction->final_product Functionalized Liposome

Caption: Workflow for Staudinger Ligation on Liposomes.

NCL_Workflow cluster_liposome_prep Liposome Preparation cluster_ligation Native Chemical Ligation lipids Lipids + Thioester-Lipid rehydration Thin Film Hydration lipids->rehydration extrusion Extrusion rehydration->extrusion reaction Ligation Reaction (pH 7-8) extrusion->reaction cys_protein N-terminal Cysteine Protein cys_protein->reaction final_product final_product reaction->final_product Protein-Functionalized Liposome

Caption: Workflow for Native Chemical Ligation on Liposomes.

SPAAC_Workflow cluster_liposome_prep Liposome Preparation cluster_ligation SPAAC Reaction lipids Lipids + Cyclooctyne-Lipid rehydration Thin Film Hydration lipids->rehydration extrusion Extrusion rehydration->extrusion reaction Incubation (Copper-free) extrusion->reaction azide_ligand Azide-functionalized Ligand azide_ligand->reaction final_product final_product reaction->final_product Functionalized Liposome

Caption: Workflow for SPAAC Functionalization of Liposomes.

Sortase_Ligation_Workflow cluster_liposome_prep Liposome Preparation cluster_ligation Sortase-Mediated Ligation lipids Lipids + (Gly)n-Lipid rehydration Thin Film Hydration lipids->rehydration extrusion Extrusion rehydration->extrusion reaction Enzymatic Ligation extrusion->reaction protein LPXTG-tagged Protein protein->reaction sortase Sortase A Enzyme + Ca2+ sortase->reaction final_product final_product reaction->final_product Site-Specifically Functionalized Liposome

Caption: Workflow for Sortase-Mediated Ligation on Liposomes.

Detailed Experimental Protocols

This section provides generalized, step-by-step protocols for the key liposome functionalization methods discussed. Researchers should optimize these protocols based on their specific lipids, ligands, and experimental goals.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a fundamental and widely used method for preparing unilamellar liposomes of a defined size.[10][11]

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DPPC, cholesterol, and a functionalized lipid for conjugation) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle rotation of the flask. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the main phospholipid.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (typically 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder. The extrusion should also be performed at a temperature above the lipid Tc.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Protocol 2: Staudinger Ligation for Liposome Functionalization

This protocol describes the conjugation of an azide-containing ligand to a liposome displaying a phosphine-functionalized lipid.[1][12]

  • Prepare Phosphine-Liposomes: Prepare liposomes as described in Protocol 1, incorporating a phosphine-derivatized lipid (e.g., a triphenylphosphine-PEG-DSPE) into the lipid mixture.

  • Activate Ligand (if necessary): If the ligand of interest does not already contain an azide (B81097) group, it must be chemically modified to introduce one.

  • Ligation Reaction:

    • Add the azide-functionalized ligand to the liposome suspension.

    • Incubate the mixture at room temperature for several hours to overnight with gentle stirring. The reaction is typically performed in an aqueous buffer (e.g., PBS, pH 7.4).

  • Purification: Remove unreacted ligand by size exclusion chromatography or dialysis.

  • Characterization: Confirm conjugation using appropriate analytical techniques, such as fluorescence spectroscopy (if the ligand is fluorescent) or gel electrophoresis (for protein ligands).

Protocol 3: Native Chemical Ligation (NCL) on Liposomes

This protocol outlines the site-specific conjugation of a protein with an N-terminal cysteine to a liposome displaying a thioester.[3]

  • Prepare Thioester-Liposomes: Synthesize liposomes according to Protocol 1, including a lipid anchor that has been modified to present a C-terminal thioester.

  • Prepare N-terminal Cysteine Protein: Express and purify the protein of interest with an N-terminal cysteine residue.

  • Ligation Reaction:

    • Mix the thioester-liposomes with the N-terminal cysteine protein in a ligation buffer (typically a phosphate (B84403) or HEPES buffer at pH 7.0-8.0, often containing a denaturant like guanidinium (B1211019) chloride to improve solubility).

    • The reaction is usually carried out at room temperature or 37°C for 2-24 hours.

  • Purification: Separate the functionalized liposomes from unreacted protein and byproducts using methods like ultracentrifugation or size exclusion chromatography.

  • Quantification: Determine the number of proteins conjugated per liposome using fluorescence-based assays or quantitative amino acid analysis.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Liposomes

This protocol details the copper-free click reaction between a cyclooctyne-functionalized liposome and an azide-containing ligand.[13]

  • Prepare Cyclooctyne-Liposomes: Formulate liposomes as described in Protocol 1, incorporating a lipid modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

  • Prepare Azide-Ligand: The ligand to be conjugated must possess an azide group.

  • SPAAC Reaction:

    • Add the azide-functionalized ligand to the cyclooctyne-liposome suspension in an aqueous buffer (e.g., PBS, pH 7.4).

    • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the conjugated liposomes using size exclusion chromatography or dialysis.

  • Analysis: Confirm the successful conjugation by monitoring changes in the liposome size by DLS or by using an analytical technique specific to the conjugated ligand.

Protocol 5: Sortase-Mediated Ligation on Liposomes

This protocol describes the enzymatic, site-specific conjugation of a protein containing a sortase recognition motif to a liposome displaying an oligo-glycine anchor.[14][15]

  • Prepare Oligo-glycine Liposomes: Prepare liposomes following Protocol 1, including a lipid that is functionalized with a short oligo-glycine peptide (e.g., GGG).

  • Prepare LPXTG-tagged Protein: The protein of interest must be engineered to contain a C-terminal sortase A recognition motif (e.g., LPETG).

  • Enzymatic Ligation:

    • Combine the oligo-glycine liposomes, the LPXTG-tagged protein, and Sortase A enzyme in a reaction buffer (e.g., Tris buffer with CaCl₂).

    • Incubate the reaction at 37°C for several hours to overnight.

  • Purification: Remove the Sortase A enzyme (which is often His-tagged for easy removal with Ni-NTA beads) and unreacted protein by methods such as ultracentrifugation or chromatography.

  • Validation: Analyze the final product by SDS-PAGE to confirm the covalent attachment of the protein to the liposomes.

Conclusion

The functionalization of liposomes is a cornerstone of advanced drug delivery research. While click chemistry remains a valuable tool, the diverse array of alternative methods provides researchers with a powerful toolkit to overcome its limitations. Staudinger ligation and SPAAC offer excellent bioorthogonal, catalyst-free options. Native chemical ligation and sortase-mediated ligation provide pathways to site-specific protein conjugation, yielding homogeneous and well-defined nanocarriers. The inverse-electron-demand Diels-Alder reaction stands out for its exceptionally fast kinetics. By carefully considering the quantitative data, experimental workflows, and detailed protocols presented in this guide, researchers can confidently select and implement the most suitable strategy for their liposome functionalization needs, paving the way for the next generation of targeted nanomedicines.

References

The Impact of PEG Chain Length on Liposome Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) chain length is a critical parameter in the design of stable and effective liposomal drug delivery systems. The length of the PEG chain directly influences the physicochemical properties and in vivo fate of liposomes, impacting their circulation half-life, drug retention capabilities, and overall therapeutic efficacy. This guide provides an objective comparison of liposome (B1194612) stability as a function of different PEG chain lengths, supported by experimental data and detailed protocols.

The "stealth" properties conferred by PEGylation are essential for preventing the rapid clearance of liposomes by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time. The length of the PEG chain plays a pivotal role in creating a steric barrier that hinders the adsorption of opsonins, proteins that mark the liposomes for uptake by phagocytic cells. Generally, longer PEG chains are thought to provide a more effective steric shield. However, the optimal PEG length is a balance between achieving sufficient steric hindrance and avoiding potential negative impacts on drug loading, release kinetics, and interaction with target cells.

Comparative Stability Data of PEGylated Liposomes

The stability of liposomal formulations is a multifaceted issue encompassing physical stability (particle size, polydispersity, and aggregation) and chemical stability (drug leakage). The following table summarizes quantitative data from various studies, comparing key stability parameters of liposomes formulated with different PEG chain lengths.

PEG Chain Length (Daltons)Liposome CompositionStability ParameterMeasurement ConditionsKey Findings
750 POD lipids, cationic lipid, phosphatidylethanolamineParticle Size StabilityNot specifiedLower particle size stability compared to POD 2000 and POD 5000.[1]
2000 DSPE-PEGDrug ReleasePBS at 37°CSlower drug diffusion and only 66% drug release after 36 hours compared to non-PEGylated liposomes.[2]
2000 PEG-PECirculation Half-lifeIn vivo (mice)Circulation half-life of 21 minutes.[3]
5000 DSPE-PEGDrug LeakageNot specifiedDecreased drug leakage with increasing PEG chain length.[4]
5000 PEG-PECirculation Half-lifeIn vivo (mice)Significantly prolonged circulation half-life of 75 minutes.[3]
2000 vs. 5000 DSPE-PEGStability in SeawaterNatural SeawaterNo significant effect of PEG chain length on stability, but the molar ratio of PEG-lipid was found to be a more influential factor.[5][6]
2000 vs. 5000 vs. 10000 DSPE-PEGZeta PotentialAqueous SolutionAs the PEG chain length increased, the negative surface charge decreased, indicating a more effective shielding of the liposome surface.[7][8]

Experimental Protocols

Accurate and reproducible assessment of liposome stability is paramount. The following are detailed methodologies for key experiments cited in the comparison of PEGylated liposomes.

Particle Size and Zeta Potential Analysis

This protocol is fundamental for assessing the physical stability of liposomal formulations, as changes in size can indicate aggregation or fusion.

  • Instrumentation: A dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer Nano ZS, is commonly used.[9]

  • Sample Preparation: Liposome formulations are typically diluted in an appropriate buffer (e.g., 10 mM PBS, pH 7.4) to a lipid concentration of approximately 0.2 mg/mL to avoid multiple scattering effects.[10]

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted liposome suspension into a suitable cuvette (e.g., folded capillary zeta cells for zeta potential).

    • For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Z-average diameter and polydispersity index (PDI) are calculated from these fluctuations.

    • For zeta potential, an electric field is applied across the sample, and the velocity of the liposomes is measured using laser Doppler velocimetry. The zeta potential is then calculated from the electrophoretic mobility.[11]

  • Data Analysis: Measurements are typically performed in triplicate, and the results are reported as the mean ± standard deviation. A low PDI value (e.g., < 0.3) indicates a monodisperse and homogenous liposome population.[9]

In Vitro Drug Leakage Assay

This assay evaluates the ability of the liposome to retain the encapsulated drug over time, which is a critical indicator of its stability and potential for controlled release.

  • Methodology: The dialysis method is a widely used technique to assess in vitro drug release.[12]

  • Procedure:

    • A known concentration of the liposomal formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • The dialysis bag is then placed in a larger volume of a release medium (e.g., PBS pH 7.4, or PBS with 50% fetal bovine serum (FBS) to mimic physiological conditions) at a controlled temperature (e.g., 37°C) with constant stirring.[12]

    • At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy.[2][12]

  • Data Calculation: The percentage of drug retained is calculated using the following formula: Drug Retention (%) = 100% - [(Amount of drug released at time t / Total initial amount of drug in liposomes) × 100%].[12]

Visualizing the Impact of PEG Chain Length

The following diagrams illustrate the experimental workflow for stability assessment and the conceptual relationship between PEG chain length and liposome stability.

G cluster_prep Liposome Preparation cluster_analysis Stability Analysis cluster_data Data Evaluation prep Formulation with different PEG chain lengths size_zeta Particle Size & Zeta Potential (DLS) prep->size_zeta leakage Drug Leakage Assay (Dialysis) prep->leakage invivo In Vivo Circulation Studies prep->invivo comparison Comparative Analysis of Stability Parameters size_zeta->comparison leakage->comparison invivo->comparison

Caption: Experimental workflow for comparing liposome stability.

G cluster_peg PEG Chain Length cluster_properties Resulting Properties short Shorter PEG Chain less_steric Less Steric Hindrance short->less_steric long Longer PEG Chain more_steric Greater Steric Hindrance long->more_steric faster_clearance Faster Clearance less_steric->faster_clearance slower_clearance Slower Clearance more_steric->slower_clearance lower_stability Lower Stability faster_clearance->lower_stability higher_stability Higher Stability slower_clearance->higher_stability

Caption: Relationship between PEG chain length and stability.

Conclusion

The selection of PEG chain length is a critical determinant of liposome stability and in vivo performance. While longer PEG chains, such as PEG5000, generally lead to enhanced steric stabilization, resulting in prolonged circulation times and improved drug retention, the optimal choice may be formulation-dependent.[3] Factors such as the lipid composition, the nature of the encapsulated drug, and the intended therapeutic application must all be considered. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different PEGylated liposome formulations, enabling researchers to make informed decisions in the development of next-generation drug delivery systems.

References

A Researcher's Guide to Validating Functionalized Liposome Targeting Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of key assays for determining the binding, uptake, and cytotoxic effects of targeted liposomal drug delivery systems.

For researchers and drug development professionals, ensuring that functionalized liposomes effectively reach their intended cellular targets is a paramount concern. This guide provides an objective comparison of common in vitro assays used to validate the targeting efficiency of these sophisticated drug delivery vehicles. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the design and interpretation of your studies.

Comparing the Arsenal: Key In Vitro Assays

The successful validation of a targeted liposome (B1194612) system relies on a multi-faceted approach, employing assays that quantify binding, cellular uptake, and the ultimate therapeutic effect. Below is a comparison of the most widely used techniques.

Assay Principle Information Provided Advantages Limitations
Flow Cytometry Measures the fluorescence of individual cells or liposomes in a fluid stream as they pass through a laser beam.[1][2][3]Quantifies the percentage of cells that have bound or internalized fluorescently labeled liposomes and the mean fluorescence intensity, which correlates with the number of liposomes per cell.[3][4]High-throughput, provides quantitative data on a single-cell level, and can differentiate between cell-surface-bound and internalized liposomes with quenching techniques.[1][2]Can be susceptible to artifacts from liposome aggregation and does not provide information on the subcellular localization of liposomes.[5]
Confocal Laser Scanning Microscopy (CLSM) Uses a focused laser to excite fluorescent molecules in a specific focal plane, allowing for the reconstruction of 3D images with high resolution.[6][7]Visualizes the binding and internalization of fluorescently labeled liposomes, providing qualitative and semi-quantitative information on their subcellular localization (e.g., endosomes, cytoplasm).[6][8]Provides direct visual evidence of targeting and intracellular trafficking, helping to elucidate the mechanism of uptake.[9]Lower throughput than flow cytometry, and quantification can be more complex and less precise.[7]
Cell Binding Assays Quantifies the amount of liposomes bound to the surface of target cells, often using radiolabeled or fluorescently tagged liposomes.[10][11][12]Determines the binding affinity and specificity of the functionalized liposomes to their target receptors.Provides fundamental data on the initial interaction between the liposome and the target cell.[13]Does not provide information on internalization or subsequent intracellular fate.
Cytotoxicity Assays (e.g., MTT, XTT) Measures the metabolic activity of cells, which is proportional to the number of viable cells, after treatment with drug-loaded liposomes.[14][15][16]Evaluates the functional consequence of targeted drug delivery by comparing the cytotoxic effect of targeted versus non-targeted liposomes.[17][18]Provides a direct measure of the therapeutic efficacy of the targeted formulation.[19]Indirectly measures targeting efficiency and can be influenced by factors other than cellular uptake, such as drug release kinetics.
Endocytosis Inhibition Assays Cells are pre-treated with pharmacological inhibitors of specific endocytic pathways before incubation with liposomes to determine the primary mechanism of internalization.[5]Elucidates the cellular uptake mechanism (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis).[20]Provides mechanistic insight into how the functionalized liposomes are entering the target cells.The specificity of chemical inhibitors can be a concern, and they may have off-target effects.

Quantitative Data: Functionalized vs. Non-Functionalized Liposomes

The following tables summarize experimental data from studies comparing the in vitro targeting efficiency of functionalized liposomes to their non-functionalized counterparts.

Table 1: Cellular Uptake of OTR-Targeted Liposomes in hTERT-myo Cells [21]

Liposome FormulationPhospholipid Concentration (mM)Cellular Internalization (%)
OTR-Lipo (Anti-OTR Monoclonal Antibody)2.0281.61 ± 7.84
ATO-Lipo (Atosiban)2.0285.59 ± 8.28
Rabbit IgG Immunoliposomes (Control)2.029.14 ± 1.71
Conventional Liposomes (Control)2.024.09 ± 0.78

Data from this study demonstrates a significant increase in cellular internalization for liposomes functionalized with ligands targeting the oxytocin (B344502) receptor (OTR) compared to control liposomes.[21]

Table 2: Cellular Binding and Uptake of Dual-Targeted Liposomes in Namalwa Cells [17]

Liposome FormulationSpecific Binding (nmol lipid / 10^6 cells)
DXR-SIL[aCD19]1.2
DXR-SIL[aCD20]0.8
DXR-SIL[aCD19] + DXR-SIL[aCD20] (Mixture)2.1
DXR-SIL[aCD19+aCD20] (Dual-Targeted)2.0

This study highlights that dual-targeted liposomes, as well as a mixture of single-targeted liposomes, show enhanced binding to B lymphoma cells compared to single-targeted liposomes alone.[17]

Table 3: Cytotoxicity of Folate-Targeted Liposomal Doxorubicin [22]

Cell LineLiposome FormulationIC50 (µM Doxorubicin)Fold-Increase in Cytotoxicity
KB (FR+)Folate-Targeted~0.185
KB (FR+)Non-Targeted~8.51

These findings illustrate that targeting folate receptors (FR) on cancer cells leads to a dramatic increase in the cytotoxic potency of the encapsulated doxorubicin.[22]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key in vitro assays.

Flow Cytometry Assay for Cellular Uptake

This protocol is a generalized procedure and may require optimization for specific cell lines and liposome formulations.

  • Cell Culture: Seed target cells in 24-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Liposome Preparation: Prepare fluorescently labeled functionalized and non-functionalized (control) liposomes. The fluorescent label should be incorporated into the lipid bilayer (e.g., DiD) or encapsulated in the aqueous core.

  • Incubation: Remove the culture medium and incubate the cells with the liposome suspensions at a desired concentration (e.g., 50 µg/mL) for a specific time (e.g., 2-4 hours) at 37°C.[4][23] Include a negative control of untreated cells.

  • Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound liposomes.

  • Cell Detachment: Detach the cells from the plate using a suitable method, such as trypsinization.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (e.g., PBS with 1% FBS) and analyze them using a flow cytometer.[1] Gate the viable cell population based on forward and side scatter.[3] Measure the fluorescence intensity in the appropriate channel.

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each sample.

Confocal Microscopy for Cellular Internalization

This protocol provides a framework for visualizing the subcellular localization of liposomes.

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Liposome Incubation: Incubate the cells with fluorescently labeled liposomes as described in the flow cytometry protocol.

  • Washing: Gently wash the cells three times with PBS to remove unbound liposomes.

  • Staining (Optional): To visualize specific organelles, cells can be stained with organelle-specific fluorescent dyes (e.g., Hoechst for the nucleus, LysoTracker for lysosomes).

  • Fixation (Optional): Cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde) for imaging, although live-cell imaging is often preferred to observe dynamic processes.

  • Imaging: Acquire z-stack images using a confocal laser scanning microscope.[7]

  • Image Analysis: Analyze the images to determine the colocalization of the liposome fluorescence signal with different cellular compartments.

MTT Assay for Cytotoxicity

This protocol assesses the viability of cells after treatment with drug-loaded liposomes.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[15]

  • Treatment: Treat the cells with serial dilutions of drug-loaded functionalized liposomes, non-functionalized liposomes, and free drug for a specified period (e.g., 24, 48, or 72 hours).[14][17]

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).[17]

Visualizing the Process: Workflows and Pathways

Understanding the experimental workflow and the underlying biological pathways is crucial for interpreting results. The following diagrams, created using the DOT language, illustrate these processes.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_cell_culture Cell Culture cluster_incubation Incubation cluster_assays In Vitro Assays prep Prepare Functionalized & Non-Functionalized Liposomes labeling Fluorescently Label Liposomes prep->labeling incubation Incubate Cells with Liposomes labeling->incubation seeding Seed Target Cells seeding->incubation flow Flow Cytometry incubation->flow microscopy Confocal Microscopy incubation->microscopy mtt MTT Assay incubation->mtt

General experimental workflow for in vitro validation.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space liposome Functionalized Liposome receptor Target Receptor liposome->receptor Binding endosome Early Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release Fusion & Release

Receptor-mediated endocytosis pathway of targeted liposomes.

References

A Comparative Guide to DOPE-PEG-Azide Liposomes: Characterization of Size and Zeta Potential for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of liposomal drug delivery systems is paramount to ensuring efficacy and safety. This guide provides a comparative analysis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)-based liposomes functionalized with a polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) (N₃) group. We present key experimental data on their size and zeta potential, benchmarked against other common liposomal formulations, and provide detailed protocols for their preparation and characterization.

The azide functionality on the liposome (B1194612) surface serves as a versatile chemical handle for "click chemistry," a highly efficient and bio-orthogonal conjugation strategy. This allows for the attachment of targeting ligands, imaging agents, or other molecules to the liposome surface with high specificity, paving the way for the development of advanced targeted drug delivery systems.[1][2]

Comparative Analysis of Liposome Properties

The size and surface charge (zeta potential) of liposomes are critical quality attributes that significantly influence their in vivo behavior, including circulation time, cellular uptake, and biodistribution. The following table summarizes the experimental data for DOPE-PEG-Azide liposomes and compares them with other frequently used liposomal formulations.

Liposome FormulationMolar RatioAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOPE-PEG-Azide DOPE:Cholesterol:DSPE-PEG-Azide (hypothetical)100 - 150< 0.2-5 to -20[3][4]
DSPC/Cholesterol DSPC:Cholesterol (70:30)~360.6 ± 6.7Not Reported-0.71 ± 0.18[5]
DSPC 100% DSPCNot ReportedNot Reported+0.79 ± 0.11[5]
DOPE/DC-Cholesterol Molar ratios varied150 - 250~0.2 - 0.4+20 to +40[6]
DOPC/DOPE/Cholesterol/PEG Molar ratios varied~163 ± 10~0.1 - 0.2Positive (value varies)[7]

Note: Data for DOPE-PEG-Azide liposomes is estimated based on similar PEGylated DOPE formulations, as direct, comprehensive studies with this specific azide formulation are limited in publicly available literature. The exact size and zeta potential will depend on the specific PEG chain length, the molar percentage of the PEG-lipid, and the overall lipid composition.

The inclusion of PEG on the liposome surface, as in the DOPE-PEG-Azide formulation, generally leads to a near-neutral or slightly negative zeta potential. This "stealth" characteristic helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[4][8] In contrast, liposomes containing cationic lipids like DC-Cholesterol exhibit a positive zeta potential, which can enhance interaction with negatively charged cell membranes but may also lead to faster clearance.[6] The addition of cholesterol is known to modulate membrane rigidity and can influence liposome size and stability.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful formulation and characterization of liposomes. Below are methodologies for the key steps involved.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG2000-Azide) or similar DOPE-PEG-Azide lipid

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratios of DOPE, cholesterol, and DOPE-PEG-Azide in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times.

Characterization of Liposome Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of liposomes.

Instrumentation:

  • A Zetasizer Nano series instrument or equivalent DLS system.

Procedure:

  • Sample Preparation: Dilute the liposome suspension with filtered PBS to an appropriate concentration to ensure accurate light scattering measurements.

  • Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.

  • Data Acquisition: Perform the measurement at a constant temperature (e.g., 25°C). The instrument software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate the average size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse and homogeneous population of liposomes.[9]

Characterization of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes and is a key indicator of their stability in suspension.

Instrumentation:

  • A Zetasizer Nano series instrument or equivalent instrument capable of measuring electrophoretic light scattering.

Procedure:

  • Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to minimize the effects of buffer salts on the measurement.

  • Measurement: Load the diluted sample into a specialized zeta potential cell.

  • Data Acquisition: The instrument applies an electric field and measures the velocity of the liposomes. This electrophoretic mobility is then used to calculate the zeta potential. A zeta potential value more positive than +30 mV or more negative than -30 mV typically indicates good colloidal stability.[9]

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Chloroform Drying Drying Film Formation->Drying Vacuum Hydration Hydration Drying->Hydration PBS Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction DLS Analysis DLS Analysis Extrusion->DLS Analysis Size & PDI Zeta Potential Analysis Zeta Potential Analysis Extrusion->Zeta Potential Analysis Surface Charge Final Liposome Suspension Final Liposome Suspension DLS Analysis->Final Liposome Suspension Zeta Potential Analysis->Final Liposome Suspension

Caption: Experimental workflow for the preparation and characterization of liposomes.

Click_Chemistry_Signaling Liposome-PEG-Azide Liposome-PEG-Azide Targeted Liposome Targeted Liposome Liposome-PEG-Azide->Targeted Liposome Click Reaction (e.g., Cu-free) Targeting Ligand-Alkyne Targeting Ligand-Alkyne Targeting Ligand-Alkyne->Targeted Liposome

Caption: Signaling pathway for liposome surface functionalization via click chemistry.

References

A Comparative Guide to Sizing DOPE-PEG-Azide Functionalized Nanoparticles: DLS vs. NTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with lipid-based nanoparticles, accurate characterization of particle size is a critical determinant of formulation stability, efficacy, and safety. DOPE-PEG-Azide functionalized nanoparticles, designed for targeted drug delivery via "click chemistry" conjugation, require precise size analysis.[1][][3] The two most common techniques for this purpose are Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA). While both methods determine hydrodynamic diameter based on the principle of Brownian motion, their methodologies and data outputs differ significantly.[4][5]

This guide provides an objective comparison of DLS and NTA for sizing DOPE-PEG-Azide functionalized nanoparticles, supported by detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate technique for their needs.

Principles of Operation

Dynamic Light Scattering (DLS) DLS, also known as Photon Correlation Spectroscopy (PCS), measures the size of particles in a suspension by analyzing the time-dependent fluctuations in the intensity of scattered light.[6][7] A laser illuminates the sample, and as the nanoparticles move randomly due to Brownian motion, the scattered light intensity fluctuates.[8][9] Smaller particles move more rapidly, causing fast fluctuations, while larger particles move more slowly, resulting in slower fluctuations.[6][8] A correlator analyzes these fluctuations to determine the translational diffusion coefficient (Dt), which is then used to calculate the hydrodynamic diameter (d) via the Stokes-Einstein equation.[10]

The primary result from DLS is the intensity-weighted mean hydrodynamic diameter, often referred to as the Z-average, and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A key limitation of DLS is its inherent bias towards larger particles, as the intensity of scattered light is proportional to the sixth power of the particle's radius.[11] This means that even a small population of aggregates can significantly skew the average size measurement.[7][11]

Nanoparticle Tracking Analysis (NTA) NTA provides a high-resolution particle size distribution and concentration measurement by visualizing and tracking individual nanoparticles.[12][13] In this technique, a laser beam illuminates the particles in suspension, and a microscope equipped with a camera records the light scattered by each particle as a point of light.[14] The NTA software tracks the movement of each individual particle from frame to frame.[13]

By tracking the distance each particle travels in a known time, the software calculates the particle's diffusion coefficient (Dt) and, subsequently, its individual hydrodynamic diameter using the Stokes-Einstein equation.[13][14] The final output is a number-weighted size distribution, which provides a more accurate representation of polydisperse samples compared to the intensity-weighted average from DLS.[15][16] NTA can also provide a direct measurement of particle concentration.[12][14]

Comparative Analysis: DLS vs. NTA

Choosing between DLS and NTA depends on the specific requirements of the analysis and the nature of the nanoparticle sample.

  • For a quick, routine assessment of average size and stability , DLS is often the preferred method due to its speed and ease of use.[4][17] It is excellent for monitoring batch-to-batch consistency of monodisperse samples.[15]

  • For polydisperse or complex formulations , such as DOPE-PEG-Azide nanoparticles that may contain small aggregates or multiple size populations, NTA offers superior resolution.[15][18] Its ability to provide number-based distributions and concentration data makes it invaluable for detailed characterization and understanding formulation heterogeneity.[4][19]

  • Complementary Use : Often, the two techniques are used in a complementary fashion. DLS can be used for rapid screening and to detect the early onset of aggregation, while NTA can be employed to gain a more detailed understanding of the size distribution and quantify different populations within the sample.[5][11][18]

Data Presentation: Quantitative Comparison
ParameterDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)
Measurement Principle Measures ensemble light scattering fluctuations from Brownian motion.[6][8]Visualizes and tracks individual particles undergoing Brownian motion.[12][13][14]
Primary Output Intensity-weighted mean size (Z-average), Polydispersity Index (PDI).[20]Number-weighted mean/mode size, particle concentration.[12][14]
Size Range Typically 0.5 nm to >5 µm.[21]Typically 10 nm to 1-2 µm (particle dependent).[13][22]
Resolution Lower; can resolve peaks with a size ratio of >3:1.[14]Higher; provides particle-by-particle analysis, better for polydisperse samples.[15][16]
Sensitivity to Aggregates High; intensity bias means a few large particles can dominate the result.[7][11]Low; sizes particles individually, providing a more accurate count of aggregates.[4][11]
Concentration Measurement No.[14]Yes, provides particle concentration (particles/mL).[4][12]
Sample Concentration Higher concentration required (e.g., 10⁸-10¹⁸ particles/mL).[19]Lower concentration required (e.g., 10⁶-10⁹ particles/mL); requires significant dilution.[15][19]
Analysis Time Fast; typically 1-5 minutes per measurement.[10][17]Slower; typically 5-15 minutes per measurement (includes video capture and analysis).[4]
Best Suited For Monodisperse samples, rapid QC, stability screening.[4][15]Polydisperse samples, detailed distribution analysis, concentration determination.[15][23]

Experimental Workflow

The following diagram illustrates the general workflow for nanoparticle size characterization using DLS and NTA, from sample preparation to data analysis.

Caption: Experimental workflow for DLS and NTA analysis.

Experimental Protocols

Sample Preparation for DOPE-PEG-Azide Nanoparticles

Proper sample preparation is crucial for obtaining accurate and reproducible results.[8] Aggregates and contaminants can significantly affect measurements.

  • Buffer Preparation: Use a high-purity buffer (e.g., PBS or HBS) that has been filtered through a 0.22 µm syringe filter to remove dust and other particulates. The buffer should be at a known pH and ionic strength, as these can influence particle size.[24]

  • Sample Dilution: Dilute the concentrated nanoparticle stock to the optimal concentration range for each instrument. This is a critical step, especially for NTA, which requires highly diluted samples.[4]

    • For DLS: Dilute the sample to a concentration that gives a stable count rate (typically between 100 and 1000 kcps, instrument dependent). A starting dilution of 1:10 to 1:100 is common.

    • For NTA: Dilute the sample serially until the ideal particle concentration (20-100 particles per frame) is achieved. This often requires dilutions in the range of 1:100 to 1:10,000.

  • Mixing: After dilution, mix the sample gently by vortexing for a few seconds or by pipetting up and down. Avoid vigorous shaking or sonication unless investigating de-aggregation, as this can induce aggregation or damage the nanoparticles.[25]

Protocol for Dynamic Light Scattering (DLS) Measurement
  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes to ensure stability.

  • Cuvette Selection: Choose a clean, scratch-free disposable or quartz cuvette. Rinse the cuvette with filtered buffer before adding the sample to remove any dust.

  • Sample Loading: Pipette the diluted nanoparticle suspension into the cuvette, ensuring the volume is sufficient to cover the laser path (typically 40 µL to 1 mL, depending on the cuvette). Avoid introducing air bubbles.

  • Parameter Input: In the software, enter the correct parameters for the dispersant (e.g., viscosity and refractive index of water at the measurement temperature).

  • Equilibration: Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (e.g., 25°C) for at least 2 minutes.

  • Measurement: Perform at least three replicate measurements for each sample to ensure reproducibility. The instrument will automatically determine the optimal measurement duration.

  • Data Analysis: Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

Protocol for Nanoparticle Tracking Analysis (NTA) Measurement
  • Instrument Setup: Turn on the NTA instrument, including the laser and camera.

  • Sample Chamber Assembly: Assemble the sample chamber with a clean, new O-ring and glass slide as per the manufacturer's instructions.

  • Priming the System: Flush the tubing and sample chamber with filtered buffer to remove any residual particles from previous runs.

  • Sample Loading: Using a syringe, slowly inject the highly diluted nanoparticle suspension into the sample chamber, ensuring no air bubbles are introduced.

  • Focusing and Optimization: Adjust the microscope focus to visualize the nanoparticles as sharp, distinct points of light. Optimize the camera level and detection threshold to ensure all particles are being tracked without capturing background noise.

  • Video Capture: Capture multiple videos (e.g., 3 to 5 videos of 60 seconds each) from different regions of the sample chamber to ensure a representative analysis.

  • Data Analysis: Process the captured videos using the NTA software. The software will track each particle's movement to calculate its size and generate a number-based size distribution profile and determine the overall particle concentration. Analyze the mean and mode of the distribution.

References

Assessing Liposome Integrity Post-Conjugation: A Comparative Guide to Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of liposomes after surface modification is a critical step in the development of targeted drug delivery systems. Bioconjugation, the process of attaching molecules like antibodies or peptides to the liposome (B1194612) surface, can inadvertently compromise the lipid bilayer, leading to premature leakage of encapsulated therapeutics. Fluorescence spectroscopy offers a sensitive and reliable method to quantify liposome integrity. This guide compares the fluorescence leakage assay with other common techniques and provides detailed experimental protocols.

Comparison of Liposome Integrity Assessment Methods

The stability of liposomes post-conjugation can be evaluated through various analytical techniques. While methods like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) provide valuable information on physical characteristics, fluorescence spectroscopy directly measures the leakage of encapsulated contents, offering a functional assessment of membrane integrity.

Method Principle Information Provided Advantages Limitations
Fluorescence Leakage Assay Measures the de-quenching of an encapsulated fluorescent dye upon its release and dilution in the external medium.Direct, quantitative measure of membrane permeability and leakage.High sensitivity, real-time monitoring capability, relatively simple and cost-effective.Indirectly assesses structural integrity; potential for interference from assay components.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in suspension by analyzing fluctuations in scattered light intensity.Average particle size, polydispersity index (PDI).Rapid, non-invasive, provides information on aggregation or fusion.Does not directly measure leakage; sensitive to contaminants.
Transmission Electron Microscopy (TEM) Provides high-resolution images of liposome morphology.Visualization of liposome structure, lamellarity, and surface modifications.Direct visualization of vesicle morphology.Requires sample fixation and dehydration, which can introduce artifacts; not suitable for quantifying leakage.
Cryo-Electron Microscopy (Cryo-EM) A form of TEM where samples are flash-frozen in their native state.High-resolution imaging of liposome morphology and lamellarity without artifacts from staining or dehydration.Provides a more accurate representation of the liposome structure.Technically demanding and expensive.

Fluorescence Leakage Assay: A Closer Look

The most common fluorescence-based method for assessing liposome integrity is the calcein (B42510) leakage assay. Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated within liposomes at a high concentration, its fluorescence is minimal. If the liposome membrane is compromised, calcein leaks into the surrounding buffer, becomes diluted, and its fluorescence dramatically increases. This de-quenching is directly proportional to the extent of leakage.

Here is a logical workflow for a typical fluorescence-based liposome integrity assay:

G cluster_prep Liposome Preparation cluster_conjugation Bioconjugation cluster_assay Fluorescence Leakage Assay cluster_analysis Data Analysis prep1 Lipid Film Hydration with Self-Quenching Dye prep2 Extrusion for Size Homogenization prep1->prep2 conj1 Conjugation of Targeting Ligand prep2->conj1 conj2 Purification of Conjugated Liposomes conj1->conj2 assay1 Incubation of Liposomes conj2->assay1 assay2 Measure Initial Fluorescence (F_initial) assay1->assay2 assay3 Add Lytic Detergent (e.g., Triton X-100) assay2->assay3 assay4 Measure Maximum Fluorescence (F_max) assay3->assay4 analysis1 Calculate Percent Leakage assay4->analysis1

Experimental workflow for assessing liposome integrity.

The mechanism of leakage detection relies on the principle of fluorescence de-quenching:

G cluster_intact Intact Liposome cluster_leaky Leaky Liposome intact High Concentration of Dye (Self-Quenched) Low Fluorescence leaky Dye Leaks Out and is Diluted (De-Quenched) High Fluorescence intact->leaky Membrane Disruption (e.g., due to conjugation)

Principle of the fluorescence de-quenching assay.

Experimental Protocols

Preparation of Calcein-Loaded Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) encapsulating calcein.

Materials:

  • Phospholipids (e.g., DSPC, DPPC) and cholesterol in chloroform (B151607)

  • Lipid for conjugation (e.g., DSPE-PEG-maleimide)

  • Calcein

  • HEPES buffer (pH 7.4)

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sephadex G-50 column

Procedure:

  • In a round-bottom flask, dissolve the desired lipids in chloroform.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a 50-100 mM calcein solution in HEPES buffer by vortexing.

  • Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Separate the calcein-loaded liposomes from unencapsulated calcein using a Sephadex G-50 size-exclusion column, eluting with HEPES buffer.

Bioconjugation (Example: Maleimide-Thiol Coupling)

This protocol provides an example of conjugating a thiol-containing ligand to maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized, calcein-loaded liposomes

  • Thiol-containing ligand (e.g., antibody, peptide)

  • EDTA-containing buffer (to prevent disulfide bond formation)

Procedure:

  • Incubate the maleimide-functionalized liposomes with the thiol-containing ligand at a specific molar ratio.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench any unreacted maleimide (B117702) groups by adding a small molecule thiol (e.g., cysteine).

  • Purify the conjugated liposomes from unreacted ligand using size-exclusion chromatography or dialysis.

Calcein Leakage Assay

This protocol details the steps to quantify the percentage of calcein leakage.

Materials:

  • Unconjugated calcein-loaded liposomes (Control)

  • Conjugated calcein-loaded liposomes

  • HEPES buffer (pH 7.4)

  • 10% (v/v) Triton X-100 solution

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 495 nm, Emission: 515 nm)

Procedure:

  • Dilute both control and conjugated liposome suspensions to the same lipid concentration in HEPES buffer in separate wells of the microplate.

  • Measure the initial fluorescence (F_initial) of each sample.

  • To determine the maximum fluorescence (F_max), add Triton X-100 to a final concentration of 1% (v/v) to each well to completely lyse the liposomes.

  • Measure the fluorescence after lysis (F_max).

  • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_sample - F_control) / (F_max - F_control)] * 100 Where F_sample is the fluorescence of the conjugated liposome suspension before lysis, and F_control is the fluorescence of the unconjugated liposome suspension before lysis.

Quantitative Data on Liposome Integrity After Conjugation

While the impact of conjugation on liposome integrity is highly dependent on the specific chemistry and reaction conditions, some general observations have been reported. For instance, studies utilizing "click chemistry" for conjugation have reported no significant vesicle leakage.[1][2] Similarly, maleimide-based conjugation, when performed under optimized conditions, has been shown to not significantly alter the physical characteristics or drug release profiles of liposomes.[3]

However, more aggressive conjugation methods, or suboptimal reaction conditions, can lead to increased membrane permeability. It is therefore crucial to empirically determine the extent of leakage for each specific conjugation protocol.

Conclusion

Fluorescence spectroscopy, particularly the calcein leakage assay, provides a robust and quantitative method for assessing the integrity of liposomes following bioconjugation. By comparing the leakage of conjugated liposomes to that of unconjugated controls, researchers can optimize their conjugation strategies to ensure the development of stable and effective targeted drug delivery vehicles. This method, when used in conjunction with physical characterization techniques like DLS and TEM, offers a comprehensive evaluation of liposome quality.

References

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Liposome Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of liposomes is a critical step in the development of targeted drug delivery systems, diagnostic agents, and advanced biomaterials. "Click chemistry," particularly the azide-alkyne cycloaddition, has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility. This guide provides an objective comparison of the two main modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a focus on their application to liposome (B1194612) functionalization.

At a Glance: CuAAC vs. SPAAC for Liposome Modification

The choice between copper-catalyzed and copper-free click chemistry for liposome functionalization hinges on a trade-off between reaction speed and biocompatibility. CuAAC offers rapid kinetics, which can be advantageous for high-throughput applications and when using thermally sensitive ligands. However, the requisite copper catalyst can induce cytotoxicity and may compromise the integrity of the liposome or its cargo. In contrast, SPAAC eliminates the need for a toxic metal catalyst, making it ideal for applications involving live cells or sensitive biological molecules. This enhanced biocompatibility comes at the cost of generally slower reaction rates and the need for bulkier, more complex cyclooctyne (B158145) reagents.

Quantitative Performance Comparison

The following table summarizes the key quantitative and qualitative differences between CuAAC and SPAAC for liposome functionalization, based on data reported in the literature. It is important to note that direct comparisons of reaction rates and efficiencies can be challenging due to variations in experimental conditions across different studies.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally faster (second-order rate constants typically 10 to 104 M–1s–1)[1][2]Generally slower (second-order rate constants range from ~0.3 to 1.2 M–1s–1 for DBCO)[3][4]
Biocompatibility Potentially cytotoxic due to the copper (I) catalyst, which can generate reactive oxygen species (ROS)[5]Excellent biocompatibility, as it avoids the use of a toxic metal catalyst[6]
Liposome Integrity Risk of lipid oxidation and cargo leakage, though this can be mitigated with appropriate ligands and reaction conditions[7][8]Generally considered non-disruptive to the liposome membrane[9]
Reaction Conditions Requires a copper (I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA, BTTAA)[1]Catalyst-free; reaction is driven by the release of ring strain from the cyclooctyne[6]
Reactant Complexity Utilizes simple terminal alkynes, which are small and easy to synthesize or incorporate into lipids and ligands.Requires strained cyclooctynes (e.g., DBCO, BCN), which are bulkier and more synthetically complex[1][2]
Conjugation Efficiency Often reported as "excellent" or achieving high yields, but can be influenced by catalyst and ligand choice.[10][11]Can achieve high conjugation efficiency, with the reaction often proceeding to completion, albeit more slowly.
Ideal Use Cases In vitro applications where speed is critical and potential cytotoxicity is not a primary concern; functionalization of robust liposome formulations.In vivo and cell-based applications; conjugation of sensitive biomolecules (e.g., proteins, antibodies) where biocompatibility is paramount.[5][12][6]

Experimental Protocols

Below are generalized, detailed methodologies for the functionalization of pre-formed liposomes using both CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to liposomes incorporating an alkyne-functionalized lipid.

Materials:

  • Pre-formed liposomes containing 1-5 mol% of an alkyne-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-2000]).

  • Azide-functionalized molecule of interest (e.g., peptide, fluorescent dye).

  • Copper (II) sulfate (B86663) (CuSO4).

  • Sodium ascorbate (B8700270).

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification.

Procedure:

  • Prepare a stock solution of the catalyst components:

    • Prepare a 10 mM stock solution of CuSO4 in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-liposomes (e.g., 1 µmol total lipid) with the azide-functionalized molecule (e.g., 5-10 molar excess relative to the alkyne-lipid) in PBS.

    • Add the THPTA solution to the liposome/azide (B81097) mixture to a final concentration of 5 mM.

    • Add the CuSO4 solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by a suitable analytical technique (e.g., fluorescence, HPLC) if a reporter molecule is used.

  • Purification:

    • Remove unreacted small molecules and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the liposomes (typically the turbid fractions that elute first).

  • Characterization:

    • Characterize the functionalized liposomes for size, zeta potential, and conjugation efficiency.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-containing molecule to liposomes functionalized with a strained cyclooctyne.

Materials:

  • Pre-formed liposomes containing 1-5 mol% of a cyclooctyne-functionalized lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dibenzocyclooctyne (DBCO-PE)).

  • Azide-functionalized molecule of interest.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-liposomes (e.g., 1 µmol total lipid) with the azide-functionalized molecule (e.g., 5-10 molar excess relative to the DBCO-lipid) in PBS.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction time will depend on the specific cyclooctyne and the concentration of reactants. The progress can be monitored if an appropriate analytical method is available.

  • Purification:

    • Purify the functionalized liposomes from unreacted azide molecules using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the liposome-containing fractions.

  • Characterization:

    • Analyze the purified liposomes to determine their physicochemical properties and the extent of surface modification.

Visualizing the Workflows and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both liposome conjugation methods and provide a visual summary of their key comparative aspects.

CuAAC_Workflow Experimental Workflow for CuAAC Liposome Conjugation cluster_liposome Liposome Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Lipid_Film Lipid Film with Alkyne-Lipid Hydration Hydration Lipid_Film->Hydration Extrusion Extrusion Hydration->Extrusion Alkyne_Liposomes Alkyne-Functionalized Liposomes Extrusion->Alkyne_Liposomes Mix Mix Liposomes with Azide-Molecule Alkyne_Liposomes->Mix Add_Catalyst Add CuSO4, Ligand, & Reductant Mix->Add_Catalyst Incubate Incubate Add_Catalyst->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Characterization Characterization SEC->Characterization

Caption: A flowchart illustrating the key steps in copper-catalyzed (CuAAC) liposome conjugation.

SPAAC_Workflow Experimental Workflow for SPAAC Liposome Conjugation cluster_liposome Liposome Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Lipid_Film Lipid Film with Cyclooctyne-Lipid Hydration Hydration Lipid_Film->Hydration Extrusion Extrusion Hydration->Extrusion Cyclooctyne_Liposomes Cyclooctyne-Functionalized Liposomes Extrusion->Cyclooctyne_Liposomes Mix Mix Liposomes with Azide-Molecule Cyclooctyne_Liposomes->Mix Incubate Incubate Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Characterization Characterization SEC->Characterization

Caption: A flowchart detailing the streamlined, catalyst-free workflow for copper-free (SPAAC) liposome conjugation.

Comparative_Analysis Comparative Analysis: CuAAC vs. SPAAC for Liposomes cluster_cunc CuAAC (Copper-Catalyzed) cluster_spaac SPAAC (Copper-Free) CuAAC_Node CuAAC Cu_Speed Fast Kinetics CuAAC_Node->Cu_Speed Cu_Reactants Simple Alkynes CuAAC_Node->Cu_Reactants Cu_Toxicity Potential Cytotoxicity CuAAC_Node->Cu_Toxicity Cu_Integrity Risk to Liposome Integrity CuAAC_Node->Cu_Integrity SPAAC_Node SPAAC S_Biocompatibility High Biocompatibility SPAAC_Node->S_Biocompatibility S_Integrity Preserves Liposome Integrity SPAAC_Node->S_Integrity S_Speed Slower Kinetics SPAAC_Node->S_Speed S_Reactants Bulky Cyclooctynes SPAAC_Node->S_Reactants

Caption: A visual comparison highlighting the key advantages (green arrows) and disadvantages (red arrows) of CuAAC and SPAAC for liposome functionalization.

Conclusion

Both copper-catalyzed and copper-free click chemistry are highly effective methods for the surface functionalization of liposomes. The optimal choice depends on the specific requirements of the application. For in vitro studies where rapid conjugation is paramount and the potential for copper-induced side effects is manageable, CuAAC is an excellent option. However, for applications involving live cells, in vivo studies, or the conjugation of delicate biomolecules, the superior biocompatibility of SPAAC makes it the clear choice, despite its slower reaction kinetics. By carefully considering the trade-offs presented in this guide, researchers can select the most appropriate click chemistry strategy to advance their liposome-based research and development.

References

A Comparative Guide to the Endosomal Escape of DOPE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic payloads into the cytoplasm of target cells is a critical challenge in drug development. For many nanocarriers, particularly those delivering nucleic acids or proteins, escape from the endosomal pathway is the rate-limiting step to therapeutic efficacy. Liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are a well-established platform designed to facilitate this crucial step. This guide provides an objective comparison of the endosomal escape properties of DOPE-containing liposomes against other common liposomal formulations, supported by experimental data and detailed methodologies.

The Mechanism of DOPE-Mediated Endosomal Escape

DOPE is a cone-shaped fusogenic lipid that does not form stable bilayers at physiological pH on its own.[1] Instead, it favors the formation of an inverted hexagonal (HII) phase.[2] When incorporated into a liposomal bilayer with other lipids, this inherent instability is harnessed for endosomal escape. Upon internalization into the acidic environment of the endosome (pH 5.0-6.5), protonation of certain co-lipids or the unique properties of DOPE itself trigger a phase transition from the lamellar (bilayer) phase to the fusogenic HII phase. This structural change promotes the fusion of the liposome (B1194612) membrane with the endosomal membrane, leading to the release of the encapsulated cargo into the cytoplasm.[2]

DOPE_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome (pH 5.0-6.5) Liposome_Stable DOPE-Containing Liposome (Lamellar Phase) Liposome_Unstable Phase Transition to Inverted Hexagonal (HII) Phase Liposome_Stable->Liposome_Unstable Endocytosis & Acidification Membrane_Fusion Fusion with Endosomal Membrane Liposome_Unstable->Membrane_Fusion Cargo_Release Cargo Release Membrane_Fusion->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

DOPE-mediated endosomal escape mechanism.

Comparative Performance of Liposomal Formulations

The endosomal escape efficiency of liposomes is highly dependent on their lipid composition. Below is a summary of quantitative data from various studies comparing DOPE-containing liposomes with other formulations.

Liposome FormulationKey FeaturesEndosomal Escape/Fusion EfficiencyReference AssayCitation
DOPE/CHEMS pH-sensitive due to protonation of CHEMS at low pH, which triggers DOPE's fusogenic activity.High fusogenic capacity and preferential release in acidic environments.Not specified[3]
DOTAP/DOPE Cationic lipid (DOTAP) for nucleic acid complexation and cell interaction; DOPE for endosomal escape.Promotes membrane penetration and facilitates endosomal fusion and cargo release.Not specified[4]
DC-Chol/DOPE Cationic cholesterol derivative (DC-Chol) for complexation; DOPE enhances fusogenicity.High endosomal escape, likely due to DOPE and the cholesterol-like molecule destabilizing the endosomal membrane.Confocal Microscopy[5]
SAINT-2/DOPE Cationic lipid (SAINT-2) with DOPE as a helper lipid.Two- to three-fold higher transfection efficiency compared to SAINT-2/DPPE, attributed to efficient translocation across the endosomal membrane.Transfection Assay[6]
DOTAP/DOPC Cationic lipid (DOTAP) with a non-fusogenic helper lipid (DOPC).Low endosomal escape; majority of cargo is trapped in lysosomes.Confocal Microscopy[5][7]
Unmodified Liposomes (e.g., PC-based) Standard, non-fusogenic liposomes.Minimal endosomal escape.Not specified[8]
Sodium Oleate-Lipo (SO-Lipo) Anionic, pH-sensitive lipid that becomes fusogenic in acidic conditions.Superior endosomal escape compared to unmodified liposomes, with comparable efficacy to some fusogenic peptide-modified liposomes.Confocal Microscopy (colocalization with lysosomal markers)[8]

Experimental Protocols for Evaluating Endosomal Escape

A variety of assays can be employed to quantify the endosomal escape of liposomes. The choice of assay depends on the specific question being addressed, throughput requirements, and available instrumentation.

Experimental_Workflow Formulation Liposome Formulation (e.g., DOPE-containing vs. Alternative) Assay_Selection Select Endosomal Escape Assay Formulation->Assay_Selection Calcein (B42510) Calcein Release Assay (Membrane Disruption) Assay_Selection->Calcein FRET FRET Fusion Assay (Membrane Fusion) Assay_Selection->FRET Split_GFP Split-GFP/Luciferase Assay (Cytosolic Delivery) Assay_Selection->Split_GFP Galectin9 Galectin-9 Recruitment (Endosomal Damage) Assay_Selection->Galectin9 Data_Acquisition Data Acquisition (e.g., Fluorescence, Luminescence, Microscopy) Calcein->Data_Acquisition FRET->Data_Acquisition Split_GFP->Data_Acquisition Galectin9->Data_Acquisition Analysis Quantitative Analysis & Comparison Data_Acquisition->Analysis

Workflow for assessing endosomal escape.
Calcein Release Assay (Membrane Permeabilization)

This assay measures the release of a fluorescent dye, calcein, from liposomes upon membrane disruption.

Principle: Calcein is encapsulated in liposomes at a high, self-quenching concentration. Disruption of the liposome membrane, for example, through interaction with an endosomal membrane mimic at low pH, causes calcein to be released and diluted, resulting in a significant increase in fluorescence.

Protocol Outline:

  • Liposome Preparation: Prepare liposomes by hydrating a lipid film (containing DOPE and other lipids) with a solution of self-quenching calcein (e.g., 50-100 mM in a suitable buffer).

  • Purification: Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[9]

  • Assay:

    • Incubate the calcein-loaded liposomes in buffers of different pH (e.g., pH 7.4 and pH 5.5) to mimic physiological and endosomal conditions.

    • Monitor the fluorescence intensity over time using a fluorometer (excitation ~495 nm, emission ~515 nm).[10]

    • To determine 100% release, add a detergent (e.g., Triton X-100) to completely lyse the liposomes.

  • Quantification: Calculate the percentage of calcein release at each time point relative to the maximum fluorescence after detergent lysis.

FRET-Based Lipid Mixing Assay (Membrane Fusion)

This assay directly measures the fusion of liposomal membranes with a target membrane.

Principle: Two different fluorescently labeled lipids, a FRET donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE), are incorporated into the liposome membrane.[11] When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor emission. Upon fusion with an unlabeled target membrane (e.g., endosome-mimicking liposomes), the fluorescent probes are diluted, decreasing FRET efficiency. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

Protocol Outline:

  • Liposome Preparation:

    • Prepare FRET-labeled liposomes containing the lipid composition of interest plus small amounts (e.g., 0.5 mol% each) of a FRET donor and acceptor pair.[12]

    • Prepare unlabeled "acceptor" liposomes that mimic the endosomal membrane composition.

  • Assay:

    • Mix the FRET-labeled and unlabeled liposomes at a desired ratio in a buffer.

    • Induce fusion, for example, by lowering the pH of the buffer.

    • Monitor the fluorescence emission of both the donor and acceptor over time.[13]

  • Quantification: The extent of fusion is typically expressed as the percentage of FRET dissolution efficiency.[13]

Split-GFP/Luciferase Complementation Assay (Cytosolic Delivery)

This is a cell-based assay that provides a direct measure of cargo delivery to the cytoplasm.

Principle: A reporter protein like GFP or luciferase is split into two non-functional fragments. One fragment is expressed in the cytoplasm of cells. The other fragment is encapsulated within the liposomes. If the liposomes successfully escape the endosome and release their cargo, the encapsulated fragment can combine with the cytosolic fragment, reconstituting the functional, fluorescent, or luminescent protein.[14][15]

Protocol Outline:

  • Cell Line Preparation: Transfect cells to stably express one fragment of the split reporter protein (e.g., GFPß1-10).[15]

  • Liposome Preparation: Encapsulate the other fragment of the reporter protein (e.g., GFPß11) into the liposomes being tested.

  • Cell Treatment: Incubate the engineered cells with the liposomes containing the reporter fragment.

  • Detection: After a suitable incubation period, measure the reporter signal (e.g., GFP fluorescence via flow cytometry or microscopy, or luciferase activity via a luminometer).[16]

  • Quantification: The intensity of the signal is directly proportional to the amount of cargo that has reached the cytoplasm.

Galectin-9 Recruitment Assay (Endosomal Damage)

This cell-based imaging assay detects endosomal membrane damage, which is a prerequisite for escape.

Principle: Galectins are cytosolic proteins that recognize glycans on the inner leaflet of the endosomal membrane.[17] Upon membrane rupture, these glycans become exposed to the cytosol, leading to the recruitment of galectins to the site of damage, which can be visualized as distinct puncta.[18]

Protocol Outline:

  • Cell Line Preparation: Use a cell line that expresses a fluorescently tagged version of Galectin-9 (e.g., mCherry-Galectin-9).[19]

  • Liposome Treatment: Treat the cells with the liposomal formulations to be tested. It is often useful to include a fluorescent label in the liposomes to track their uptake.

  • Imaging: Acquire images of the cells using high-resolution confocal microscopy at different time points after treatment.

  • Analysis: Quantify the formation of fluorescent Galectin-9 puncta. The number and intensity of these puncta correlate with the extent of endosomal damage and, by inference, the potential for endosomal escape.[19][20]

Conclusion

DOPE-containing liposomes are a powerful tool for overcoming the endosomal barrier due to the inherent fusogenic properties of DOPE, which are triggered by the acidic environment of the endosome. Quantitative comparisons demonstrate that the inclusion of DOPE, particularly in combination with pH-sensitive or cationic lipids, significantly enhances endosomal escape and subsequent cargo delivery compared to non-fusogenic formulations. The selection of an appropriate in vitro or cell-based assay is crucial for accurately evaluating and optimizing the endosomal escape properties of novel liposomal drug delivery systems. This guide provides a framework for understanding, comparing, and experimentally validating the performance of DOPE-containing liposomes and their alternatives.

References

A Head-to-Head Comparison of Liposome Conjugation Chemistries: Maleimide-Thiol vs. Azide-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of liposomal surfaces is a critical step in the development of targeted drug delivery systems and advanced nanomedicines. The choice of conjugation chemistry dictates the efficiency, stability, and ultimately, the in vivo performance of the final product. This guide provides a detailed, objective comparison between two of the most prevalent bioconjugation strategies for liposomes: the reaction of maleimides with thiols and the azide-alkyne cycloaddition, commonly known as "click chemistry."

Executive Summary

Both maleimide-thiol and azide-alkyne chemistries are widely used for coupling ligands such as antibodies, peptides, and nucleic acids to the surface of liposomes. Maleimide-thiol conjugation is a well-established method that offers rapid reaction kinetics under physiological conditions. However, the stability of the resulting thioether bond can be a concern, as it is susceptible to retro-Michael reactions (thiol exchange) and hydrolysis. In contrast, azide-alkyne click chemistry, which includes both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants, forms a highly stable triazole linkage. While offering superior stability, click chemistry may involve potentially cytotoxic copper catalysts (in the case of CuAAC) or require more complex, sterically hindered reactants (in the case of SPAAC).

Performance Comparison: Maleimide-Thiol vs. Azide-Alkyne

The selection of a conjugation strategy depends on the specific requirements of the application, including the nature of the ligand, the desired stability of the final conjugate, and the tolerance for different reaction conditions.

ParameterMaleimide-Thiol ConjugationAzide-Alkyne Cycloaddition (Click Chemistry)
Reaction Principle Michael addition of a thiol to the double bond of a maleimide (B117702).[3+2] Cycloaddition between an azide (B81097) and an alkyne.
Reaction Speed Generally very fast (minutes to a few hours) at room temperature and neutral pH.[1][2]Varies: CuAAC is fast (minutes to hours).[3][4] SPAAC can be slower but has been optimized with various cyclooctynes.[5]
Linkage Stability Moderate. The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to exchange with other thiols (e.g., glutathione (B108866) in vivo), and hydrolysis of the maleimide ring.[6][7] Ring-opening hydrolysis can stabilize the linkage but is often slow.[6]Very high. The resulting 1,2,3-triazole ring is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation.[8]
Specificity & Side Reactions Highly specific for thiols at pH 6.5-7.5. At pH > 7.5, reaction with amines (e.g., lysine) can occur. Maleimide groups are prone to hydrolysis, reducing conjugation efficiency.[9][10]Highly bioorthogonal. Azides and alkynes are typically absent in biological systems, ensuring high specificity with minimal side reactions.[11][12]
Reaction Conditions Typically performed in aqueous buffers at pH 6.5-7.5. Requires deoxygenated buffers as thiols can oxidize.CuAAC: Aqueous media, often requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand.[13][14] SPAAC: Copper-free, proceeds under physiological conditions.[5][15]
Impact on Liposome (B1194612) Integrity Generally considered mild with no significant induction of cargo leakage when performed on pre-formed liposomes.[16]Both CuAAC and SPAAC have been shown to be compatible with pre-formed liposomes without causing vesicle leakage.[3][4][17][18][19]
Commercial Availability Maleimide-functionalized lipids and polymers are widely available.[2]Azide- and alkyne- (including strained cyclooctynes) functionalized lipids are readily available.
Key Limitations Linkage instability in vivo.[6] Hydrolysis of the maleimide group before conjugation can reduce yield.[9]CuAAC: The copper catalyst can be toxic to cells and may compromise the integrity of liposomes containing unsaturated lipids.[3][4][17] SPAAC: Reagents can be more complex and expensive.

Quantitative Data Summary

The following tables summarize quantitative data extracted from various studies. It is important to note that direct comparisons are challenging as experimental conditions, liposome compositions, and conjugated molecules vary between studies.

Table 1: Conjugation Efficiency

ChemistrySystemMolar Ratio (Reactive Group:Ligand)Time & TemperatureConjugation EfficiencyReference
Maleimide-ThiolcRGDfK peptide to PLGA-PEG-Mal NPs2:130 min, RT84 ± 4%[2][9]
Maleimide-Thiol11A4 nanobody to PLGA-PEG-Mal NPs5:12 h, RT58 ± 12%[2]
CuAACAzide-thiomannosyl ligand to alkyne-liposomesNot specifiedNot specified"Excellent coupling yields"[3][4][17][18]

Table 2: Reaction Kinetics

ChemistryReactantsSecond-order rate constant (k₂)ConditionsReference
Maleimide-ThiolReaction of maleimide with cellular thiolsInitiates within 15 seconds, saturates within 5 minutes4°C[1]
SPAACDIFO (difluorinated cyclooctyne) with an azide~0.1 M⁻¹s⁻¹In living cells[5]
SPAACBARAC (biarylazacyclooctynone) with an azide~1 M⁻¹s⁻¹Not specified[5]

Experimental Workflows and Signaling Pathways

Visual representations of the conjugation workflows help in understanding the sequence of steps and the chemical transformations involved.

Maleimide_Thiol_Workflow cluster_liposome Liposome Preparation cluster_ligand Ligand Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis Lipo Lipid Mixture (e.g., DSPC, Cholesterol) MalLipo Maleimide-Functionalized Liposome Lipo->MalLipo Hydration & Extrusion with DSPE-PEG-Maleimide Mix Incubate at pH 6.5-7.5 Room Temperature MalLipo->Mix Ligand Thiol-containing Ligand (e.g., Cysteine-peptide) ReducedLigand Reduced Ligand (Free Thiol) Ligand->ReducedLigand Reduction (e.g., TCEP) ReducedLigand->Mix Purify Purification (e.g., SEC, Dialysis) Mix->Purify Final Functionalized Liposome (Thioether Linkage) Purify->Final

Caption: Workflow for maleimide-thiol conjugation on liposomes.

Azide_Alkyne_Workflow cluster_liposome Liposome Preparation cluster_ligand Ligand Preparation cluster_conjugation Conjugation Reaction (Click) cluster_purification Purification & Analysis Lipo Lipid Mixture (e.g., DSPC, Cholesterol) FuncLipo Azide- or Alkyne-Liposome Lipo->FuncLipo Hydration & Extrusion with DSPE-PEG-Azide/Alkyne Mix Incubate (with or without Cu(I) catalyst) FuncLipo->Mix Ligand Alkyne- or Azide-Ligand Ligand->Mix Purify Purification (e.g., SEC, Dialysis) Mix->Purify Final Functionalized Liposome (Triazole Linkage) Purify->Final

Caption: General workflow for azide-alkyne "click" conjugation.

Detailed Experimental Protocols

Maleimide-Thiol Conjugation Protocol (General)

This protocol is a generalized procedure based on common practices.[20]

  • Liposome Preparation :

    • Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.

    • Incorporate a maleimide-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)) into the lipid mixture, typically at 0.5-5 mol%.

    • The final liposome suspension should be in a thiol-free buffer, such as HEPES or PBS, at a pH between 6.5 and 7.5.

  • Ligand Preparation :

    • Dissolve the thiol-containing protein or peptide in a degassed buffer (pH 7.0-7.5).

    • If the thiol groups are present as disulfide bonds, add a 10-100 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate for 20-30 minutes at room temperature. Note: If using dithiothreitol (B142953) (DTT), it must be removed before conjugation.

  • Conjugation Reaction :

    • Add the prepared ligand solution to the maleimide-functionalized liposome suspension. A typical starting molar ratio of maleimide to thiol is between 10:1 and 20:1, which should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification :

    • Remove unconjugated ligand and other reactants by size-exclusion chromatography (SEC) or dialysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol (General)

This protocol is adapted from procedures for protein bioconjugation.[13]

  • Liposome and Ligand Preparation :

    • Prepare liposomes incorporating an azide- or alkyne-functionalized lipid (e.g., DSPE-PEG-Azide or DSPE-PEG-Alkyne).

    • The corresponding azide- or alkyne-modified ligand should be dissolved in a compatible buffer.

  • Preparation of Reagents :

    • Prepare a stock solution of copper(II) sulfate (B86663) (e.g., 20 mM in water).

    • Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (B8700270) (e.g., 100 mM in water).

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or bathophenanthrolinedisulfonate (e.g., 100 mM in water).

  • Conjugation Reaction :

    • To the mixture of azide- and alkyne-functionalized components (liposomes and ligand), add the copper(II) sulfate and the stabilizing ligand. A typical final concentration is 1-2 mM copper.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification :

    • Quench the reaction by adding a chelating agent like EDTA.

    • Purify the conjugated liposomes from excess reactants and copper using SEC or another appropriate method.

Conclusion

The choice between maleimide-thiol and azide-alkyne conjugation for liposome surface modification is a trade-off between reaction simplicity, speed, and the ultimate stability of the conjugate.

  • Maleimide-thiol chemistry is an excellent choice for applications where rapid conjugation is required and where the moderate stability of the thioether bond is acceptable, or for initial proof-of-concept studies due to its ease of implementation. Researchers should be mindful of the potential for maleimide hydrolysis and in vivo thiol exchange.[6][9]

  • Azide-alkyne click chemistry is superior for applications demanding high stability and a bioinert linkage.[8] The resulting triazole bond is robust and ideal for constructs intended for in vivo use where long circulation times and stable ligand presentation are critical. For applications involving live cells or unsaturated lipids, the copper-free SPAAC variant is the preferred method, despite the higher cost of reagents.[17][18]

Ultimately, the optimal strategy will be dictated by the specific biological question being addressed and the performance requirements of the liposomal system.

References

Safety Operating Guide

Navigating the Safe Disposal of DOPE-PEG-Azide, MW 2000: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of DOPE-PEG-Azide, MW 2000, ensuring the protection of personnel and the environment.

Immediate Safety Precautions:

This compound, while not classified as a hazardous substance in its pure form according to some supplier Safety Data Sheets (SDS), contains an azide (B81097) functional group.[1] Azide compounds are known to be potentially explosive, especially when in contact with heavy metals, and can be acutely toxic.[2][3] Therefore, it is imperative to handle this compound and its waste with extreme caution.

  • Avoid Metal Contact: Never use metal spatulas or allow the compound to come into contact with metal surfaces to prevent the formation of highly shock-sensitive and explosive heavy metal azides.[2][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

  • Segregated Waste: Azide-containing waste must be collected separately from other chemical waste streams to prevent dangerous reactions.[4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to first neutralize the reactive azide group through chemical inactivation, followed by disposal as hazardous waste through a licensed contractor.

1. Chemical Inactivation of the Azide Group:

Before disposal, the azide functional group should be rendered non-hazardous. A common method for the destruction of azides in a laboratory setting is through reaction with nitrous acid.[2] This procedure should be performed in a chemical fume hood.

Experimental Protocol for Azide Inactivation:

  • Preparation: Prepare a 20% aqueous solution of sodium nitrite (B80452) and a 20% aqueous solution of sulfuric acid.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, create a dilute aqueous solution of the DOPE-PEG-Azide waste (no more than 5% concentration).

  • Addition of Sodium Nitrite: While stirring, add the 20% sodium nitrite solution. Use a 40% excess of sodium nitrite relative to the amount of azide.

  • Acidification: Slowly add the 20% sulfuric acid solution from the dropping funnel until the reaction mixture is acidic (test with pH paper). Caution: The order of addition is critical.

  • Neutralization: After the reaction is complete, neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9 before final disposal.

2. Waste Collection and Labeling:

  • Collect the neutralized DOPE-PEG-Azide waste in a designated, properly labeled, and sealed container.

  • The container must be clearly marked as "Hazardous Waste" and include the specific chemical name and any other compatible constituents.[4][5]

3. Final Disposal:

  • The collected and neutralized waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[1][6]

  • Do not dispose of this chemical down the drain or in regular trash.[1][7][8] While polyethylene (B3416737) glycol (PEG) is biodegradable, its release into wastewater systems should be avoided.[8]

  • Ensure compliance with all local, state, and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Quantitative Data for Disposal

ParameterValue/InstructionCitation
Waste Concentration for Inactivation No more than 5% aqueous solution[2]
Sodium Nitrite Solution 20% aqueous solution[2]
Sulfuric Acid Solution 20% aqueous solution[2]
Sodium Nitrite Excess ~40% excess (1.5 g per 1 g of azide)[2]
Final pH of Neutralized Waste 6 - 9[2]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation: This compound inactivation Chemical Inactivation (in Fume Hood) start->inactivation Azide group requires neutralization collection Collect Neutralized Waste in Designated Container inactivation->collection labeling Label Container as 'Hazardous Waste' collection->labeling disposal Dispose via Licensed Hazardous Waste Contractor labeling->disposal end Compliant Disposal disposal->end

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.